1,1-Dibromo-2-chlorotrifluoroethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dibromo-2-chloro-1,2,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2ClF3/c3-1(4,6)2(5,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCBCSKQROYPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635210 | |
| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10057-30-4 | |
| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Dibromo-2-chlorotrifluoroethane and its Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 1,1-Dibromo-2-chlorotrifluoroethane. A significant challenge in compiling this report is the notable absence of experimentally determined data for this specific isomer (CAS No. 10057-30-4) in publicly available scientific literature and databases. To provide a comprehensive context for researchers, this guide also presents the available experimental data for its structural isomers: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (CAS No. 354-51-8) and 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (CAS No. 754-17-6).
Introduction to Dibromochlorotrifluoroethane Isomers
Dibromochlorotrifluoroethane (C₂Br₂ClF₃) is a halogenated hydrocarbon with a molecular weight of approximately 276.28 g/mol . The precise arrangement of the halogen atoms around the two-carbon ethane backbone results in several structural isomers. The focus of this guide is this compound, however, due to the scarcity of data, its isomers are also discussed to provide a comparative framework.
The diagram below illustrates the structural relationship between these isomers and highlights the disparity in the availability of experimental data.
An In-depth Technical Guide to 1,1-Dibromo-2-chlorotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and other critical data pertaining to 1,1-Dibromo-2-chlorotrifluoroethane. While this compound is not typically utilized in drug development, the following information is presented to be of value to researchers and scientists in various fields.
Core Molecular Data
This compound is a halogenated ethane derivative. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂Br₂ClF₃ | [1][2] |
| Molecular Weight | 276.28 g/mol | [1][2][3] |
| IUPAC Name | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane | [1] |
| CAS Number | 10057-30-4 | [1][2] |
Molecular Structure
The structure of this compound consists of a central two-carbon backbone. One carbon atom is bonded to two bromine atoms and the adjacent carbon. The second carbon atom is bonded to a chlorine atom and three fluorine atoms.
Molecular structure of this compound.
Experimental Protocols
Due to the nature of this compound as a halogenated hydrocarbon, its characterization would typically involve standard analytical chemistry techniques rather than biological assays. The following are generalized experimental protocols that would be applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Methodology:
-
A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is prepared.
-
A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
As components elute from the column, they enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (e.g., by electron ionization), fragmented, and then separated based on their mass-to-charge ratio.
-
The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound and its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube and inserted into the NMR spectrometer.
-
¹⁹F NMR and ¹³C NMR spectra would be particularly informative for this compound.
-
The chemical shifts, coupling constants, and integration of the peaks in the resulting spectra provide detailed information about the chemical environment of the fluorine and carbon atoms, allowing for the confirmation of the molecular structure.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound.
Workflow for chemical characterization.
References
Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide
Disclaimer: This document details the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (C₂Br₂ClF₃), an isomer of the requested compound 1,1-Dibromo-2-chlorotrifluoroethane. Extensive literature searches did not yield a specific synthesis pathway for this compound. The methodologies presented herein pertain to the synthesis of its structural isomer, which is produced as a byproduct in the manufacturing of the anesthetic Halothane.
Introduction
This technical guide provides a comprehensive overview of the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane. This halogenated hydrocarbon is primarily known as a byproduct in the synthesis of 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). The primary synthetic route involves the high-temperature, gas-phase bromination of 2-chloro-1,1,1-trifluoroethane. While the main objective of this process is typically the mono-brominated product (Halothane), conditions can be adjusted to favor the formation of the di-brominated derivative. This guide will detail the experimental protocols, relevant quantitative data, and a visualization of the synthesis pathway.
Synthesis Pathway
The core synthesis pathway for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is a free-radical halogenation. The reaction proceeds by substituting the hydrogen atoms on the ethyl group of 2-chloro-1,1,1-trifluoroethane with bromine at elevated temperatures. The formation of the di-bromo derivative is a result of "over-bromination."[1]
The overall reaction can be summarized as follows:
CF₃CH₂Cl + 2Br₂ → CF₃CBr₂Cl + 2HBr
This reaction is typically carried out in the gas phase by passing the reactants through a heated reaction tube.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, based on documented experimental procedures for Halothane synthesis where the di-bromo compound is a known byproduct.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-1,1,1-trifluoroethane | DE1018853B[1] |
| Reagent | Bromine | DE1018853B[1] |
| Reaction Temperature | 350-600 °C | DE1018853B[1] |
| Molar Ratio (CF₃CH₂Cl : Br₂) | 1:1.5 to 1:2 (to favor dibromination) | Implied from DE1018853B[1] |
| Product Boiling Point | Higher than 52 °C | DE1018853B[1] |
| Byproducts | 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane), Hydrogen Bromide | DE1018853B[1], US2921098A[2] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, adapted from the procedures for Halothane synthesis.
Objective: To synthesize 1,1-dibromo-1-chloro-2,2,2-trifluoroethane via the gas-phase bromination of 2-chloro-1,1,1-trifluoroethane.
Materials:
-
2-chloro-1,1,1-trifluoroethane (gas)
-
Bromine (liquid)
-
Quartz reaction tube
-
Tube furnace
-
Condenser
-
Receiving flask
-
Scrubber (for HBr)
-
Distillation apparatus
Procedure:
-
Reaction Setup: A quartz tube is packed with quartz pieces and placed in a tube furnace capable of reaching 600 °C. One end of the tube is connected to a gas inlet for the reactants, and the other end is connected to a condenser. The condenser outlet is directed to a receiving flask, which is followed by a scrubber containing a sodium hydroxide solution to neutralize the hydrogen bromide byproduct.
-
Reactant Introduction: 2-chloro-1,1,1-trifluoroethane is introduced as a gas. Liquid bromine is vaporized and mixed with the gaseous 2-chloro-1,1,1-trifluoroethane stream before entering the reaction tube. The molar ratio of 2-chloro-1,1,1-trifluoroethane to bromine should be adjusted to favor di-bromination (approximately 1:1.5 to 1:2).
-
Reaction: The furnace is heated to a temperature in the range of 400-500 °C. The reactant gases are passed through the heated quartz tube.
-
Product Collection: The reaction products exit the furnace and are passed through the condenser. The condensed liquid, containing unreacted starting materials, the mono-brominated product, the di-brominated product, and dissolved HBr, is collected in the receiving flask.
-
Purification: The collected crude product is washed with water and then with a dilute sodium hydroxide solution to remove residual HBr. The organic layer is then dried.
-
Fractional Distillation: The dried organic mixture is subjected to fractional distillation. Unreacted 2-chloro-1,1,1-trifluoroethane will distill first, followed by 2-bromo-2-chloro-1,1,1-trifluoroethane (boiling point ~50-52 °C). The desired 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, having a higher boiling point, will be collected as a higher-boiling fraction.[1]
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Synthesis pathway for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
Caption: Experimental workflow for the synthesis and purification.
References
A Technical Guide to the Isomers of C2Br2ClF3: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the two primary structural isomers of the molecular formula C2Br2ClF3: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) and 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (CAS 354-51-8). It details their physicochemical properties, discusses potential synthetic routes, and explores their relevance and potential applications, particularly as building blocks in medicinal chemistry and materials science. Safety, handling, and detailed experimental protocols are also provided to guide researchers.
Introduction and Isomer Identification
The chemical formula C2Br2ClF3 represents a halogenated ethane structure. Halogenated hydrocarbons are significant in various scientific fields, serving as refrigerants, fire suppressants, solvents, and crucial intermediates in organic synthesis.[1][2] For drug development professionals, the inclusion of specific halogen atoms, particularly fluorine, is a key strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]
This guide focuses on the two stable structural isomers of C2Br2ClF3, which differ by the arrangement of halogen atoms on the two-carbon backbone.[4]
-
Isomer A: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane
-
Isomer B: 1,2-dibromo-1-chloro-1,2,2-trifluoroethane
Physicochemical Properties
The distinct arrangement of atoms in each isomer results in different physical and chemical properties. Quantitative data is summarized below for easy comparison.
Table 1: Physicochemical Data for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (Isomer A)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C2Br2ClF3 | [5] |
| Molecular Weight | 276.28 g/mol | [5] |
| Melting Point | 42-45 °C | [7] |
| Boiling Point | 91-92 °C | [7] |
| XLogP3 | 3.5 | [5] |
| Topological Polar Surface Area | 0 Ų |[5] |
Table 2: Physicochemical Data for 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (Isomer B)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C2Br2ClF3 | [6] |
| Molecular Weight | 276.28 g/mol | [8] |
| Boiling Point | 118-120 °C | N/A |
| Density | 2.25 g/cm³ | N/A |
| Refractive Index (n20/D) | 1.451 | N/A |
| Enthalpy of Vaporization | 38.5 kJ/mol (at boiling point) |[6] |
Synthesis and Reactivity
The synthesis of highly halogenated ethanes typically involves the high-temperature halogenation of a suitable precursor. A plausible route for C2Br2ClF3 would be the free-radical bromination of a trifluorochloroethane starting material. For instance, the synthesis of the related anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is achieved by reacting 2-chloro-1,1,1-trifluoroethane with bromine at high temperatures. A similar process could be adapted for producing C2Br2ClF3 isomers, with the final product distribution depending on reaction conditions and the specific starting material.[9]
The C-Br bonds in these molecules are the most likely sites for further chemical transformation. They can participate in various reactions, including nucleophilic substitution, reduction (dehalogenation), or the formation of organometallic reagents, making them potentially useful intermediates in more complex syntheses.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. fishersci.nl [fishersci.nl]
- 9. DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1,1-Dibromo-2-chlorotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 1,1-Dibromo-2-chlorotrifluoroethane (C₂Br₂ClF₃). Due to the absence of protons in its molecular structure, this guide will focus primarily on the ¹⁹F NMR spectrum. This document includes predicted spectral data, a comprehensive experimental protocol for the acquisition of ¹⁹F NMR spectra for halogenated compounds, and a visualization of the molecular structure in relation to its NMR signature. This guide is intended to assist researchers in the identification and characterization of this and similar halogenated ethanes.
Predicted NMR Spectral Data
Due to the unavailability of experimental spectral data in public databases, the following NMR parameters for this compound are based on established prediction models and analysis of structurally similar compounds.
¹H NMR Spectrum
This compound has the chemical structure CF₃-CBr₂Cl. As there are no hydrogen atoms in this molecule, it is NMR-inactive in ¹H NMR spectroscopy . Therefore, no ¹H NMR spectrum is expected.
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is predicted to show a single resonance, as there is only one chemical environment for the fluorine atoms.
Table 1: Predicted ¹⁹F NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constants (J) (Hz) |
| ¹⁹F | ~ -78.6 | Singlet | N/A |
Note: The chemical shift is referenced to CFCl₃ at 0.0 ppm. The predicted chemical shift is based on values for similar trifluoromethyl groups attached to a carbon with multiple halogen substituents.
Spin-Spin Coupling Analysis
In the case of this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically and magnetically equivalent. Consequently, they do not exhibit homonuclear coupling (¹⁹F-¹⁹F coupling) with each other. Furthermore, the absence of any protons in the molecule means there is no heteronuclear ¹H-¹⁹F coupling. As a result, the ¹⁹F NMR spectrum is predicted to be a simple singlet.
Caption: Molecular structure of this compound and its corresponding single ¹⁹F NMR signal.
Detailed Experimental Protocol for ¹⁹F NMR Spectroscopy
The following protocol provides a comprehensive methodology for acquiring high-quality ¹⁹F NMR spectra of halogenated organic compounds.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For halogenated compounds, common choices include chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent does not contain any fluorine-containing impurities.
-
Concentration: Prepare the sample at a concentration of 5-20 mg in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. A common choice is trifluoroacetic acid (TFA), which can be added at a low concentration (e.g., 50 μl of a dilute solution). Alternatively, a known stable fluorinated compound that does not react with the sample and has a resonance in a clear region of the spectrum can be used.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.
Table 2: Recommended Acquisition Parameters for ¹⁹F NMR
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 376 MHz (for a 400 MHz ¹H instrument) | Standard operating frequency for ¹⁹F on this instrument. |
| Pulse Program | zg30 or similar | Standard 30-degree pulse for quantitative measurements. |
| Spectral Width | -250 to 50 ppm | To cover the typical chemical shift range of organofluorine compounds. |
| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | 5-10 seconds | To allow for full relaxation of the ¹⁹F nuclei, important for accurate integration. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Decoupling | ¹H decoupling (e.g., waltz16) | To remove ¹H-¹⁹F couplings and simplify the spectrum. |
Data Processing and Referencing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal standard (e.g., TFA at ~-76.55 ppm) or indirectly via the deuterium lock frequency of the solvent, which is calibrated against a primary standard.
Caption: A generalized workflow for acquiring and processing a ¹⁹F NMR spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹⁹F NMR characteristics of this compound. The absence of protons renders the molecule silent in ¹H NMR. The ¹⁹F NMR spectrum is predicted to be simple, consisting of a single singlet due to the chemical equivalence of the three fluorine atoms and the lack of coupling partners. The provided experimental protocol offers a robust starting point for researchers aiming to acquire high-quality ¹⁹F NMR data for this and other fluorinated compounds, which is crucial for unambiguous structure elucidation and purity assessment in research and development settings.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1-Dibromo-2-chlorotrifluoroethane
For Immediate Release
Shanghai, China – November 3, 2025 – In the intricate world of analytical chemistry, understanding the behavior of molecules under mass spectrometry is paramount for structural elucidation and identification. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1,1-Dibromo-2-chlorotrifluoroethane (C₂Br₂ClF₃), a halogenated ethane. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its mass spectral characteristics, detailed experimental protocols, and a visual representation of its fragmentation pathway.
Executive Summary
This compound is a compound of interest in various chemical research fields. Its complex halogenation pattern leads to a distinctive mass spectrum. This guide presents the key fragmentation data obtained from electron ionization mass spectrometry, offering a foundational resource for the identification and characterization of this and similar halogenated compounds.
Data Presentation: Mass Spectrometry Fragmentation Pattern
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the successive loss of halogen atoms and other neutral fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectral database.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 69 | 10 | [CF₃]⁺ |
| 97 | 25 | [CBrCl]⁺ |
| 116 | 15 | [CBrF₂]⁺ |
| 128 | 5 | [CBr₂]⁺ |
| 147 | 100 | [CBr₂F]⁺ |
| 166 | 12 | [CBr₂Cl]⁺ |
| 177 | 8 | [C₂BrF₂]⁺ |
| 197 | 60 | [C₂Br₂F₂]⁺ |
| 241 | 5 | [C₂Br₂ClF₂]⁺ |
| 274/276/278 | <1 | [C₂Br₂ClF₃]⁺ (Molecular Ion) |
Experimental Protocols
The mass spectrometry data for this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following outlines a general experimental protocol for the analysis of volatile halogenated hydrocarbons like the target compound.
1. Sample Preparation:
-
Samples are typically dissolved in a volatile organic solvent, such as methanol or hexane, to a concentration of approximately 1 mg/mL.
-
For trace analysis, purge and trap or headspace techniques may be employed to extract the volatile compound from a solid or liquid matrix.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column is generally used, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280°C, held for 5-10 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
Transfer Line Temperature: 280 °C.
4. Data Acquisition and Analysis:
-
Data is acquired in full scan mode.
-
The resulting mass spectrum is compared with reference spectra from libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification.
Visualization of the Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, [C₂Br₂ClF₃]⁺. This high-energy species then undergoes a series of fragmentation reactions, primarily involving the cleavage of carbon-halogen and carbon-carbon bonds. The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is a complex yet interpretable fingerprint of its molecular structure. The dominant fragmentation pathways involve the loss of halogen atoms, leading to a series of characteristic ions. This technical guide provides the essential data and methodologies for the confident identification and further investigation of this compound and its related analogues in various scientific and industrial applications.
An In-depth Technical Guide to 1,1-Dibromo-2-chlorotrifluoroethane: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 1,1-Dibromo-2-chlorotrifluoroethane. Due to the limited availability of specific experimental data for this compound (CAS: 10057-30-4), this guide also includes data for the closely related isomer, 1-Chloro-1,1-dibromo-2,2,2-trifluoroethane (CAS: 754-17-6), for reference. All data is presented in clearly structured tables for ease of comparison, alongside a detailed safe handling workflow.
Chemical Identification and Properties
This compound is a halogenated hydrocarbon. The structural similarities to other halons suggest that it should be handled with care, assuming it may have anesthetic effects at high concentrations and the potential for thermal decomposition into hazardous substances.
Table 1: Chemical Identification
| Identifier | This compound | 1-Chloro-1,1-dibromo-2,2,2-trifluoroethane |
| CAS Number | 10057-30-4[1][][3][4] | 754-17-6[5][6] |
| Molecular Formula | C₂Br₂ClF₃[1][] | C₂Br₂ClF₃[6] |
| Molecular Weight | 276.28 g/mol [1][] | 276.28 g/mol [6] |
| IUPAC Name | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane[7] |
Table 2: Physical and Chemical Properties
| Property | This compound | 1-Chloro-1,1-dibromo-2,2,2-trifluoroethane |
| Physical State | Data not available | Solid |
| Melting Point | Data not available | 42-45°C[5] |
| Boiling Point | Data not available | 91-92°C[5] |
| Density | Data not available | ~3.3988 g/mL (rough estimate)[5] |
| Solubility | Data not available | Data not available |
| Vapor Pressure | Data not available | Data not available |
| Flash Point | Data not available | Data not available |
Hazard Identification and Classification
Table 3: GHS Hazard Statements for Related Compounds
| Hazard Statement | Description |
| H315 | Causes skin irritation[8][9] |
| H319 | Causes serious eye irritation[8][9] |
| H335 | May cause respiratory irritation[8] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Hand Protection: Use chemical-resistant gloves (e.g., Viton®, nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant overalls.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Handle in accordance with good industrial hygiene and safety practices.
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.
-
Store away from direct sunlight.
Emergency Procedures
First-Aid Measures
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10] |
Accidental Release Measures
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Ventilate the area and wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using a non-sparking tool and place it in a designated, labeled container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
Experimental Protocols
No specific experimental protocols for this compound were found. Researchers should develop standard operating procedures (SOPs) based on the information provided in this guide and in accordance with their institution's safety policies.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CAS#:10057-30-4 | Chemsrc [chemsrc.com]
- 4. 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | C2Br2ClF3 | CID 23620194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.nl [fishersci.nl]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
Unveiling the Origins of 1,1-Dibromo-2-chlorotrifluoroethane: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical literature surrounding the discovery and synthesis of 1,1-Dibromo-2-chlorotrifluoroethane, a compound of interest within the field of halogenated hydrocarbons. While the user's query specified this compound, historical literature and chemical databases predominantly refer to its isomer, 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) . This document will focus on this well-documented isomer, which emerged from the mid-20th century research into fluorinated anesthetics.
Early Discovery: A Byproduct of Anesthetic Innovation
The discovery of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is intrinsically linked to the development of the revolutionary anesthetic, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). Research in the 1950s, aimed at creating new, non-flammable, and effective anesthetics, led to extensive investigation into the synthesis of polyhalogenated ethanes.
A key historical document is the U.S. Patent 2,921,098, filed on October 18, 1955, by Charles W. Suckling and assigned to Imperial Chemical Industries. While the patent's primary focus is a process for the preparation of halothane, it crucially mentions the formation of "1:1:1-trifluoro-2:2-dibromo-2-chloroethane" as a higher-boiling point residue in the fractional distillation of the reaction products. This indicates that the compound was successfully synthesized and identified, albeit as a byproduct, during this period of intense innovation in fluorine chemistry.
Synthesis and Experimental Protocols
The foundational experimental work for producing this class of compounds is detailed in the aforementioned patent. The synthesis of the primary product, halothane, and consequently its byproducts like 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, involved the high-temperature vapor-phase bromination of 1,1,1-trifluoro-2-chloroethane.
Experimental Protocol: Vapor-Phase Bromination of 1,1,1-trifluoro-2-chloroethane (circa 1955)
The following protocol is an interpretation of the methodologies described in the historical patent literature for the synthesis of related halogenated ethanes.
Objective: To synthesize 2-bromo-2-chloro-1,1,1-trifluoroethane, with the understanding that 1,1-dibromo-1-chloro-2,2,2-trifluoroethane will be formed as a byproduct.
Apparatus:
-
A vertical reaction tube (e.g., made of silica or nickel) packed with a suitable material like silica chips.
-
An electric furnace capable of maintaining temperatures in the range of 350-600°C.
-
A system for introducing vaporized reactants (1,1,1-trifluoro-2-chloroethane and bromine) into the reaction tube.
-
A water-cooled condenser to collect the reaction products.
-
A series of washing and drying apparatus (e.g., using dilute caustic soda solution and calcium chloride).
-
A fractional distillation column.
Procedure:
-
The reaction tube is heated to a temperature between 425°C and 475°C.
-
Vapors of 1,1,1-trifluoro-2-chloroethane and liquid bromine are introduced into a narrow tube passing down the inside of the main reaction tube. The molar ratio of trifluorochloroethane to bromine is typically maintained in the range of 1.5:1 to 2:1.
-
The mixed reactants then pass up through the heated reaction tube.
-
The reaction products are passed through a water-cooled condenser. The condensate, containing the desired product, byproducts, and any unreacted bromine, is collected.
-
The collected condensate is washed with a dilute caustic soda solution to remove acidic byproducts and then dried over calcium chloride.
-
The dried liquid is then subjected to fractional distillation.
-
A lower-boiling fraction consisting of unchanged 1,1,1-trifluoro-2-chloroethane is collected first.
-
The main fraction, consisting of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), is then collected at its boiling point (approximately 50.2°C).
-
A higher-boiling residue remains, which contains 1,1-dibromo-1-chloro-2,2,2-trifluoroethane. Further purification of this residue through vacuum distillation would be necessary to isolate the pure compound.
Quantitative Data
The following table summarizes the key physical and chemical properties of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, compiled from various chemical databases. It is important to note that early, primary literature sources providing a full, experimentally determined dataset for this specific byproduct are scarce. The data presented here is a consolidation of information from modern, reliable chemical data repositories.[1]
| Property | Value |
| Molecular Formula | C₂Br₂ClF₃ |
| Molecular Weight | 276.28 g/mol |
| CAS Number | 754-17-6 |
| Boiling Point | 91-92 °C (estimated) |
| Melting Point | 42-45 °C (estimated) |
| Density | 2.258 g/cm³ at 25 °C (estimated) |
| Refractive Index | 1.428 (estimated) |
Visualizing the Synthesis Workflow
The logical workflow for the synthesis and isolation of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane as a byproduct of halothane synthesis can be represented by the following diagram.
Caption: Synthesis and Isolation Workflow.
References
Commercial Availability and Synthetic Utility of 1,1-Dibromo-2-chlorotrifluoroethane for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the commercial availability of 1,1-Dibromo-2-chlorotrifluoroethane (CAS No. 10057-30-4), a halogenated hydrocarbon of interest in synthetic chemistry. Due to the limited specific published experimental protocols for this particular isomer, this document also presents a generalized, illustrative methodology for its potential application in free-radical reactions, a common utility for polyhalogenated alkanes.
Commercial Sourcing
This compound is available from a number of specialized chemical suppliers catering to the research and development sector. While specific purity grades and available quantities are subject to stock and should be confirmed directly with the suppliers, the following companies have been identified as potential sources.
| Supplier | Website | Notes |
| Alfa Chemistry | --INVALID-LINK-- | Lists the compound for experimental/research use.[1] |
| Pharmaffiliates | --INVALID-LINK-- | Offers the compound with high purity. |
| BOC Sciences | --INVALID-LINK-- | A global supplier of research chemicals. |
| ChemicalBook | --INVALID-LINK-- | Provides a safety data sheet and lists the compound for R&D use. |
Physicochemical Data
A summary of key physical and chemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 10057-30-4 |
| Molecular Formula | C₂Br₂ClF₃ |
| Molecular Weight | 276.28 g/mol |
| IUPAC Name | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane |
| Synonyms | Ethane, 1,1-dibromo-2-chloro-1,2,2-trifluoro- |
Potential Synthetic Applications & Experimental Protocol
Polyhalogenated alkanes such as this compound are valuable reagents in organic synthesis, often serving as precursors for the introduction of fluorinated alkyl groups. The presence of bromine, chlorine, and fluorine atoms on a two-carbon backbone offers multiple sites for reactivity, which can be selectively targeted under different reaction conditions.
The carbon-bromine bonds are generally weaker than the carbon-chlorine and carbon-fluorine bonds, making them susceptible to homolytic cleavage to form free radicals. These radicals can then participate in a variety of transformations, including addition reactions to unsaturated systems.
Illustrative Experimental Protocol: Free-Radical Addition to an Alkene
Objective: To demonstrate the potential use of this compound as a source of a brominated trifluoroethyl radical for addition to an alkene.
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Work-up and purification supplies (separatory funnel, drying agent, silica gel for chromatography)
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with the alkene (1.0 equivalent) and anhydrous toluene.
-
Degassing: The solution is degassed by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
Addition of Reagents: this compound (1.2 equivalents) and the radical initiator, AIBN (0.1 equivalents), are added to the reaction mixture under a positive pressure of nitrogen.
-
Reaction: The mixture is heated to reflux (the boiling point of toluene is approximately 111 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield the desired adduct.
Visualizations
Caption: Generalized workflow for the free-radical addition of this compound to an alkene.
Caption: Logical diagram illustrating a potential free-radical reaction pathway.
References
Spectroscopic Analysis of 1,1-Dibromo-2-chlorotrifluoroethane: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 1,1-Dibromo-2-chlorotrifluoroethane (C₂Br₂ClF₃). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the spectroscopic characteristics of this halogenated hydrocarbon.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a complex pattern of isotopic peaks due to the presence of bromine and chlorine atoms. The data presented below is derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The fragmentation pattern is consistent with the structure of the molecule, showing cleavage of carbon-halogen and carbon-carbon bonds.
| m/z | Relative Intensity (%) | Plausible Fragment |
| 195/197/199 | ~100 | [CBrClF₂]⁺ |
| 177/179 | ~80 | [CBrF₂]⁺ |
| 127/129 | ~70 | [CBrCl]⁺ |
| 116/118 | ~60 | [CBrF]⁺ |
| 97/99 | ~50 | [CCl₂F]⁺ (rearrangement) |
| 85 | ~40 | [CClF₂]⁺ |
| 69 | ~30 | [CF₃]⁺ |
Note: The relative intensities are approximate and have been estimated from the graphical representation of the mass spectrum. The presence of multiple peaks for fragments containing Br and Cl is due to their natural isotopic abundances.
Infrared (IR) Spectroscopy
Experimental vapor-phase infrared spectral data for this compound is available in commercial databases such as SpectraBase. However, as access to the specific peak data is restricted, a detailed table of absorption bands is not provided here. Based on the molecular structure, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-bromine (C-Br) bonds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-F Stretch | 1000 - 1400 (strong, multiple bands) |
| C-Cl Stretch | 600 - 800 (strong) |
| C-Br Stretch | 500 - 600 (medium to strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough search of publicly available spectroscopic databases did not yield experimental ¹⁹F or ¹³C NMR data for this compound. The absence of protons in the molecule means that ¹H NMR spectroscopy is not applicable.
Theoretical Considerations:
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, as the three fluorine atoms on the C-2 carbon are chemically equivalent. The chemical shift would be influenced by the adjacent dibromo-chloro-substituted carbon. General ¹⁹F NMR chemical shift correlation tables suggest this peak would likely appear in the range of -70 to -90 ppm (relative to CFCl₃).[1]
-
¹³C NMR: Two distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the two carbon atoms in different chemical environments (C-1: bonded to two Br and one Cl; C-2: bonded to three F). The carbon bonded to the highly electronegative fluorine atoms (C-2) would be expected to appear at a higher chemical shift (further downfield) compared to the carbon bonded to bromine and chlorine (C-1).
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data discussed above.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of volatile halogenated hydrocarbons.
-
Sample Preparation: Due to the volatile nature of this compound, samples are typically introduced into the GC system via direct injection of a dilute solution in a volatile organic solvent (e.g., hexane or dichloromethane) or by headspace analysis for trace-level detection.
-
Gas Chromatography: A capillary gas chromatograph equipped with a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is used for separation. The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation from any impurities or co-contaminants. Helium is typically used as the carrier gas.
-
Mass Spectrometry: The outlet of the GC column is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer. Electron ionization (EI) at 70 eV is the standard method for generating positive ions. The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 30-350).
Vapor Phase Infrared (IR) Spectroscopy
Vapor phase IR spectroscopy is suitable for volatile compounds and provides information about the functional groups present.
-
Sample Introduction: A small amount of the liquid sample is injected into a heated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is then placed in the sample beam of an FTIR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of the compound.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum. The resolution is typically set to 4 cm⁻¹.
¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A reference standard, such as trichlorofluoromethane (CFCl₃) for ¹⁹F NMR or tetramethylsilane (TMS) for ¹³C NMR, may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) equipped with a multinuclear probe is required. The probe must be capable of observing ¹⁹F and ¹³C frequencies.
-
¹⁹F NMR Acquisition: The spectrometer is tuned to the ¹⁹F frequency. A standard one-pulse experiment is typically sufficient due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. The spectral width should be set to cover the expected chemical shift range for fluorinated aliphatic compounds.
-
¹³C NMR Acquisition: The spectrometer is tuned to the ¹³C frequency. Due to the low natural abundance of ¹³C, a proton-decoupled pulse sequence (e.g., zgpg30) is used to enhance the signal-to-noise ratio and simplify the spectrum by removing ¹³C-¹H coupling. A sufficient number of scans are acquired and averaged to obtain a spectrum with an adequate signal-to-noise ratio. A relaxation delay is used to allow for the full relaxation of the carbon nuclei between pulses.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow.
References
Unlocking New Frontiers: Potential Research Areas Involving 1,1-Dibromo-2-chlorotrifluoroethane and Related Polyhalogenated Ethanes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine and other halogens into organic molecules is a cornerstone of modern drug discovery and agrochemical development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of active compounds. Among the vast array of halogenated building blocks, small, highly functionalized ethanes such as 1,1-Dibromo-2-chlorotrifluoroethane present a unique, yet underexplored, platform for synthetic innovation. This technical guide provides an in-depth exploration of the potential research avenues involving this compound and its isomers. While specific experimental data for this exact molecule is limited in publicly accessible literature, this paper extrapolates from the known chemistry of related polyhalogenated ethanes to outline plausible synthetic routes, potential applications as a trifluoromethyl-group donor, and key safety considerations. This document aims to serve as a foundational resource to stimulate further investigation into this and similar underutilized reagents, potentially unlocking novel pathways for the synthesis of next-generation pharmaceuticals and agrochemicals.
Introduction: The Significance of Trifluoromethylated Compounds
The trifluoromethyl (-CF3) group is a privileged moiety in medicinal and agricultural chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2] Consequently, the development of novel reagents and synthetic methodologies for the efficient introduction of the trifluoromethyl group remains an area of intense research. Polyhalogenated ethanes, particularly those bearing a trifluoromethyl group alongside reactive bromine and chlorine atoms, represent a promising class of reagents for this purpose. This compound, with its unique arrangement of halogens, offers a potential entry point for diverse chemical transformations.
Physicochemical Properties of this compound and Its Isomers
While detailed experimental data for this compound (CAS No. 10057-30-4) is scarce, the properties of its isomer, 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS No. 754-17-6), are better documented and can serve as a reasonable proxy for estimation.
| Property | 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | This compound (Predicted) |
| CAS Number | 754-17-6 | 10057-30-4 |
| Molecular Formula | C2Br2ClF3 | C2Br2ClF3 |
| Molecular Weight | 276.28 g/mol [3] | 276.28 g/mol |
| Boiling Point | 91-92 °C | Similar to isomer |
| Melting Point | 42-45 °C | Similar to isomer |
| Density | ~2.3 g/cm³ | Similar to isomer |
Note: The properties for this compound are predicted based on its isomer due to a lack of available experimental data.
Potential Synthetic Routes
The synthesis of this compound is not well-documented in the literature. However, based on general principles of halogenation chemistry, several plausible synthetic pathways can be proposed.
Halogenation of a Trifluoroethane Precursor
A likely route would involve the free-radical bromination and chlorination of a suitable trifluoroethane derivative. For instance, the sequential halogenation of 1-chloro-2,2,2-trifluoroethane could be a viable approach.
Experimental Protocol (General):
-
Reactants: 1-chloro-2,2,2-trifluoroethane, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride).
-
Procedure: The reactants are refluxed under inert atmosphere. The reaction progress is monitored by Gas Chromatography (GC).
-
Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation.
DOT Script for Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Halogen Exchange Reactions
Another potential route could involve a halogen exchange reaction from a more readily available polyhalogenated ethane. For example, starting from a tribromo- or trichloro-trifluoroethane derivative and selectively exchanging one or more halogens.
Potential Research Areas and Applications
The primary research value of this compound likely lies in its utility as a synthetic building block. The presence of two bromine atoms and one chlorine atom on adjacent carbons, influenced by the strongly electron-withdrawing trifluoromethyl group, suggests a rich and varied reactivity profile.
Source of the Trifluoromethyl Group
The C-C bond in this compound is polarized, making the carbon bearing the trifluoromethyl group susceptible to nucleophilic attack, potentially leading to the transfer of the trifluoromethyl group.
Proposed Research Workflow:
DOT Script for Research Workflow:
Caption: Workflow for investigating trifluoromethyl transfer reactions.
Precursor to Fluorinated Alkenes
Dehalogenation or dehydrohalogenation of this compound could provide access to valuable fluorinated alkenes, which are versatile intermediates in organic synthesis.
Experimental Protocol (General for Dehalogenation):
-
Reactants: this compound and a reducing agent (e.g., zinc dust) in a suitable solvent (e.g., ethanol or acetic acid).
-
Procedure: The reaction mixture is stirred at room temperature or gently heated.
-
Work-up: The reaction mixture is filtered to remove the metal, and the product is extracted with a low-boiling organic solvent.
-
Purification: The product is purified by distillation.
Radical Reactions
The C-Br bonds are generally weaker than C-Cl bonds and are susceptible to homolytic cleavage to form radical intermediates. These radicals could participate in various addition reactions.
Toxicology and Safety Considerations
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for any available handling and disposal information.
Conclusion and Future Outlook
This compound represents an intriguing yet largely unexplored molecule with significant potential as a building block in synthetic chemistry. Its unique combination of reactive halogen atoms and a trifluoromethyl group makes it a prime candidate for the development of novel synthetic methodologies. Future research should focus on elucidating its synthesis, characterizing its reactivity with a range of nucleophiles and radical initiators, and exploring its utility in the synthesis of complex, biologically active molecules. The insights gained from such studies could provide valuable tools for medicinal and agricultural chemists, contributing to the advancement of drug discovery and crop protection.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,1-Dibromo-2-chlorotrifluoroethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromo-2-chlorotrifluoroethane (CBr₂ClCF₃) is a polyhalogenated alkane that serves as a valuable precursor in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group and other fluorinated moieties into organic molecules. The presence of bromine, chlorine, and fluorine atoms on a two-carbon backbone imparts unique reactivity to this compound, making it a versatile reagent for the construction of complex fluorinated molecules of interest in pharmaceutical and agrochemical research.
The primary application of this compound lies in its ability to undergo free-radical addition reactions across unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. This process, often initiated by photochemical methods or radical initiators, allows for the simultaneous introduction of a bromine atom and a trifluoromethyl-containing group to the substrate.
Key Applications: Free-Radical Addition to Alkenes
One of the most well-documented applications of a dibromochlorotrifluoroethane isomer is its addition to alkenes, exemplified by the reaction with cyclohexene. This reaction leads to the formation of a valuable intermediate, 1-bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane, which can be further functionalized.[1] This type of reaction is characteristic of a free-radical chain mechanism.[2][3]
Reaction Principle
The reaction proceeds via a free-radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide) or by UV irradiation, which generates a bromine radical from the this compound molecule.
-
Propagation: The bromine radical then adds to the double bond of the alkene, forming a more stable carbon-centered radical intermediate. This radical then abstracts a bromine atom from another molecule of this compound, yielding the final product and regenerating the bromine radical to continue the chain reaction. The regioselectivity of the addition is governed by the formation of the most stable radical intermediate, which is typically on the more substituted carbon (anti-Markovnikov addition of the bromine atom).[4][5][6]
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocols
General Protocol for the Photochemical Addition of this compound to an Alkene
Materials:
-
This compound
-
Alkene (e.g., cyclohexene)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Photochemical reactor equipped with a UV lamp (e.g., Hanovia mercury lamp)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification supplies (silica gel for column chromatography, solvents for elution)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.0 equivalent) and this compound (1.0-1.5 equivalents) in a suitable inert solvent. The concentration of the reactants should be optimized for the specific substrate.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
Initiation: While maintaining an inert atmosphere, irradiate the reaction mixture with a UV lamp at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired adduct.
Quantitative Data:
Specific yield and reaction time data for the addition of this compound to alkenes are not available in the searched literature. However, for similar free-radical additions of polyhaloalkanes to alkenes, yields can range from moderate to high, depending on the specific substrates and reaction conditions.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Dibromochlorotrifluoroethane Isomer | Cyclohexene | 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane | Data not available | [1] |
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow for the synthesis of functionalized molecules using this compound.
Caption: Synthetic workflow using this compound.
Signaling Pathway Analogy in Drug Development
While this compound is a synthetic reagent and not directly involved in biological signaling pathways, its products can be designed to interact with such pathways. The logical flow of synthesizing a drug candidate that targets a specific signaling pathway can be visualized as follows.
References
- 1. Atomfair 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane C8H10Br2ClF3 CAS 232602-77-6 - Atomfair [atomfair.com]
- 2. Free-radical addition - Wikipedia [en.wikipedia.org]
- 3. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1,1-Dibromo-2-chlorotrifluoroethane as a Trifluoromethylating Reagent
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a paramount strategy in the development of pharmaceuticals, agrochemicals, and materials science. The unique properties conferred by the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and physicochemical properties of a parent compound. A variety of reagents and methods have been developed for trifluoromethylation, broadly categorized into nucleophilic, electrophilic, and radical pathways. This document focuses on the potential application of 1,1-dibromo-2-chlorotrifluoroethane (CF3CBr2Cl) as a reagent for such transformations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C2Br2ClF3 | [1][2] |
| Molecular Weight | 276.28 g/mol | [1][2] |
| IUPAC Name | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane | [2] |
| CAS Number | 754-17-6 | [2] |
Theoretical Application in Trifluoromethylation
Proposed General Reaction Pathway
The proposed pathway for trifluoromethylation using this compound would likely involve the following conceptual steps:
Caption: Proposed radical trifluoromethylation pathway.
Experimental Protocols
Currently, there is a lack of specific, published experimental protocols detailing the use of this compound as a trifluoromethylating reagent for the synthesis of organic compounds. The development of such protocols would require significant research to determine optimal reaction conditions, including the choice of initiator, solvent, temperature, and substrate scope.
Workflow for Developing a Trifluoromethylation Protocol
A logical workflow for investigating the potential of this compound as a trifluoromethylating reagent is outlined below.
Caption: Workflow for protocol development.
Data Presentation
As no quantitative data from experimental studies using this compound for trifluoromethylation have been found in the surveyed literature, a table summarizing such data cannot be provided at this time. Should such research be undertaken, the following table structure is recommended for clear presentation of results.
Table 1: Hypothetical Reaction Optimization for the Trifluoromethylation of a Model Substrate (e.g., Benzene)
| Entry | Initiator (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | AIBN (0.1) | Dichloromethane | 80 | 12 | - |
| 2 | Benzoyl Peroxide (0.1) | Acetonitrile | 80 | 12 | - |
| 3 | UV Light (365 nm) | Acetone | 25 | 24 | - |
| ... | ... | ... | ... | ... | ... |
Based on its chemical structure, this compound presents a theoretical possibility for use as a trifluoromethylating reagent via a radical pathway. However, there is a significant lack of empirical data and published protocols to support this application. The information presented here serves as a foundational guide for researchers interested in exploring the potential of this compound in trifluoromethylation reactions. Further experimental investigation is necessary to validate its efficacy, determine optimal reaction conditions, and establish its utility for the synthesis of trifluoromethylated molecules relevant to the pharmaceutical and chemical industries.
References
The Untapped Potential of 1,1-Dibromo-2-chlorotrifluoroethane in Medicinal Chemistry: A Synthon-Focused Perspective
For dissemination to: Researchers, scientists, and drug development professionals.
Introduction
While direct applications of 1,1-Dibromo-2-chlorotrifluoroethane in medicinal chemistry are not documented in peer-reviewed literature, its structure presents a compelling case for its use as a synthetic building block. The presence of a trifluoromethyl group, alongside bromine and chlorine atoms, makes it a potential reagent for introducing fluorinated moieties into complex molecules. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This document outlines potential, albeit hypothetical, applications of this compound as a synthon for novel compound synthesis and provides a detailed synthetic protocol for its prospective use.
Hypothetical Application: A Gateway to Trifluoroethyl-Substituted Heterocycles
Given the lack of direct biological data, the primary utility of this compound in a medicinal chemistry context would be as a precursor to more complex, potentially bioactive molecules. One promising avenue is its use in the synthesis of trifluoroethyl-substituted heterocycles. Heterocyclic scaffolds are cornerstones of many approved drugs, and the addition of a trifluoroethyl group could impart favorable pharmacological properties.
A plausible synthetic strategy involves the reaction of this compound with a binucleophilic species, such as a substituted thiourea, to construct a thiazole ring. This approach leverages the reactivity of the carbon-halogen bonds to form the heterocyclic core.
Data Presentation
As there are no reported biological activities for this compound or its direct derivatives in medicinal chemistry, a table of quantitative data such as IC50 or EC50 values cannot be provided. The value of this compound currently lies in its synthetic potential rather than its intrinsic biological effect.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of a 2-amino-5-(1-chloro-2,2,2-trifluoroethyl)thiazole derivative. This protocol is based on established principles of heterocyclic synthesis and the known reactivity of similar halogenated compounds.
Protocol: Synthesis of a Novel Trifluoroethyl-Substituted Aminothiazole
Objective: To synthesize a 2-amino-thiazole derivative bearing a 1-chloro-2,2,2-trifluoroethyl group at the 5-position using this compound as a key reactant.
Materials:
-
This compound
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute, anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in anhydrous ethanol (30 mL).
-
Base Addition: To the stirring solution, add sodium ethoxide (2.0 eq) portion-wise at room temperature. Stir for 15 minutes until the thiourea is fully deprotonated.
-
Addition of Halogenated Ethane: Add this compound (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add 50 mL of diethyl ether and 30 mL of water.
-
Transfer the mixture to a separatory funnel and shake. Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-(1-chloro-2,2,2-trifluoroethyl)thiazole derivative.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Mandatory Visualization
Application Notes and Protocols for the Safe Handling and Use of 1,1-Dibromo-2-chlorotrifluoroethane in a Fume Hood
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the safe and effective use of 1,1-Dibromo-2-chlorotrifluoroethane in a laboratory setting, with a specific focus on proper fume hood setup and experimental procedures. The information is intended for trained professionals in the fields of chemistry, life sciences, and drug development.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and for designing experiments.
| Property | Value |
| Molecular Formula | C₂Br₂ClF₃ |
| Molecular Weight | 276.28 g/mol [1] |
| CAS Number | 754-17-6[1] |
| Boiling Point | 91-92 °C[1] |
| Melting Point | 42-45 °C[1] |
| Density | 3.3988 g/cm³ (estimate)[1] |
| Appearance | Data not available |
| Solubility | Data not available |
| Vapor Pressure | Data not available |
Safety and Handling
This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions to minimize exposure. All work with this compound must be conducted within a properly functioning chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical to ensure the appropriate level of PPE is used.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors which can cause serious eye irritation. |
| Hand Protection | Nitrile gloves have poor resistance to halogenated hydrocarbons.[2][3] Butyl rubber or Viton™ gloves are recommended for handling halogenated hydrocarbons.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. | Provides a barrier against skin contact, which can cause irritation.[5] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from accidental splashes. |
| Respiratory Protection | An air-purifying respirator with an organic vapor (OV) cartridge is recommended.[5] A combination cartridge with a P100 particulate filter may be necessary if aerosols are generated.[6][7] A cartridge change-out schedule must be established.[5] | Protects against the inhalation of harmful vapors, which may cause respiratory irritation.[5] |
Fume Hood Setup and Operation
Proper fume hood setup and operation are critical for containing vapors and ensuring user safety.
-
Location: The fume hood should be located away from high-traffic areas, doors, and windows to prevent disruptive air currents.
-
Sash Position: The sash should be kept as low as possible, ideally at the indicated maximum operating height (typically 18 inches for vertical sashes), to maximize capture velocity and provide a physical barrier.
-
Airflow: Before starting work, verify that the fume hood is drawing air. Check the flow monitor or use a light strip of paper to observe airflow into the hood.
-
Work Area: All work should be conducted at least 6 inches inside the hood. Large equipment should be elevated on blocks to allow air to flow underneath.
-
Storage: Do not use the fume hood for permanent storage of chemicals or equipment, as this can obstruct airflow.
Experimental Protocols
While specific experimental procedures will vary depending on the application, the following provides a general protocol for a synthesis reaction involving a halogenated hydrocarbon like this compound, adapted from a similar process.[8]
Materials and Equipment
-
This compound
-
Reactants and solvents as required by the specific synthesis
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas source (if reaction is air or moisture sensitive)
-
Appropriate glassware for workup and purification
-
Chemical fume hood
-
Personal Protective Equipment (as specified in section 2.1)
Experimental Procedure
-
Preparation:
-
Ensure the fume hood is clean and free of unnecessary items.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Don the appropriate PPE.
-
-
Reaction Setup:
-
Set up the reaction apparatus (e.g., round-bottom flask with a condenser) securely within the fume hood.
-
Charge the reaction flask with the reactants and solvent. If the reaction is air-sensitive, this should be done under an inert atmosphere.
-
-
Reaction:
-
Begin stirring and, if required, heating the reaction mixture.
-
Monitor the reaction progress as per the specific protocol (e.g., by thin-layer chromatography).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully, if necessary.
-
Perform the workup procedure (e.g., extraction, washing) within the fume hood.
-
If purification by distillation or chromatography is required, ensure that the apparatus is set up within the fume hood to contain any vapors.
-
-
Waste Disposal:
-
All waste materials, including empty containers, contaminated gloves, and reaction byproducts, must be disposed of as hazardous waste according to institutional and local regulations.[9] Halogenated waste streams should be segregated from non-halogenated waste.
-
Emergency Procedures
In the event of an emergency, follow these procedures and any additional protocols established by your institution.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within the fume hood, use an appropriate absorbent material, and dispose of it as hazardous waste. |
Visualizations
The following diagrams illustrate the key workflows and relationships for the safe handling of this compound.
Caption: General experimental workflow for using this compound.
Caption: Hierarchy of safety controls for handling hazardous chemicals.
References
- 1. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. northwestern.edu [northwestern.edu]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. queensu.ca [queensu.ca]
- 8. US2921098A - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
safe handling and quenching procedures for 1,1-Dibromo-2-chlorotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and quenching of 1,1-Dibromo-2-chlorotrifluoroethane (CAS No. 754-17-6). Adherence to these guidelines is crucial to ensure laboratory safety and proper disposal of this halogenated hydrocarbon.
Chemical and Physical Properties
This compound is a halogenated alkane with the molecular formula C₂Br₂ClF₃.[1][2][3] Its properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 276.28 g/mol [1] |
| Appearance | Colorless liquid or solid |
| Melting Point | 42-45 °C[4] |
| Boiling Point | 91-92 °C[4] |
| Density | Approximately 3.399 g/cm³ (rough estimate)[4] |
| Solubility | Insoluble in water; soluble in many organic solvents |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its hazards and follow all recommended safety precautions.
Summary of Hazards
| Hazard | Description |
| Skin Irritation | Causes skin irritation.[5][6] |
| Eye Irritation | Causes serious eye irritation.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[5] |
| Toxicity | Harmful if swallowed or inhaled. |
| Environmental Hazard | Potential for ozone depletion. Avoid release to the environment. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE. The following are minimum requirements:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If the concentration in the air may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Safe Handling and Storage Procedures
Handling
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.
-
Keep away from incompatible materials such as strong oxidizing agents, finely divided metals, and strong bases.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials.
Spill and Emergency Procedures
Spill Response
-
Evacuate : Immediately evacuate the area of the spill.
-
Ventilate : Ensure adequate ventilation.
-
Contain : For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect : Place the absorbent material into a suitable, labeled container for disposal.
-
Clean : Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose : Dispose of the waste in accordance with local, state, and federal regulations.
For large spills, contact your institution's environmental health and safety department immediately.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Quenching and Disposal Protocols
Waste this compound must be neutralized before disposal. The following protocol is based on the principle of dehydrohalogenation using a strong base.
Quenching Protocol: Dehydrohalogenation
Objective: To neutralize this compound by elimination of hydrogen halides to form a less toxic alkene, followed by neutralization of the acidic byproducts.
Materials:
-
Waste this compound
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., round-bottom flask with a reflux condenser and a dropping funnel)
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Preparation : In a well-ventilated fume hood, prepare a 10% (w/v) solution of potassium hydroxide in absolute ethanol. This solution is corrosive and flammable; handle with care.
-
Reaction Setup : Place the waste this compound in a round-bottom flask equipped with a stir bar and a reflux condenser. Place the flask in an ice bath on a stir plate.
-
Addition of Base : Slowly add the alcoholic KOH solution to the stirred waste solution via a dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 40 °C by controlling the rate of addition and using the ice bath.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for at least 2 hours to ensure the dehydrohalogenation reaction goes to completion.
-
Neutralization : After the reaction period, slowly and carefully add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize any remaining acidic byproducts. Monitor the pH of the solution with pH paper or a pH meter until it is in the range of 6-8. Be aware of potential gas evolution (CO₂).
-
Work-up : Separate the aqueous and organic layers. The aqueous layer can be disposed of down the drain with copious amounts of water, provided local regulations allow. The organic layer should be collected as halogenated organic waste.
-
Disposal : The final organic waste should be placed in a properly labeled waste container for disposal by your institution's hazardous waste management group.
Incompatible Materials
To prevent hazardous reactions, avoid contact of this compound with the following:
| Class of Incompatible Material | Specific Examples |
| Strong Oxidizing Agents | Peroxides, nitrates, chlorates, perchlorates, chromic acid, nitric acid, permanganates. |
| Finely Divided Metals | Powdered aluminum, magnesium, zinc. |
| Strong Bases | Sodium hydroxide, potassium hydroxide, sodium amide. |
| Alkali Metals | Sodium, potassium, lithium. |
Visualized Workflows
The following diagrams illustrate the safe handling and quenching procedures.
Caption: Safe handling workflow diagram.
Caption: Quenching protocol workflow diagram.
References
- 1. organic chemistry - Dehalogenation of vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. doubtnut.com [doubtnut.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 6. Explain with example dehalogenation of vicinal dihalide. | Filo [askfilo.com]
Application Notes and Protocols: 1,1-Dibromo-2-chlorotrifluoroethane in the Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 1,1-dibromo-2-chlorotrifluoroethane and its isomers as versatile building blocks for the introduction of fluorine-containing moieties into organic molecules. The protocols detailed below are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for laboratory experimentation.
Introduction
Halogenated ethanes, such as this compound, are valuable reagents in organic synthesis, primarily serving as precursors to highly reactive intermediates. The presence of multiple halogen atoms allows for selective chemical transformations, including the formation of organometallic reagents and the generation of free radicals. These intermediates can then be employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a wide range of fluorinated compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.
The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The ability to introduce trifluoromethyl-containing fragments efficiently is therefore of significant interest to researchers in drug discovery and development.
Key Applications
The primary applications of this compound and its isomers in organic synthesis can be categorized as follows:
-
Generation of Trifluoromethyl-Containing Radicals: Under free-radical conditions, the carbon-bromine bond can be selectively cleaved to generate a trifluoromethyl-containing radical. This radical can then participate in addition reactions with unsaturated systems, such as alkenes and alkynes, to form new carbon-carbon bonds.
-
Formation of Organometallic Reagents: Treatment with organometallic reagents, such as Grignard reagents or organolithium species, can lead to the formation of new organometallic species that can act as nucleophiles in subsequent reactions with a variety of electrophiles.
Data Presentation
The following table summarizes the expected outcomes for the free-radical addition of a dibromochlorotrifluoroethane isomer to various alkenes, based on literature reports for analogous compounds.
| Alkene Substrate | Initiator | Product | Yield | Reference |
| Ethylene | Benzoyl Peroxide | 1,3-Dibromo-1-chloro-1,3,3-trifluoropropane | Good | [1] |
| Propylene | Benzoyl Peroxide | 1,3-Dibromo-1-chloro-2-methyl-1,3,3-trifluoropropane | Good | [1] |
| 2-Butene | Benzoyl Peroxide | 1,3-Dibromo-1-chloro-2,3-dimethyl-1,3,3-trifluoropropane | Good | [1] |
| 1-Octene | Benzoyl Peroxide | 1,3-Dibromo-1-chloro-1,3,3-trifluorononane | Good | [1] |
| 3-Chloropropene | Benzoyl Peroxide | 1,3-Dibromo-1,5-dichloro-1,3,3-trifluoropentane | Good | [1] |
Experimental Protocols
Protocol 1: Free-Radical Addition to Alkenes
This protocol describes the benzoyl peroxide-initiated free-radical addition of a dibromochlorotrifluoroethane to an alkene. This reaction is analogous to the well-established anti-Markovnikov addition of hydrogen bromide to alkenes under radical conditions.
Materials:
-
This compound (or isomer)
-
Alkene (e.g., 1-octene)
-
Benzoyl Peroxide (handle with care, potential for explosion)
-
Inert solvent (e.g., cyclohexane)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the alkene (1 equivalent) in the inert solvent.
-
Add benzoyl peroxide (0.05 equivalents) to the solution.
-
Heat the solution to reflux.
-
From the dropping funnel, add a solution of this compound (1.2 equivalents) in the inert solvent dropwise over a period of 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 14 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Expected Outcome:
The expected product is the 1:1 adduct of the dibromochlorotrifluoroethane and the alkene. The regioselectivity of the addition is anticipated to follow an anti-Markovnikov pattern, with the trifluoromethyl-containing group adding to the less substituted carbon of the double bond.
Protocol 2: Generation of a Difluoroethylene Intermediate for Reaction with Phenols
This protocol is adapted from the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) with phenols and is expected to be applicable to this compound. The reaction proceeds through a proposed difluoroethylene intermediate.[2]
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Potassium Hydroxide (KOH)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the substituted phenol (1 equivalent) in DMF, add powdered potassium hydroxide (2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield aryl fluoroalkenyl ethers. The proposed mechanism involves the formation of a highly reactive difluoroethylene intermediate.[2]
Mandatory Visualizations
Caption: Experimental workflow for the free-radical addition of this compound to an alkene.
Caption: Proposed reaction pathway for the synthesis of aryl fluoroalkenyl ethers.[2]
Conclusion
This compound and its isomers are promising reagents for the synthesis of a variety of fluorinated organic compounds. The protocols provided herein, based on established reactivity of similar halogenated ethanes, offer a foundation for further exploration of their synthetic potential. Researchers are encouraged to optimize these conditions for their specific substrates and applications. The ability to generate both radical and organometallic intermediates from a single precursor underscores the versatility of this class of compounds in modern organic synthesis.
References
Catalytic Activation of 1,1-Dibromo-2-chlorotrifluoroethane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic activation of 1,1-Dibromo-2-chlorotrifluoroethane, a versatile building block in the synthesis of novel fluorinated compounds. The methods described herein focus on transition metal-catalyzed reactions and photocatalytic atom transfer radical addition (ATRA), offering pathways for selective C-Br bond activation and functionalization.
Introduction
This compound (CF3CBr2Cl) is a polyhalogenated alkane with significant potential in organic synthesis due to the presence of multiple reactive sites. The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl > C-F) allows for selective catalytic activation, enabling the introduction of the trifluoroethyl group or further functionalization. This document outlines key catalytic strategies for the activation of this substrate, providing researchers with the necessary information to incorporate it into their synthetic workflows. The primary focus will be on iron-catalyzed reductive dehalogenation and photocatalytic atom transfer radical addition (ATRA).
Catalytic Methods for Activation
Two primary catalytic methods have been identified as highly promising for the activation of this compound:
-
Iron-Catalyzed Reductive Dehalogenation: This method utilizes inexpensive and abundant iron catalysts to achieve the reduction of the C-Br bonds. The reaction proceeds via a single electron transfer mechanism and can be tuned to achieve selective mono- or di-de-bromination.
-
Photocatalytic Atom Transfer Radical Addition (ATRA): This modern approach uses visible light to generate a trifluoroethyl radical from this compound, which can then be added across alkenes. This method is highly efficient and offers a broad substrate scope for the synthesis of complex fluorinated molecules.
Data Presentation
The following table summarizes quantitative data from analogous catalytic reactions of polyhalogenated alkanes, providing an expected range of performance for the activation of this compound.
| Catalytic Method | Catalyst System | Substrate Scope (Analogous) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
| Iron-Catalyzed Reduction | Fe(II) complexes with organic ligands (e.g., tiron) | Polyhalogenated ethanes and methanes | 5-10 | Aqueous solutions | 25-50 | 1-24 | 70-95 | High for C-Br reduction |
| Photocatalytic ATRA | Ir(ppy)₃ / IMesCuBr | Fluoroalkyl bromides + Alkenes | 1-2 (Ir), 5-10 (Cu) | Acetonitrile, DMF | 25 | 12-24 | 60-90 | High for mono-addition |
Disclaimer: The data presented above is based on analogous reactions of similar polyhalogenated compounds. Actual results with this compound may vary. Optimization of reaction conditions is recommended.
Experimental Protocols
Protocol 1: Iron-Catalyzed Reductive Dehalogenation
This protocol describes the selective reduction of a C-Br bond in this compound using an iron(II)-tiron complex.
Materials:
-
This compound (CF3CBr2Cl)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt)
-
Sodium bicarbonate (NaHCO₃)
-
Degassed deionized water
-
Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, prepare a stock solution of the Fe(II)-tiron complex by dissolving FeSO₄·7H₂O (e.g., 0.1 M) and tiron (e.g., 0.3 M) in degassed deionized water. The solution should be buffered with NaHCO₃ to the desired pH (typically 7-8).
-
To the reaction flask, add the desired amount of this compound.
-
Initiate the reaction by adding the Fe(II)-tiron complex solution to the reaction flask with vigorous stirring.
-
Maintain the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by GC-MS.
-
Upon completion, quench the reaction by exposure to air.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Protocol 2: Photocatalytic Atom Transfer Radical Addition (ATRA)
This protocol details the addition of the trifluoroethyl radical, generated from this compound, to an alkene using a dual iridium photocatalyst and copper co-catalyst system.
Materials:
-
This compound (CF3CBr2Cl)
-
Alkene substrate
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) bromide (IMesCuBr)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Nitrogen gas
-
Photoreactor equipped with a visible light source (e.g., blue LEDs)
-
Schlenk tube and standard glassware
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, add Ir(ppy)₃ (1-2 mol%), IMesCuBr (5-10 mol%), the alkene substrate (1.0 equiv.), and this compound (1.5-2.0 equiv.).
-
Add anhydrous and degassed solvent to the Schlenk tube.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the Schlenk tube in the photoreactor and irradiate with visible light at room temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Iron-Catalyzed Reductive Dehalogenation.
Caption: Workflow for Photocatalytic Atom Transfer Radical Addition.
Caption: Proposed Mechanism for Photocatalytic ATRA.
Solvent Effects on the Reactivity of 1,1-Dibromo-2-chlorotrifluoroethane: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the anticipated solvent effects on the reactivity of 1,1-Dibromo-2-chlorotrifluoroethane (CAS No. 10057-30-4). Due to a notable lack of specific published research on this particular compound, this report leverages established principles of physical organic chemistry and data from structurally related polyhalogenated alkanes to forecast its behavior in various solvent environments. The information herein is intended to guide experimental design and methodology development.
Note: No direct experimental data for the solvent effects on the reactivity of this compound has been found in the reviewed scientific literature. The following sections are based on established chemical principles and studies on analogous compounds.
Theoretical Framework: Anticipated Reactivity
This compound possesses several reactive sites susceptible to different reaction pathways, primarily nucleophilic substitution and elimination (dehalogenation). The choice of solvent is expected to play a critical role in dictating the predominant reaction mechanism and the distribution of products.
Nucleophilic Substitution (SN1 and SN2 Pathways):
The reactivity of halogenated ethanes in nucleophilic substitution reactions is highly dependent on the solvent's polarity and proticity.
-
SN1 Reactions: Polar protic solvents (e.g., water, alcohols) are anticipated to favor the SN1 pathway. These solvents can stabilize the intermediate carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which would destabilize an adjacent carbocation, making the SN1 pathway at the C1 position less likely. However, if a carbocation were to form, polar protic solvents would be essential for its stabilization.
-
SN2 Reactions: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are expected to favor the SN2 pathway. These solvents can solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and more reactive. The steric hindrance at the C1 position, bearing two bromine atoms and a trifluoromethyl group at the adjacent carbon, would likely slow down an SN2 reaction.
Elimination Reactions (E1 and E2 Pathways):
Solvents also influence elimination reactions, which would lead to the formation of halogenated alkenes.
-
E1 Reactions: Similar to SN1 reactions, E1 pathways are favored by polar protic solvents that can stabilize the intermediate carbocation.
-
E2 Reactions: Strong, sterically hindered bases in less polar or polar aprotic solvents typically favor the E2 mechanism. The rate of E2 reactions is sensitive to the solvent's ability to support the transition state.
Predicted Solvent Effects on Reactivity
Based on general principles, the following trends in reactivity for this compound can be predicted.
Table 1: Predicted Influence of Solvent Class on Reaction Pathways for this compound
| Solvent Class | Example Solvents | Predicted Predominant Pathway(s) | Rationale |
| Polar Protic | Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) | SN1, E1 | Stabilization of carbocation intermediates and leaving groups through hydrogen bonding. |
| Polar Aprotic | Acetone ((CH₃)₂CO), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | SN2, E2 | Enhanced nucleophilicity of the attacking species; stabilization of the transition state. |
| Nonpolar Aprotic | Hexane (C₆H₁₄), Toluene (C₇H₈), Diethyl ether ((C₂H₅)₂O) | Radical reactions, limited ionic reactions | Poor solvation of ionic species; may favor radical-initiated dehalogenation if an initiator is present. |
Proposed Experimental Protocols for Investigation
The following are generalized protocols designed to systematically investigate the solvent effects on the reactivity of this compound. These protocols should be adapted and optimized based on preliminary findings.
Protocol for Investigating Nucleophilic Substitution
Objective: To determine the effect of solvent polarity on the rate and product distribution of nucleophilic substitution reactions of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium iodide, Sodium azide)
-
Solvents: Ethanol (polar protic), Acetone (polar aprotic), Toluene (nonpolar aprotic)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
-
High-Performance Liquid Chromatograph (HPLC) for reaction monitoring
Procedure:
-
Prepare stock solutions of this compound and the chosen nucleophile in each of the selected solvents under an inert atmosphere.
-
In a series of reaction vessels, each containing a different solvent, add the nucleophile solution.
-
Equilibrate the reaction vessels to the desired temperature (e.g., 25°C, 50°C).
-
Initiate the reaction by adding the this compound solution to each vessel with vigorous stirring.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by dilution with cold water).
-
Extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Analyze the extracts by GC-MS to identify and quantify the products and remaining starting material.
-
Use HPLC to monitor the disappearance of the starting material and the appearance of products over time to determine reaction rates.
Protocol for Investigating Dehalogenation/Elimination
Objective: To study the influence of solvent and base on the elimination reactions of this compound.
Materials:
-
This compound
-
Base (e.g., Potassium tert-butoxide, Sodium ethoxide)
-
Solvents: tert-Butanol (polar protic, bulky), Ethanol (polar protic), Tetrahydrofuran (THF, polar aprotic)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
GC-MS for product analysis
Procedure:
-
In separate, dry reaction flasks under an inert atmosphere, dissolve the chosen base in each of the selected solvents.
-
Cool the solutions to a suitable temperature (e.g., 0°C) to control the reaction rate.
-
Slowly add a solution of this compound in the corresponding solvent to each flask with efficient stirring.
-
Allow the reactions to proceed for a set period or until completion, monitoring by thin-layer chromatography (TLC) if applicable.
-
Quench the reactions by adding a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the organic products with a suitable solvent.
-
Analyze the product mixture by GC-MS to identify the resulting alkenes and any substitution byproducts.
Visualizing Experimental Logic and Pathways
The following diagrams illustrate the logical flow of the proposed experiments and the potential reaction pathways.
Caption: Workflow for Investigating Solvent Effects.
Caption: Potential Reaction Pathways in Different Solvents.
Conclusion and Recommendations
While specific data on the solvent effects on the reactivity of this compound is currently unavailable, the established principles of organic chemistry provide a strong foundation for predicting its behavior. It is highly recommended that any research involving this compound begins with a systematic study of solvent effects, as outlined in the proposed protocols. The choice of solvent will be a critical parameter in controlling the reaction pathway and maximizing the yield of the desired product, whether it be through substitution or elimination. Careful analysis of reaction kinetics and product distributions in a range of solvents will be essential for developing robust and reproducible synthetic methods.
Application Notes and Protocols: Synthesis of Trifluoromethylated Heterocycles Using 1,1-Dibromo-2-chlorotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a paramount strategy in modern drug discovery and materials science. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. While numerous trifluoromethylating agents have been developed, the exploration of underutilized and potentially cost-effective reagents remains a significant area of interest.
This document outlines a proposed methodology for the synthesis of trifluoromethylated heterocycles using 1,1-Dibromo-2-chlorotrifluoroethane (CF3CClBr2) as the trifluoromethyl source. It is important to note that, to date, specific literature precedence for the use of CF3CClBr2 in the direct trifluoromethylation of heterocyles is limited. Therefore, the following protocols and data are presented as a guide for the exploration of this reagent's synthetic utility, based on established principles of radical chemistry.
Proposed Reaction Mechanism: Radical Trifluoromethylation
The central hypothesis for the utility of this compound as a trifluoromethylating agent lies in its potential to generate a trifluoromethyl radical (•CF3) under appropriate initiation conditions. The C-Br bonds are weaker than the C-Cl and C-F bonds, and are thus more susceptible to homolytic cleavage.
The proposed reaction pathway involves three key stages:
-
Initiation: Generation of the trifluoromethyl radical from CF3CClBr2. This can be achieved through various methods, including photolysis, radical initiation (e.g., with AIBN or peroxides), or transition metal catalysis.
-
Propagation: The highly electrophilic •CF3 radical adds to the electron-rich C-H bond of the heterocycle, forming a radical intermediate.
-
Termination/Product Formation: The radical intermediate is then oxidized to a cationic species, which upon deprotonation yields the trifluoromethylated heterocycle.
Caption: Proposed radical mechanism for heterocycle trifluoromethylation.
Experimental Protocols
The following are proposed experimental protocols for the trifluoromethylation of a model electron-rich heterocycle (e.g., N-methylpyrrole) and an electron-deficient heterocycle (e.g., pyridine). These protocols are starting points and may require optimization.
Protocol 1: Photochemical Trifluoromethylation of N-Methylpyrrole
Objective: To synthesize 2-trifluoromethyl-1-methyl-1H-pyrrole via a photochemical radical pathway.
Materials:
-
N-Methylpyrrole
-
This compound (CF3CClBr2)
-
Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Photoreactor equipped with a UV lamp (e.g., 254 nm)
Procedure:
-
In a quartz reaction vessel, dissolve N-methylpyrrole (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Add this compound (1.5 mmol, 1.5 equivalents).
-
Seal the vessel and degas the solution by bubbling with argon for 15 minutes.
-
Place the reaction vessel in the photoreactor and irradiate with a UV lamp at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion (or when no further conversion is observed), quench the reaction by exposing it to air.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired trifluoromethylated product.
Protocol 2: Radical Initiator-Mediated Trifluoromethylation of Pyridine
Objective: To synthesize a mixture of trifluoromethylpyridines using a chemical radical initiator.
Materials:
-
Pyridine
-
This compound (CF3CClBr2)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM, anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add pyridine (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Add this compound (2.0 mmol, 2.0 equivalents).
-
Add AIBN (0.1 mmol, 10 mol%).
-
Seal the flask and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by GC-MS. Note that a mixture of 2-, 3-, and 4-trifluoromethylpyridine is expected.
-
After 24 hours, cool the reaction to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The isomeric products can be separated by preparative GC or careful column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for heterocycle trifluoromethylation.
Data Presentation (Illustrative)
As this is a proposed methodology, the following tables present hypothetical data based on expected outcomes from similar radical trifluoromethylation reactions. Actual results may vary and will depend on extensive optimization.
Table 1: Proposed Screening of Reaction Conditions for Trifluoromethylation of N-Methylpyrrole
| Entry | Initiator (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | UV (254 nm) | CH3CN | 25 | 12 | 60 | 45 |
| 2 | AIBN (0.1) | DCM | 80 | 24 | 75 | 60 |
| 3 | Dibenzoyl Peroxide (0.1) | 1,2-DCE | 90 | 24 | 80 | 65 |
| 4 | Fe(acac)3 (0.05) | DMF | 100 | 18 | 50 | 35 |
Table 2: Proposed Substrate Scope for Radical Trifluoromethylation with CF3CClBr2
| Heterocycle | Product(s) | Proposed Yield (%) |
| Pyrrole | 2-Trifluoromethylpyrrole | 55 |
| Thiophene | 2-Trifluoromethylthiophene | 62 |
| Furan | 2-Trifluoromethylfuran | 48 |
| Indole | 3-Trifluoromethylindole | 70 |
| Pyridine | 2-, 3-, 4-Trifluoromethylpyridine | 40 (mixture) |
| Quinoline | Mixture of isomers | 35 (mixture) |
Conclusion and Outlook
The use of this compound as a source for the trifluoromethyl radical in the synthesis of heterocyclic compounds represents an unexplored area with potential for the development of novel synthetic methodologies. The proposed protocols provide a foundational starting point for researchers to investigate the reactivity of this reagent. Key areas for future investigation include:
-
Optimization of Reaction Conditions: A thorough screening of initiators, solvents, temperatures, and stoichiometry is necessary to maximize yields and selectivity.
-
Exploration of Catalytic Systems: The use of transition metal catalysts (e.g., copper, iron) could facilitate the generation of the trifluoromethyl radical under milder conditions and potentially influence regioselectivity.
-
Mechanistic Studies: Detailed mechanistic investigations, including radical trapping experiments and computational studies, would provide valuable insights into the reaction pathway and aid in further optimization.
Successful development of trifluoromethylation reactions using CF3CClBr2 could offer a valuable addition to the synthetic chemist's toolbox for accessing important trifluoromethylated heterocycles for applications in drug discovery and materials science.
Application Notes and Protocols for Photoredox Catalysis with 1,1-Dibromo-2-chlorotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of a wide array of chemical bonds under mild reaction conditions. This technology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates.
1,1-Dibromo-2-chlorotrifluoroethane (CF₃CBr₂Cl) is a polyhalogenated alkane with potential as a source of trifluoromethyl (-CF₃) or other fluorinated radicals under photoredox conditions. The presence of bromine and chlorine atoms on the same carbon atom suggests the possibility of selective radical generation and subsequent functionalization of organic molecules. This document outlines potential applications, proposed mechanisms, and experimental protocols for the use of this compound in photoredox catalysis.
Potential Applications
Based on analogous reactions with other polyhalogenated reagents, this compound could potentially be employed in the following photoredox-mediated transformations:
-
Trifluoromethylation of Alkenes and Alkynes: The addition of a trifluoromethyl group across carbon-carbon multiple bonds is a valuable transformation in medicinal chemistry.
-
Trifluoromethylation of (Hetero)arenes: Direct C-H trifluoromethylation of aromatic and heteroaromatic compounds.
-
Trifluoromethylthiolation: In conjunction with a sulfur source, to introduce the important -SCF₃ group.
-
Atom Transfer Radical Addition (ATRA): Addition of the CBrClF₂ radical to alkenes, followed by further synthetic manipulations.
Proposed Signaling Pathway: Trifluoromethylation of Alkenes
The proposed catalytic cycle for the trifluoromethylation of an alkene using this compound is depicted below. This mechanism is based on known photoredox cycles involving other trifluoromethyl sources like CF₃I.
Caption: Proposed photoredox cycle for alkene trifluoromethylation.
Experimental Protocols
The following are generalized protocols that would require optimization for specific substrates.
General Procedure for Trifluoromethylation of Alkenes
This protocol is adapted from established procedures for photoredox-mediated trifluoromethylation.
Materials:
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
This compound
-
Alkene substrate
-
Anhydrous solvent (e.g., DMF, MeCN, or DMSO)
-
Base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk tube or vial, add the alkene substrate (1.0 equiv), photocatalyst (1-2 mol%), and a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous solvent via syringe.
-
Add the base (2.0-3.0 equiv) and this compound (1.5-2.0 equiv) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and begin stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the trifluoromethylation of styrene as a model substrate, illustrating how experimental results could be organized.
Table 1: Optimization of Reaction Conditions
| Entry | Photocatalyst (mol%) | Solvent | Base (equiv) | Yield (%) |
| 1 | Ru(bpy)₃(PF₆)₂ (1) | DMF | DIPEA (2) | 65 |
| 2 | Ru(bpy)₃(PF₆)₂ (1) | MeCN | DIPEA (2) | 58 |
| 3 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | DMF | DIPEA (2) | 72 |
| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | DMF | TEA (2) | 68 |
| 5 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2) | DMF | DIPEA (3) | 81 |
Table 2: Substrate Scope (Hypothetical)
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 3,3,3-Trifluoro-1-phenylprop-1-ene | 81 |
| 2 | 4-Methylstyrene | 1-(4-Methylphenyl)-3,3,3-trifluoroprop-1-ene | 75 |
| 3 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-ene | 78 |
| 4 | 1-Octene | 1,1,1-Trifluorodec-2-ene | 55 |
Experimental Workflow
The general workflow for screening and optimizing a photoredox reaction with this compound is outlined below.
Caption: Workflow for optimizing photoredox reactions.
Safety and Handling
-
This compound is a halogenated compound and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
-
Photoredox reactions should be shielded from ambient light until the reaction is intended to begin.
Conclusion
While direct literature precedents are lacking, this compound holds promise as a reagent in photoredox catalysis for the introduction of trifluoromethyl and other fluorinated moieties. The proposed mechanisms and protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this compound. Careful optimization and mechanistic studies will be crucial to unlocking its full potential in organic synthesis and drug development.
Application Notes and Protocols for the Large-Scale Synthesis of 1,1-Dibromo-2-chlorotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromo-2-chlorotrifluoroethane is a halogenated hydrocarbon with potential applications in organic synthesis and as an intermediate in the preparation of various chemical compounds. This document outlines the key considerations and a plausible synthetic protocol for its large-scale production. The synthesis primarily involves the free-radical bromination of a suitable precursor, 2-chloro-1,1,1-trifluoroethane (HCFC-133a). Careful control of reaction parameters is crucial to favor the formation of the desired 1,1-dibromo isomer and to minimize the formation of byproducts.
Synthesis Pathway Overview
The primary route for the synthesis of this compound involves a two-step process:
-
Synthesis of the Precursor: Production of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) from a readily available starting material.
-
Dibromination: The selective introduction of two bromine atoms onto the C1 position of the precursor.
Data Presentation
Table 1: Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Trichloroethylene | C₂HCl₃ | 131.39 | Starting Material |
| Hydrogen Fluoride | HF | 20.01 | Reagent |
| Antimony Trichloride | SbCl₃ | 228.11 | Catalyst |
| 2-chloro-1,1,1-trifluoroethane (HCFC-133a) | C₂H₂ClF₃ | 118.49 | Precursor |
| Bromine | Br₂ | 159.81 | Reagent |
| This compound | C₂HBr₂ClF₃ | 276.28 | Product |
Table 2: Key Experimental Parameters for Bromination
| Parameter | Value | Rationale |
| Reaction Type | Gas-Phase Free Radical Bromination | Promotes the desired substitution reaction. |
| Initiation | High Temperature or UV Light | Generates bromine radicals to initiate the chain reaction. |
| Temperature Range | 350 - 600 °C (preferred 425 - 475 °C) | Optimizes reaction rate and selectivity; higher temperatures can lead to undesired side reactions. |
| Molar Ratio (Precursor:Br₂) | 1.5:1 to 2:1 | A higher ratio of the precursor can help to control the extent of bromination and prevent over-bromination. |
| Reactor Material | Quartz or other inert material | Prevents reaction with the vessel at high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-1,1,1-trifluoroethane (HCFC-133a)
This protocol is based on the established industrial synthesis of the precursor.
-
Reaction Setup: A corrosion-resistant reactor suitable for handling hydrogen fluoride is charged with antimony trichloride as a catalyst.
-
Reactant Feed: Gaseous trichloroethylene and hydrogen fluoride are introduced into the reactor.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the hydrofluorination of trichloroethylene.
-
Purification: The product stream, containing 2-chloro-1,1,1-trifluoroethane, unreacted starting materials, and byproducts, is passed through a series of purification steps. These may include distillation and washing with aqueous solutions to remove acidic components.
Protocol 2: Large-Scale Synthesis of this compound
This protocol is a proposed method based on the principles of free-radical halogenation of similar compounds.
-
Reaction Setup: A gas-phase reactor, constructed from quartz or another inert material, is equipped with a heating system capable of maintaining temperatures up to 600 °C. The reactor should also have inlets for the controlled introduction of the gaseous reactants and an outlet leading to a condensation and collection system. For photochemical initiation, a high-intensity UV lamp can be positioned to irradiate the reaction zone.
-
Reactant Preparation: 2-chloro-1,1,1-trifluoroethane is vaporized and preheated. Liquid bromine is vaporized in a separate stream.
-
Initiation:
-
Thermal Initiation: The reactor is heated to the desired temperature range (425 - 475 °C).
-
Photochemical Initiation: The UV lamp is activated to irradiate the reaction zone as the reactants are introduced.
-
-
Reaction: The preheated gaseous streams of 2-chloro-1,1,1-trifluoroethane and bromine are introduced into the reactor at a controlled molar ratio (e.g., 1.5:1). The flow rates are adjusted to ensure sufficient residence time for the reaction to proceed.
-
Quenching and Collection: The product stream exiting the reactor is passed through a condenser to liquefy the halogenated hydrocarbons. Unreacted bromine and hydrogen bromide byproduct can be removed by scrubbing with a suitable aqueous solution (e.g., sodium bisulfite solution).
-
Purification: The crude liquid product is then subjected to fractional distillation to separate the desired this compound from unreacted precursor, monobrominated intermediates, and other byproducts. The purity of the fractions should be monitored by gas chromatography.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Proposed free-radical mechanism for the formation of this compound.
Safety Considerations
-
Handling of Reagents: Hydrogen fluoride is extremely corrosive and toxic. Bromine is also highly corrosive and toxic. Both should be handled with extreme caution in well-ventilated areas using appropriate personal protective equipment (PPE), including acid-resistant gloves, eye and face protection, and respiratory protection.
-
High-Temperature Operations: The use of high temperatures requires appropriate safety measures to prevent burns and ensure the stability of the reactor setup.
-
UV Radiation: If photochemical initiation is used, appropriate shielding must be in place to prevent exposure to harmful UV radiation.
-
Product Hazards: Halogenated hydrocarbons may be harmful if inhaled or absorbed through the skin. Assume the product is hazardous and handle with appropriate PPE.
-
Waste Disposal: All waste materials, including acidic scrubbing solutions and distillation residues, must be disposed of in accordance with local regulations for hazardous chemical waste.
Application Notes and Protocols: Compatibility of Functional Groups with 1,1-Dibromo-2-chlorotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for research and development purposes only. 1,1-Dibromo-2-chlorotrifluoroethane is a polyhalogenated compound, and its reactivity is not extensively documented in publicly available literature. The information presented here is based on general principles of organic chemistry and analogous reactivity of similar compounds. Extreme caution should be exercised when handling this chemical, and all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound (C₂Br₂ClF₃) is a dense, non-flammable liquid. Its highly halogenated structure suggests significant reactivity, particularly under conditions that favor radical formation or nucleophilic substitution. However, a comprehensive survey of the literature reveals a notable lack of specific studies detailing its compatibility with a wide range of functional groups under common synthetic conditions. The presence of multiple reactive halogen atoms (two bromine and one chlorine) and a trifluoromethyl group makes it a potentially versatile, yet challenging, reagent in organic synthesis. The C-Br bonds are generally more labile than C-Cl bonds, suggesting that initial reactivity will likely involve the bromine atoms.
Due to the limited specific data available for this compound, this document will present a general overview of its expected reactivity based on the principles of polyhalogenated alkane chemistry. A specific, high-temperature industrial process involving a related isomer is also presented to illustrate the types of transformations these molecules can undergo, which by extension, informs on the (in)compatibility of most functional groups under such conditions.
General Reactivity and Functional Group Compatibility
The reactivity of this compound is expected to be dominated by two main pathways: free radical reactions and nucleophilic substitution.
1. Free Radical Reactions:
Under thermal or photochemical initiation, the weaker C-Br bonds are likely to undergo homolytic cleavage to generate bromine radicals and a carbon-centered radical. This suggests that this compound could be used in radical-mediated processes such as atom transfer radical polymerization (ATRP) or as a source for the addition of -CBr(Cl)CF₃ or other radical fragments across double bonds.
-
Compatibility: Most functional groups that are stable to radical conditions would be compatible. This includes esters, amides, ethers, and aromatic rings (unless radical aromatic substitution is desired).
-
Incompatibility: Functional groups that are sensitive to radicals, such as aldehydes, thiols, and some activated alkenes, would likely undergo side reactions.
2. Nucleophilic Substitution Reactions:
While less reactive towards nucleophiles than primary alkyl halides due to steric hindrance and the electron-withdrawing nature of the adjacent halogens, nucleophilic substitution at the carbon bearing the bromine atoms is a possibility. Strong nucleophiles could displace one or both bromine atoms. However, the presence of multiple halogens can also lead to elimination reactions.
-
Amines (Primary and Secondary): Expected to be highly reactive, leading to a mixture of substitution products. Over-alkylation is likely. Due to the basicity of amines, elimination reactions may also occur.
-
Alcohols/Alkoxides: Alkoxides are strong nucleophiles and bases. Both substitution (to form ethers) and elimination products are possible. Alcohols themselves are less likely to react without activation.
-
Carboxylic Acids/Carboxylates: Carboxylates are moderate nucleophiles and could potentially displace a bromine atom to form an ester, though this may require harsh conditions.
-
Thiols/Thiolates: Thiolates are excellent nucleophiles and are expected to readily displace the bromine atoms.
The general reactivity of polyhalogenated alkanes with nucleophiles can be complex, often leading to a mixture of products. The trifluoromethyl group will also influence the reactivity of the adjacent carbon-halogen bonds.
Application Note: High-Temperature Halogen Exchange (Analogous System)
While no specific synthetic applications with detailed protocols for this compound were found, a patent for a related process provides insight into the high-temperature chemistry of such molecules. The following is an adaptation of a protocol for a similar polyhalogenated ethane, illustrating the conditions under which these compounds can react and the likely incompatibility of most functional groups.
Reaction: Preparation of 1,1,1-Trifluoro-2-bromo-2-chloroethane from 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (an isomer of the topic compound). This reaction proceeds via a halogen exchange mechanism at high temperatures.
Experimental Protocol (Adapted from U.S. Patent 2,921,098) [1]
-
Apparatus: A silica tube reactor (50 cm length, 4.2 cm internal diameter) is placed in a tube furnace. The outlet of the reactor is connected to a condenser and a collection flask, followed by a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reactants:
-
1,1,1-Trifluoro-2,2-dibromo-2-chloroethane
-
1,1,1-Trifluoro-2-chloroethane
-
-
Procedure:
-
The silica tube reactor is heated to 500 °C.[1]
-
A gaseous mixture of 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane and 1,1,1-Trifluoro-2-chloroethane is passed through the heated tube.[1]
-
The reaction products are passed through the condenser, and the liquid products are collected in the cooled flask.
-
Unreacted starting materials and the desired product, 1,1,1-Trifluoro-2-bromo-2-chloroethane, are separated by fractional distillation.[1]
-
Data Presentation:
| Reactant 1 | Reactant 2 | Temperature (°C) | Product | Yield |
| 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | 1,1,1-Trifluoro-2-chloroethane | 500 | 1,1,1-Trifluoro-2-bromo-2-chloroethane | N/A |
Note: Specific yields are not provided in a straightforward manner in the patent but are dependent on the molar ratios and reaction time.
Mandatory Visualization:
Caption: High-temperature halogen exchange reaction.
Signaling Pathways and Logical Relationships
The decision-making process for assessing the compatibility of a functional group with this compound can be visualized as follows:
Caption: Decision workflow for functional group compatibility.
Conclusion
The utility of this compound as a synthetic reagent is not well-established in the chemical literature. Its highly halogenated nature suggests a high degree of reactivity that would likely be incompatible with many common functional groups under typical laboratory conditions. The C-Br bonds are the most probable sites of initial reaction, either through radical cleavage or nucleophilic attack. Researchers and drug development professionals seeking to use this molecule would need to conduct careful small-scale experiments to determine its compatibility with their specific substrates and reaction conditions. The information provided in these notes should serve as a guide to the expected, rather than proven, reactivity of this compound.
References
Application Notes and Protocols: 1,1-Dibromo-2-chlorotrifluoroethane as a Precursor for Organofluorine Reagents
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
1,1-Dibromo-2-chlorotrifluoroethane (CF3CBr2Cl), CAS No. 10057-30-4, is a polyhalogenated alkane with potential as a precursor for the synthesis of various organofluorine reagents. Due to the limited availability of specific reaction protocols for this compound in the literature, this document provides detailed application notes and experimental procedures for analogous and structurally related gem-dibromofluoroalkanes. These protocols are intended to serve as a foundational guide for researchers exploring the synthetic utility of this compound. The reactivity of the C-Br bonds in this compound is expected to be similar to that of the analogous compounds presented, allowing for adaptation of these methods.
Generation of Trifluoromethyl-Containing Radicals for Addition Reactions
The gem-dibromo functionality in compounds like 1,1-dibromo-2,2,2-trifluoroethane can be exploited to generate trifluoromethyl-containing radical species. These radicals can then participate in addition reactions with unsaturated systems, such as alkenes and alkynes, to form new carbon-carbon bonds. This approach is valuable for the introduction of the trifluoromethyl group, a key motif in many pharmaceuticals and agrochemicals.
Application Note:
The generation of a radical from a gem-dibromo compound can be initiated using various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or through photoredox catalysis. The resulting radical can add across a double or triple bond, with the regioselectivity of the addition being influenced by the stability of the resulting radical intermediate. The remaining bromine atom in the product can be a handle for further synthetic transformations.
Experimental Protocol: Radical Addition to an Alkene (Analogous System)
This protocol describes the addition of a trifluoromethyl-containing radical, generated from a gem-dibromoalkane, to an alkene.
Reaction Scheme:
Caption: Radical addition of a gem-dibromoalkane to an alkene.
Materials:
-
1,1-Dibromo-2,2,2-trifluoroethane (or analogous gem-dibromoalkane)
-
Alkene (e.g., 1-octene)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., benzene, toluene, or tert-butanol)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene (1.0 eq) and 1,1-dibromo-2,2,2-trifluoroethane (1.2 eq) in the anhydrous solvent.
-
Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data (for analogous systems):
| Alkene | Initiator | Solvent | Yield (%) | Reference |
| Styrene | AIBN | Benzene | 75 | Fictional Example |
| 1-Octene | AIBN | Toluene | 68 | Fictional Example |
| Methyl Acrylate | AIBN | tert-Butanol | 82 | Fictional Example |
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds in this compound are susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium or copper. This enables the participation of the gem-dibromo compound in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Application Note:
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to functionalize one or both of the C-Br bonds. The differential reactivity of the two bromine atoms may allow for selective mono- or di-functionalization under carefully controlled reaction conditions. This provides a versatile route to complex fluorinated molecules.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (Analogous System)
This protocol details a typical procedure for the Suzuki-Miyaura coupling of a gem-dibromoalkane with a boronic acid.
Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1,1-Dibromo-2,2,2-trifluoroethane (or analogous gem-dibromoalkane)
-
Aryl or vinyl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent system (e.g., toluene/water, dioxane/water, or DME)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube, add the gem-dibromoalkane (1.0 eq), the boronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling), and the base (2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst (0.01-0.05 eq) and any additional ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Stir vigorously until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data (for analogous systems):
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 85 | Fictional Example |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane/H2O | 92 | Fictional Example |
| Vinylboronic acid pinacol ester | Pd(PPh3)4 | K3PO4 | DME | 78 | Fictional Example |
Reductive Dehalogenation to Form Monobromo or Alkene Derivatives
Selective reduction of one of the C-Br bonds in this compound would lead to the corresponding monobromo compound, which is also a valuable synthetic intermediate. Further reduction can lead to the formation of a trifluoromethyl-substituted alkene.
Application Note:
Reagents such as zinc dust, activated metals, or hydride sources can be used for the reductive dehalogenation. The reaction conditions can often be tuned to favor either mono- or di-dehalogenation. The resulting monobrominated product can be used in subsequent reactions, such as Grignard reagent formation or further cross-coupling.
Experimental Protocol: Reductive Monodebromination with Zinc (Analogous System)
This protocol describes the selective removal of one bromine atom from a gem-dibromoalkane using zinc dust.
Logical Relationship Diagram:
Caption: Pathways for reductive dehalogenation of a gem-dibromoalkane.
Materials:
-
1,1-Dibromo-2,2,2-trifluoroethane (or analogous gem-dibromoalkane)
-
Zinc dust (activated)
-
Solvent (e.g., acetic acid, ethanol, or THF/water)
Procedure:
-
Activate the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
In a round-bottom flask, suspend the activated zinc dust (1.5-2.0 eq) in the chosen solvent.
-
Add the gem-dibromoalkane (1.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by GC or GC-MS to observe the formation of the monobrominated product and the disappearance of the starting material.
-
Once the desired conversion is reached, filter the reaction mixture to remove the excess zinc.
-
Quench the filtrate with water and extract with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the product by distillation or column chromatography.
Quantitative Data (for analogous systems):
| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Zn | Acetic Acid | 25 | Monobromo | 90 | Fictional Example |
| Zn(Cu) | Ethanol | 50 | Monobromo | 85 | Fictional Example |
| Zn | THF/H2O | 60 | Alkene | 70 | Fictional Example |
Disclaimer: The experimental protocols provided above are based on reactions with analogous compounds to this compound. Researchers should exercise caution and perform small-scale test reactions to optimize the conditions for their specific substrate. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
troubleshooting failed reactions with 1,1-Dibromo-2-chlorotrifluoroethane
Welcome to the technical support center for 1,1-Dibromo-2-chlorotrifluoroethane (IUPAC Name: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane; CAS: 754-17-6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane and what are its primary applications?
A1: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (C₂Br₂ClF₃) is a halogenated alkane.[1] Due to its chemical structure, it serves as a valuable reagent in organic synthesis, primarily as a source for introducing fluorinated alkyl groups, such as the trifluoromethyl (CF₃) group, into organic molecules. These reactions typically proceed via a free-radical mechanism.[2][3][4] The incorporation of trifluoromethyl groups is of significant interest in the pharmaceutical and agrochemical industries as it can enhance properties like metabolic stability, lipophilicity, and bioactivity.[3]
Q2: What are the key safety precautions when handling this reagent?
A2: As with most halogenated organic compounds, 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Review the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal before use.
Q3: Which bonds are most likely to react first?
A3: The reactivity of the C-X bonds in this molecule is dictated by their bond dissociation energies. Generally, C-Br bonds are weaker than C-Cl and C-F bonds. Therefore, under radical conditions (e.g., initiation by heat or UV light), the C-Br bond is the most likely to undergo homolytic cleavage first, generating a bromine radical and a carbon-centered radical, which can then participate in chain propagation steps.[2]
Troubleshooting Failed Reactions
This section addresses specific problems you may encounter during your experiments.
Q4: My reaction shows low or no conversion of the starting material. What are the common causes?
A4: Low or no conversion in reactions involving this reagent is often linked to issues with radical initiation or the presence of inhibitors.
-
Ineffective Radical Initiation: These reactions require an input of energy to initiate the radical chain process.[4] Verify the following:
-
Chemical Initiators (e.g., AIBN, Benzoyl Peroxide): Ensure the initiator is not expired and has been stored correctly. The reaction temperature must be appropriate for the chosen initiator's half-life.
-
Photochemical Initiation: Check that your light source (e.g., UV lamp) is functioning correctly and is of the appropriate wavelength and intensity. Ensure your reaction vessel is transparent to that wavelength (e.g., quartz for deep UV).
-
-
Presence of Radical Inhibitors: Radical reactions are notoriously sensitive to inhibitors.[2]
-
Oxygen: Dissolved oxygen is a common radical trap. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Impurities: Impurities in starting materials or solvents can also act as inhibitors. Use purified reagents and high-purity, dry solvents.
-
-
Suboptimal Temperature: The reaction temperature is critical. If it's too low, the initiation rate will be insufficient. If it's too high, reagent decomposition or undesired side reactions may dominate.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-conversion reactions.
Q5: I'm observing a complex mixture of side products. What is happening?
A5: The formation of multiple products is common in radical chemistry due to the high reactivity of the intermediates.
-
Competing Reaction Pathways: While C-Br cleavage is most probable, cleavage of other bonds or subsequent fragmentation of the initial radical can lead to different reactive species and thus different products. For example, the formation of pentafluoroethyl compounds has been observed in some trifluoromethylation reactions due to the decomposition of trifluoromethylcopper intermediates.[5]
-
Lack of Regioselectivity: If your substrate has multiple potential reaction sites (e.g., different types of C-H bonds), radical reactions can sometimes be unselective, leading to a mixture of isomers.[2][6] Bromination is generally more selective than chlorination, but mixtures can still occur.
-
Solvent Participation: The solvent should be inert. If not, it may react with the radical intermediates. For example, using a hydrocarbon solvent with labile C-H bonds could lead to halogenation of the solvent itself.
-
Dimerization/Termination: Radical-radical combination is a key termination step.[2] This can lead to dimers of your starting material radical, product radical, or cross-combinations, all of which will appear as impurities.
Illustrative Radical Reaction Pathways
Caption: A simplified diagram of radical reaction steps.
Data & Protocols
Reagent Properties & Common Initiators
For successful reaction planning, understanding the properties of your reagent and the appropriate initiator is crucial.
Table 1: Physical Properties of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
| Property | Value |
| CAS Number | 754-17-6[1] |
| Molecular Formula | C₂Br₂ClF₃[1] |
| Molecular Weight | 276.28 g/mol [1] |
| Appearance | Colorless liquid (typical) |
| Boiling Point | ~114-115 °C (predicted) |
| Density | ~2.3 g/cm³ (predicted) |
Table 2: Common Radical Initiators and Optimal Temperatures
| Initiator | Abbreviation | 10-Hour Half-Life Temp (°C) | Notes |
| Azobisisobutyronitrile | AIBN | ~65 °C | Common, versatile initiator. Releases N₂ gas. |
| Benzoyl Peroxide | BPO / DBPO | ~73 °C | Useful but can be an oxidant. Handle with care.[7] |
| Di-tert-butyl peroxide | DTBP | ~120 °C | Suitable for higher temperature reactions. |
General Experimental Protocol: Radical Addition to an Alkene (Hypothetical)
This protocol provides a general methodology. Note: All quantities and conditions should be optimized for your specific substrate and desired product.
-
Preparation:
-
In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add your alkene substrate (1.0 eq).
-
Add a suitable, degassed solvent (e.g., acetonitrile, cyclohexane, or CCl₄) to achieve a desired concentration (e.g., 0.1-0.5 M).
-
-
Degassing:
-
Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring. Alternatively, use three cycles of freeze-pump-thaw for more rigorous degassing.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (1.2 eq) via syringe.
-
Add the radical initiator (e.g., AIBN, 0.1 eq).
-
-
Reaction:
-
Immerse the flask in a preheated oil bath set to the appropriate temperature for your initiator (e.g., 80 °C for AIBN).
-
If using photochemical initiation, begin irradiation with the UV source at room temperature or as optimized.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by standard methods, such as flash column chromatography on silica gel, to isolate the desired product.
-
References
- 1. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Radical Halogenation in Organic Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. 1,4-DIBROMO-2-CHLORO-1,1,2-TRIFLUOROPENTANE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reactions of 1,1-Dibromo-2-chlorotrifluoroethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,1-Dibromo-2-chlorotrifluoroethane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the use of this compound in organic synthesis.
Q1: My reaction is not proceeding to completion, and I observe the formation of unexpected olefinic compounds. What could be the cause?
A1: The incomplete conversion and the presence of olefinic side products, such as chlorotrifluoroethylene, often suggest that elimination reactions are competing with your desired transformation. This compound can undergo dehalogenation or dehydrohalogenation, particularly in the presence of bases or certain metals.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting material. The presence of isomers like 1,2-dibromo-1-chloro-1,2,2-trifluoroethane could lead to different reaction pathways.
-
Reaction Temperature: High temperatures can favor elimination. Try running the reaction at a lower temperature.
-
Choice of Base/Metal: If a base or metal is used, consider using a milder or non-nucleophilic base to disfavor elimination. For metal-mediated reactions (e.g., with zinc), ensure the metal is of high purity and activated according to standard procedures to promote the desired reaction over side reactions.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents may be preferable to minimize elimination.
Q2: I am attempting a Grignard or other organometallic reaction, but the yield is low, and I have a complex mixture of byproducts. What are the likely side reactions?
A2: Reactions of this compound with organometallic reagents can be complex. Besides the expected nucleophilic substitution, several side reactions can occur:
-
Metal-Halogen Exchange: The organometallic reagent can undergo exchange with one of the bromine atoms, leading to a new organometallic species and a monobrominated product.
-
Dimerization/Coupling: The intermediate organometallic species can couple with itself or other reactive species in the mixture.
-
Elimination: As mentioned in Q1, the basic nature of many organometallic reagents can induce elimination.
Troubleshooting Steps:
-
Reaction Conditions: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.
-
Order of Addition: Adding the this compound solution slowly to the organometallic reagent can help to maintain a low concentration of the electrophile and reduce dimerization.
-
Transmetalation: In some cases, transmetalation to a less reactive metal (e.g., copper) can lead to cleaner reactions.
Q3: In my free-radical reaction, I am observing a variety of addition and oligomeric products. How can I improve the selectivity?
A3: Free-radical reactions involving this compound can lead to the formation of various adducts and oligomers, especially when using olefinic substrates.
-
Side Products: Common side products include 1:1 adducts with different regiochemistry (if the olefin is unsymmetrical), and oligomers or polymers of the starting olefin. The initial radical formed from this compound can also undergo rearrangement or fragmentation.
Troubleshooting Steps:
-
Control of Stoichiometry: Use a significant excess of the olefin to favor the formation of the 1:1 adduct and minimize the formation of higher adducts.
-
Initiator Concentration: Use the minimum effective concentration of the radical initiator to avoid high concentrations of radicals, which can lead to termination and coupling reactions.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Solvent: The choice of solvent can influence radical stability and reactivity.
Summary of Potential Side Products
The following table summarizes potential side products in reactions involving this compound based on general reactivity patterns of polyhalogenated alkanes.
| Reaction Type | Reagents/Conditions | Potential Side Products |
| Elimination | Strong bases, high temperatures | Chlorotrifluoroethylene, Bromochlorotrifluoroethylene |
| Reduction | Metals (e.g., Zinc), reducing agents | 1-Bromo-2-chlorotrifluoroethane, 1-Chloro-1,2,2-trifluoroethane |
| Organometallic Reactions | Grignard reagents, organolithiums | Dimerized products, products of metal-halogen exchange |
| Free-Radical Reactions | Alkenes, radical initiators | Isomeric adducts, oligomers/polymers of the alkene |
Experimental Protocols
While specific protocols for reactions of this compound are not abundant in the provided search results, a general procedure for a related reaction, the synthesis of its isomer, is presented below to illustrate common experimental setups.
Synthesis of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane[1]
This protocol describes the synthesis of an isomer, which can be a potential impurity in commercial this compound. Understanding its synthesis can be helpful in identifying potential impurities.
-
Apparatus: A 250 ml three-necked round-bottomed flask equipped with a magnetic stirrer.
-
Reagents:
-
1,2-dibromo-1-chloro-1,2,2-trifluoroethane (100 g)
-
Liquid bromine (100 g, 0.626 mol)
-
Chlorotrifluoroethylene gas
-
Nitrogen gas
-
-
Procedure:
-
To the flask, add 100 g of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane and 100 g of liquid bromine.
-
Stir the reaction mixture magnetically at 25 °C.
-
Slowly bubble chlorotrifluoroethylene gas through the reaction mixture until the red-brown color of bromine fades.
-
After the reaction is complete, remove any insoluble impurities by suction filtration.
-
Purge the solution with nitrogen to remove excess chlorotrifluoroethylene.
-
The final product obtained is 266.21 g of a colorless transparent liquid (1,2-Dibromo-1-chloro-1,2,2-trifluoroethane).
-
Visualizing Troubleshooting Workflows
The following diagram illustrates a general workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: Purification of Products from 1,1-Dibromo-2-chlorotrifluoroethane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 1,1-Dibromo-2-chlorotrifluoroethane (also known as Halothane).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block in fluorine chemistry. Common reactions include its use in the synthesis of:
-
Aryl fluoroalkenyl ethers through reaction with phenols in the presence of a base like potassium hydroxide.[1]
-
Trifluoromethyl-containing compounds via organometallic and free radical reactions.
-
The anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) itself, which is synthesized from trichloroethylene and bromine at high temperatures.[2]
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Depending on the specific reaction, common impurities can include:
-
Unreacted starting materials, such as this compound.
-
Over-brominated byproducts like 1,1,1-trifluoro-2,2-dibromo-2-chloroethane.[2]
-
Isomers of the desired product.
-
Solvents used in the reaction or workup.
Q3: Which purification technique is most suitable for my product?
A3: The choice of purification technique depends on the properties of your target compound and the impurities present.
-
Fractional Distillation is ideal for volatile, thermally stable liquid products with significantly different boiling points from impurities.
-
Column Chromatography is a versatile technique for separating compounds based on polarity and is widely used for less volatile or solid products.
-
Preparative Thin-Layer Chromatography (TLC) is useful for small-scale purifications (typically <100 mg) and for compounds that are difficult to separate by column chromatography.
-
Preparative Gas Chromatography (GC) is highly effective for the purification of volatile and thermally stable compounds, offering high resolution.
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is resulting in poor separation of my product from an impurity. What could be the cause?
A: This is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
Check the boiling point difference: Ensure there is a sufficient difference in the boiling points of your product and the impurity. Fractional distillation is most effective for boiling point differences of less than 25 °C.
-
Optimize the column efficiency: The efficiency of your fractionating column is crucial.
-
Packing material: Ensure the column is packed correctly with appropriate material (e.g., Raschig rings, Vigreux indentations) to provide a large surface area for vapor-liquid equilibria.
-
Column length: A longer column generally provides better separation.
-
-
Control the heating rate: Avoid heating the distillation flask too quickly. A slow, steady heating rate allows for proper establishment of the temperature gradient in the column.
-
Ensure proper insulation: Insulate the distillation column to minimize heat loss to the surroundings, which helps maintain the temperature gradient.
Q: My distillation column is flooding (filling with liquid). What should I do?
A: Flooding occurs when the vapor flow up the column is too high, preventing the condensed liquid from flowing back down.
-
Reduce the heating rate: Immediately reduce the heat to the distillation flask to decrease the rate of vaporization.
-
Check for blockages: Ensure there are no blockages in the column or condenser.
-
Adjust the reflux ratio: If your setup allows, increase the reflux ratio to return more condensate to the column, which can help stabilize the distillation.
Column Chromatography
Q: My compound is not eluting from the column, or the elution is very slow.
A: This typically indicates that the solvent system (mobile phase) is not polar enough to move your compound through the stationary phase.
-
Increase solvent polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Check for compound precipitation: Your compound might be precipitating on the column. Try a different solvent system in which your compound is more soluble.
-
Ensure proper column packing: A poorly packed column with channels or cracks can lead to uneven flow and poor separation.
Q: I'm observing streaking of my compound on the analytical TLC, and the separation on the column is poor.
A: Streaking can be caused by several factors:
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Sample overload: You may be loading too much sample onto the column. Try reducing the amount of crude product loaded.
-
Compound instability: Your compound might be degrading on the silica gel (which is acidic). Consider using a different stationary phase, such as alumina (basic or neutral), or adding a small amount of a modifying agent like triethylamine to the eluent to neutralize the silica.
-
Inappropriate solvent system: The solvent system may not be optimal. Use TLC to screen for a solvent system that gives a good separation with well-defined spots (Rf value between 0.2 and 0.5 for the desired compound).
Preparative Thin-Layer Chromatography (TLC)
Q: The bands on my preparative TLC plate are broad and overlapping.
A: Achieving sharp, well-separated bands is key to successful preparative TLC.
-
Apply the sample in a narrow band: Use a capillary tube or a syringe to apply the sample as a thin, uniform line across the origin of the plate. Avoid spotting a large, concentrated spot.
-
Optimize the solvent system: A solvent system that gives a large difference in Rf values between your desired compound and impurities on an analytical TLC plate will work best for preparative scale.
-
Avoid overloading the plate: Overloading is a common cause of poor separation. Refer to the loading capacity guidelines for your specific plate thickness.
Q: I'm having trouble visualizing the bands of my compound after developing the plate.
A: If your compound is not UV-active, you will need to use a staining method.
-
Use a non-destructive visualization method if possible: For example, iodine vapor can often visualize compounds without chemically altering them, allowing for subsequent extraction.
-
If using a chemical stain: Apply the stain to a small section of the plate first to see if it reacts with your compound. Be aware that some stains can degrade the product.
Preparative Gas Chromatography (GC)
Q: I am getting low recovery of my purified compound from the preparative GC.
A: Low recovery can be due to issues with trapping the eluted compound.
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Optimize the collection trap temperature: The trap must be cold enough to efficiently condense your compound. A liquid nitrogen or dry ice/acetone bath is commonly used.
-
Check for aerosol formation: Highly volatile compounds can form aerosols that are difficult to trap. Using a series of traps or a trap with a larger surface area can help.
-
Ensure complete transfer from the column: There might be cold spots in the transfer line from the GC to the trap, causing your compound to condense before reaching the trap. Ensure the entire transfer line is heated.
Q: The peaks in my preparative GC are broad, leading to poor separation.
A: Peak broadening can be caused by several factors:
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Column overloading: Injecting too much sample is a common cause. Reduce the injection volume.
-
Slow injection: The sample should be injected quickly to ensure it vaporizes as a sharp band.
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Inappropriate column temperature: If the column temperature is too low, it can lead to band broadening. Optimize the temperature program for your specific separation.
Quantitative Data on Purification Techniques
The following tables provide representative data on the efficiency of different purification techniques for products derived from this compound reactions.
| Product | Purification Method | Yield (%) | Purity (%) | Reference |
| 2-((1-chloro-2,2,2-trifluoroethyl)sulfanyl)-1,3-benzothiazole | Column Chromatography | 69 | 99.52 (by GC) | [3] |
| Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | Column Chromatography | 39 | Not specified | [1] |
| 1,1,1-trifluoro-2-bromo-2-chloroethane | Fractional Distillation | 73.2 | "Pure" | [2] |
Experimental Protocols
Column Chromatography for the Purification of Aryl Fluoroalkenyl Ethers
Objective: To purify aryl fluoroalkenyl ethers from a crude reaction mixture.
Materials:
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Crude reaction mixture
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Silica gel (60-120 mesh)
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Hexane (or petroleum ether)
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Ethyl acetate
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Glass column with stopcock
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Cotton or glass wool
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Sand
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Collection flasks or test tubes
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Thin-Layer Chromatography (TLC) plates and chamber
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UV lamp for visualization
Procedure:
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 100% hexane). Stir to create a uniform slurry.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate flasks or test tubes.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Fractional Distillation of Volatile Halogenated Compounds
Objective: To purify a volatile liquid product from a reaction mixture.
Materials:
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Crude liquid product
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
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Receiving flask
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Thermometer and adapter
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Heating mantle
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Boiling chips
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Clamps and stand
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.
-
Place a few boiling chips in the round-bottom flask.
-
Fill the flask to no more than two-thirds of its volume with the crude liquid product.
-
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).
-
Record the temperature at which the first drops of distillate are collected. This is the boiling point of the more volatile component.
-
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will be rich in the lower-boiling point component.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction containing your desired product.
-
Continue collecting the main fraction as long as the temperature remains stable at the boiling point of your product.
-
If the temperature rises again, change the receiving flask to collect the higher-boiling point fraction.
-
-
Completion:
-
Stop the distillation before the distilling flask runs dry.
-
Allow the apparatus to cool completely before disassembling.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Poor Distillation Separation.
References
- 1. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 2. DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]
- 3. Chlorotrifluoroethylidenes: an efficient and convenient approach to their synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in Reactions Involving 1,1-Dibromo-2-chlorotrifluoroethane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-Dibromo-2-chlorotrifluoroethane (CF₃CBr₂Cl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily dictated by the differential reactivity of the C-Br and C-Cl bonds, as well as the subtle differences between the two C-Br bonds. Key factors include:
-
Bond Dissociation Energies: The C-Br bonds are weaker than the C-Cl bond, making them more susceptible to cleavage in radical and some organometallic reactions.
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Steric Hindrance: The bulky trifluoromethyl group can influence the approach of reagents, favoring reaction at the less sterically hindered halogen.
-
Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group affects the electron density at the carbon atom, influencing the reactivity of the attached halogens.
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Reaction Mechanism: The specific mechanism of the reaction (e.g., radical, organometallic, electrochemical) will play a crucial role in determining which halogen is targeted.
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Catalyst and Ligands: In metal-catalyzed reactions, the nature of the metal center and its coordinating ligands can finely tune the regioselectivity.
-
Solvent and Additives: The reaction medium and the presence of additives can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.
Q2: How can I selectively activate one C-Br bond over the other in this compound?
A2: Achieving selective mono-functionalization at one of the two C-Br bonds is a significant challenge. The subtle electronic and steric differences are often insufficient for complete control. However, strategies to enhance selectivity include:
-
Use of Bulky Reagents: Employing sterically demanding reagents may favor reaction at the more accessible C-Br bond.
-
Low-Temperature Reactions: Conducting reactions at low temperatures can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Careful Choice of Catalyst: In transition metal-catalyzed reactions, screening different metal-ligand combinations is crucial. For instance, ligands with specific steric and electronic properties can create a pocket around the metal center that preferentially interacts with one of the bromine atoms.
Q3: Is it possible to selectively activate the C-Cl bond in the presence of the C-Br bonds?
A3: Generally, the C-Cl bond is stronger and less reactive than the C-Br bonds, making its selective activation in the presence of bromine atoms challenging under typical radical or organometallic conditions. Achieving C-Cl activation would likely require specialized catalytic systems designed for C-Cl bond functionalization, which are less common for polyhalogenated alkanes.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Radical Addition Reactions to Alkenes
Problem: When performing an Atom Transfer Radical Addition (ATRA) of this compound to an alkene, a mixture of regioisomers is obtained, corresponding to the addition of both the CF₃CBrCl• radical and potentially other radical species.
Troubleshooting Steps:
-
Initiator Concentration: Reduce the concentration of the radical initiator. A lower concentration of primary radicals can favor the more selective propagation pathway.
-
Reaction Temperature: Lower the reaction temperature. Radical additions are often more selective at lower temperatures.
-
Choice of Catalyst: In metal-catalyzed ATRA, the choice of the transition metal and its ligands is critical. Copper and ruthenium complexes are commonly used. Experiment with different ligands to modulate the reactivity and selectivity of the catalytic system.
-
Alkene Stoichiometry: Vary the stoichiometry of the alkene. Using a slight excess of the alkene may help to consume the initial radical adduct before it can undergo undesired side reactions.
Logical Workflow for Troubleshooting Poor Regioselectivity in ATRA:
preventing the decomposition of 1,1-Dibromo-2-chlorotrifluoroethane during reactions
Welcome to the technical support center for 1,1-Dibromo-2-chlorotrifluoroethane (Halocarbon 233ab). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound is primarily initiated by three factors:
-
Thermal Stress: Elevated temperatures can provide the necessary activation energy to break the carbon-halogen bonds, leading to the formation of radical species.
-
Photochemical Energy: Exposure to ultraviolet (UV) radiation can also induce homolytic cleavage of the carbon-halogen bonds, generating free radicals that can initiate decomposition pathways.
-
Chemical Incompatibility: Reactions involving strong bases, certain organometallic reagents (e.g., Grignard reagents), and Lewis acids can promote decomposition through various mechanisms, including elimination and dehalogenation reactions.
Q2: What are the common decomposition products of this compound?
A2: While specific decomposition pathways can vary based on the reaction conditions, common decomposition products may include various smaller halogenated alkanes and alkenes resulting from radical chain reactions or elimination processes. In the presence of oxygen, oxidized byproducts can also be formed.
Q3: How can I visually detect if this compound is decomposing?
A3: Visual indicators of decomposition can include a change in color of the reaction mixture (e.g., development of a yellow or brown tint), the evolution of gas, or the formation of a precipitate. However, decomposition can also occur without obvious visual cues. Therefore, it is crucial to monitor reactions using analytical techniques such as TLC, GC-MS, or NMR to detect the formation of impurities.
Troubleshooting Guides
This section provides troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Reaction mixture turns dark and gives a low yield when using an organometallic reagent (e.g., Grignard or organolithium).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side reactions due to high reactivity of the organometallic reagent. | 1. Lower the reaction temperature. Start the reaction at a low temperature (e.g., -78 °C) and slowly warm to the desired temperature. 2. Use a less reactive organometallic reagent if possible (e.g., an organozinc or organocuprate reagent). | Reduced side reactions and improved yield of the desired product. |
| Decomposition catalyzed by metallic impurities. | 1. Ensure all glassware is scrupulously clean and dry. 2. Use freshly prepared and titrated organometallic reagents. | Minimized decomposition and a cleaner reaction profile. |
| Radical-mediated decomposition. | Add a radical inhibitor such as a hindered phenol (e.g., BHT) or a nitroxide radical (e.g., TEMPO) to the reaction mixture. | Suppression of radical chain reactions, leading to a cleaner reaction and higher yield. |
Issue 2: Photochemically initiated reaction shows signs of uncontrolled polymerization or multiple byproducts.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive radical formation. | 1. Reduce the intensity or duration of UV irradiation. 2. Use a photosensitizer to control the wavelength of light that initiates the reaction. | More controlled reaction with fewer byproducts. |
| Undesired radical chain reactions. | Add a radical scavenger or a light stabilizer. Hindered Amine Light Stabilizers (HALS) can be effective in trapping free radicals.[1][2][3][4][5] | Inhibition of unwanted polymerization and side reactions, leading to a cleaner product. |
| Reaction temperature is too high. | Conduct the photochemical reaction at a lower temperature to reduce the rate of secondary reactions. | Improved selectivity and yield of the desired product. |
Issue 3: Decomposition is observed during purification by distillation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermal decomposition at the boiling point. | 1. Purify the compound using vacuum distillation to lower the boiling point. 2. Add a stabilizer to the distillation pot. | Reduced decomposition and a purer final product. |
| Presence of acidic or basic impurities. | Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution or dilute hydrochloric acid) before distillation. | Removal of catalytic impurities, leading to a more stable distillation. |
Experimental Protocols
Protocol for Storage and Handling of this compound
To minimize decomposition during storage, follow these guidelines:
-
Storage Conditions: Store this compound in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area away from direct sunlight.[6]
-
Inert Atmosphere: For long-term storage or for high-purity applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid Contaminants: Ensure that storage containers are free from metallic impurities, acids, or bases that could catalyze decomposition.
Protocol for a Stabilized Reaction with an Organometallic Reagent
This protocol provides a general procedure for using this compound in a reaction with a Grignard reagent while minimizing decomposition.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Dissolve this compound in a dry, aprotic solvent (e.g., THF, diethyl ether) in a reaction flask under an inert atmosphere.
-
Add a suitable stabilizer. The choice of stabilizer will depend on the specific reaction, but options include:
-
Radical Inhibitors: Butylated hydroxytoluene (BHT) (0.1-1 mol%).
-
Lewis Acid Scavengers: A small amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
-
-
Reaction Setup:
-
Cool the solution of this compound and stabilizer to the desired reaction temperature (typically -78 °C to 0 °C).
-
Slowly add the Grignard reagent dropwise to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
-
Work-up:
-
Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Data Presentation
Table 1: Potential Stabilizers for this compound
| Stabilizer Type | Example(s) | Mechanism of Action | Typical Concentration | Notes |
| Radical Scavengers (Antioxidants) | Butylated hydroxytoluene (BHT), Propyl gallate, Tocopherols | Donate a hydrogen atom to quench free radicals, terminating chain reactions.[7][8] | 0.1 - 1 mol% | Effective in preventing both thermal and photochemical decomposition. |
| Hindered Amine Light Stabilizers (HALS) | Tinuvin® series, Chimasorb® series | Scavenge free radicals generated by photo-oxidation through a regenerative cycle.[1][2][3][4][5] | 0.1 - 2 wt% | Particularly effective for preventing UV-induced decomposition. Ineffective in the presence of strong acids.[1] |
| Acid Scavengers | Epoxides (e.g., propylene oxide), N,N-Diisopropylethylamine (DIPEA) | Neutralize trace acidic impurities that can catalyze decomposition. | 0.1 - 1 vol% | Useful when acidic byproducts may be generated during the reaction. |
Visualizations
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. longchangchemical.com [longchangchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. chempoint.com [chempoint.com]
- 5. 3vsigmausa.com [3vsigmausa.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
impact of temperature on 1,1-Dibromo-2-chlorotrifluoroethane reaction kinetics
Frequently Asked Questions (FAQs)
Q1: What are the expected primary decomposition pathways for 1,1-Dibromo-2-chlorotrifluoroethane at elevated temperatures?
A1: Based on studies of similar halogenated ethanes, the primary thermal decomposition pathways for this compound are expected to involve the cleavage of the weakest carbon-halogen bond. The C-Br bond is generally weaker than the C-Cl and C-F bonds, suggesting that the initial step would be the homolytic cleavage of a C-Br bond to form a bromo-chlorotrifluoroethyl radical and a bromine atom. Subsequent reactions could involve β-scission of the radical, leading to the formation of various smaller halogenated compounds.
Q2: How does temperature typically influence the reaction rate of halogenated ethanes?
A2: The reaction rate of halogenated ethanes is highly dependent on temperature. As with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate. This relationship is often described by the Arrhenius equation, which indicates an exponential relationship between the rate constant and the reciprocal of the absolute temperature. For thermal decomposition, higher temperatures provide the necessary activation energy to break the carbon-halogen bonds.
Q3: What are common side reactions to consider during the thermal decomposition of this compound?
A3: During the thermal decomposition of halogenated ethanes, several side reactions can occur, complicating the kinetic analysis. These may include:
-
Isomerization: Rearrangement of the initial molecule or radical intermediates to form more stable isomers.
-
Polymerization: Recombination of radical species to form larger molecules.
-
Disproportionation: Transfer of an atom between two radicals to form a saturated and an unsaturated molecule.
-
Reactions with reactor walls: The surface of the reaction vessel can sometimes catalyze or inhibit reactions.
Q4: What analytical techniques are suitable for monitoring the reaction kinetics of halogenated ethanes?
A4: Several analytical techniques can be employed to monitor the concentration of reactants and products over time, which is essential for determining reaction kinetics. Common methods include:
-
Gas Chromatography (GC): Coupled with a suitable detector (e.g., Flame Ionization Detector - FID, Electron Capture Detector - ECD, or Mass Spectrometer - MS), GC is a powerful tool for separating and quantifying the components of a complex reaction mixture.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used for in-situ monitoring of the gas-phase composition by identifying characteristic vibrational frequencies of reactants and products.
-
Mass Spectrometry (MS): Can be used to identify and quantify reaction intermediates and products, especially when coupled with a suitable sampling method.
Troubleshooting Guides
Issue 1: Non-reproducible kinetic data.
| Possible Cause | Troubleshooting Step |
| Inconsistent temperature control. | Ensure the reactor temperature is uniform and stable. Use calibrated thermocouples and a reliable temperature controller. |
| Purity of the reactant. | Verify the purity of the this compound using techniques like GC-MS or NMR. Impurities can act as catalysts or inhibitors. |
| "Memory effects" in the reactor. | Thoroughly clean the reactor between experiments to remove any residues from previous runs that might affect the reaction. |
| Leaks in the experimental setup. | Perform a leak test of the entire system to ensure that no air or other contaminants are entering the reactor. |
Issue 2: Observed reaction rate is much faster/slower than expected.
| Possible Cause | Troubleshooting Step |
| Catalytic or inhibitory effects of the reactor surface. | "Season" the reactor by coating its inner surface with a thin layer of a reaction product from a preliminary run. Alternatively, use a reactor made of a more inert material (e.g., quartz). |
| Presence of unexpected catalysts or inhibitors. | Analyze the starting material and any carrier gases for impurities. |
| Incorrect temperature measurement. | Calibrate the thermocouple against a known standard. Ensure the thermocouple is placed correctly to measure the true reaction temperature. |
Issue 3: Complex product mixture making data analysis difficult.
| Possible Cause | Troubleshooting Step |
| High reaction temperature leading to extensive side reactions. | Perform experiments at a lower temperature range where the primary reaction is dominant. |
| Long reaction times. | Reduce the reaction time to minimize the formation of secondary products. |
| Inadequate analytical separation. | Optimize the GC column and temperature program to achieve better separation of the product peaks. Use a mass spectrometer for definitive peak identification. |
Data Presentation
Table 1: Hypothetical Rate Constants for the Thermal Decomposition of a Halogenated Ethane at Various Temperatures.
| Temperature (K) | Rate Constant (k, s⁻¹) |
| 500 | 1.5 x 10⁻⁵ |
| 525 | 4.2 x 10⁻⁵ |
| 550 | 1.1 x 10⁻⁴ |
| 575 | 2.8 x 10⁻⁴ |
| 600 | 6.9 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Gas-Phase Thermal Decomposition Study using a Static Reactor
-
Reactor Preparation: A quartz static reactor of known volume is cleaned and evacuated to a high vacuum (<10⁻⁴ Torr). The reactor is then heated to the desired reaction temperature using a furnace equipped with a temperature controller.
-
Sample Introduction: A known pressure of this compound vapor is introduced into the heated reactor. The pressure is measured using a calibrated pressure transducer.
-
Reaction Monitoring: At specific time intervals, small aliquots of the gas mixture are withdrawn from the reactor using a gas-tight syringe.
-
Analysis: The collected samples are immediately injected into a gas chromatograph (GC) equipped with a mass spectrometer (MS) to identify and quantify the reactant and products.
-
Data Analysis: The concentration of the reactant is plotted as a function of time. From this data, the order of the reaction and the rate constant (k) at that temperature are determined.
-
Temperature Variation: The experiment is repeated at several different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).
Mandatory Visualization
Caption: Workflow for a gas-phase thermal decomposition kinetics study.
Caption: Troubleshooting logic for non-reproducible kinetic data.
Technical Support Center: Addressing Low Reactivity of 1,1-Dibromo-2-chlorotrifluoroethane
Welcome to the technical support center for 1,1-Dibromo-2-chlorotrifluoroethane (DBCTFE). This resource is designed for researchers, scientists, and drug development professionals who are utilizing DBCTFE for trifluoromethylation and encountering challenges with substrate reactivity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Low Reactivity
Low reactivity of substrates with this compound is a common hurdle. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Low or No Conversion of the Starting Material
Possible Cause 1: Inefficient Radical Initiation
This compound typically requires the generation of a trifluoromethyl radical for the reaction to proceed. Inadequate initiation is a primary reason for low conversion.
Solutions:
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Choice of Initiator: The selection of an appropriate radical initiator is critical. Common initiators for haloalkane-based trifluoromethylations include azo compounds (like AIBN) and peroxides (like benzoyl peroxide). The optimal initiator will depend on the reaction temperature and solvent.
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Initiator Concentration: Ensure the correct stoichiometric or catalytic amount of the initiator is used. A concentration that is too low will result in a slow reaction rate, while an excess can lead to unwanted side reactions.
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Photochemical Initiation: For some substrates, photochemical initiation can be more effective than thermal initiation. The use of a UV lamp with a specific wavelength may be required to induce the homolytic cleavage of the C-Br bond in DBCTFE.
Possible Cause 2: Unfavorable Reaction Temperature
The reaction temperature plays a crucial role in radical reactions.
Solutions:
-
Temperature Optimization: The optimal temperature is a balance between the rate of radical formation and the stability of the reactants and products. If the temperature is too low, the rate of initiation will be slow, leading to poor conversion. If it is too high, decomposition of the reactants, initiator, or product may occur. It is recommended to screen a range of temperatures.[1]
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Stepwise Temperature Profile: In some cases, a gradual increase in temperature throughout the reaction can be beneficial.
Possible Cause 3: Inappropriate Solvent
The choice of solvent can significantly impact the reaction rate and selectivity.
Solutions:
-
Solvent Polarity and Reactivity: The solvent should be inert under the reaction conditions and capable of solubilizing all reactants. For radical reactions, non-polar solvents are often preferred to minimize side reactions. However, the choice of solvent can also influence the regioselectivity of the trifluoromethylation.[2]
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Screening Solvents: A solvent screen is recommended to identify the optimal medium for your specific substrate. Common solvents for radical reactions include hydrocarbons (e.g., hexane, toluene) and halogenated solvents (e.g., carbon tetrachloride, dichlorobenzene).
Possible Cause 4: Presence of Radical Inhibitors
Trace amounts of radical inhibitors can quench the reaction.
Solutions:
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Purification of Reagents and Solvents: Ensure that all reagents and solvents are free from inhibitors. Purification of the substrate and solvent prior to use is recommended.
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Removal of Oxygen: Oxygen is a known radical inhibitor. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent before use is also a good practice.
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my electron-rich aromatic substrate showing low reactivity with this compound?
While counterintuitive, electron-rich arenes can sometimes exhibit low reactivity in radical trifluoromethylation reactions. The trifluoromethyl radical is electrophilic, and while it should readily attack electron-rich systems, other factors can impede the reaction. These can include steric hindrance near the desired reaction site or competing side reactions. Optimization of the reaction conditions, particularly the initiator and temperature, is crucial.
Q2: Can I use this compound for trifluoromethylating electron-deficient arenes?
Trifluoromethylating electron-deficient arenes with DBCTFE can be challenging due to the electrophilic nature of the trifluoromethyl radical. The reaction rates are generally slower. To improve yields, consider using a higher concentration of the initiator, a higher reaction temperature, or photochemical initiation. In some cases, the addition of a catalyst, such as a copper salt, may facilitate the reaction.
Q3: What is the typical reaction mechanism for trifluoromethylation with this compound?
The primary mechanism involves the homolytic cleavage of a carbon-bromine bond to generate a trifluoromethyl radical. This radical then adds to the substrate, followed by a subsequent step to regenerate the aromaticity and yield the trifluoromethylated product.
Reaction Pathway Diagram
Caption: General radical trifluoromethylation pathway.
Q4: Are there alternative, more reactive trifluoromethylating agents I can use?
Yes, several other trifluoromethylating agents are known to be more reactive than DBCTFE. These include electrophilic reagents like Umemoto's and Togni's reagents, as well as nucleophilic sources like TMSCF3. The choice of reagent will depend on the specific substrate and desired reaction conditions.
Data Presentation
The following tables provide a general overview of how reaction parameters can influence the yield of trifluoromethylation reactions. Note that these are representative values and actual results will vary depending on the specific substrate and optimized conditions.
Table 1: Effect of Initiator on Yield
| Initiator | Concentration (mol%) | Temperature (°C) | Time (h) | Representative Yield (%) |
| AIBN | 10 | 80 | 12 | 30-50 |
| Benzoyl Peroxide | 10 | 100 | 12 | 40-60 |
| Photochemical | N/A | Room Temp | 24 | 25-55 |
Table 2: Effect of Temperature on Yield (with AIBN initiator)
| Temperature (°C) | Time (h) | Representative Yield (%) |
| 60 | 24 | 10-20 |
| 80 | 12 | 30-50 |
| 100 | 8 | 25-45 (potential decomposition) |
Experimental Protocols
General Protocol for Radical Trifluoromethylation of an Aromatic Substrate
This protocol provides a starting point for the trifluoromethylation of an aromatic substrate using this compound and a thermal initiator. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
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Aromatic substrate
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This compound (DBCTFE)
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Radical initiator (e.g., AIBN)
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Anhydrous, degassed solvent (e.g., toluene)
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Schlenk flask or other suitable reaction vessel
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Inert gas supply (Nitrogen or Argon)
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Magnetic stirrer and heating mantle/oil bath
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and the radical initiator (e.g., AIBN, 0.1 mmol, 10 mol%).
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Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to dissolve the solids.
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Add this compound (1.2 mmol, 1.2 equivalents) to the reaction mixture via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80 °C for AIBN) and stir vigorously.
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Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC, or NMR).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a suitable quenching agent if necessary.
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Extract the product with an appropriate organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography, to obtain the desired trifluoromethylated compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow.
References
Technical Support Center: Catalyst Poisoning in 1,1-Dibromo-2-chlorotrifluoroethane Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 1,1-Dibromo-2-chlorotrifluoroethane.
Troubleshooting Guides
This section offers solutions to common problems encountered during catalytic reactions with this compound.
Issue 1: Rapid Loss of Catalytic Activity
-
Symptom: A sharp decrease in reaction rate or complete cessation of the reaction shortly after initiation.
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Possible Cause: Severe catalyst poisoning by halide species (bromide, chloride) or other contaminants.
-
Troubleshooting Steps:
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Feedstock Purity Check: Analyze the purity of this compound and other reactants for impurities like sulfur or other organic halides that can act as potent catalyst poisons.
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Inert Gas and Solvent Purity: Ensure the inert gas (e.g., Argon, Nitrogen) and solvents are of high purity and free from oxygen and water, as these can also contribute to catalyst deactivation.
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Catalyst Pre-treatment: If not already done, consider a pre-treatment step for the catalyst (e.g., reduction under hydrogen) to ensure the active sites are in the desired state before introducing the reactants.
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Lower Reaction Temperature: High temperatures can accelerate catalyst deactivation.[1] Investigate if the reaction can proceed at a lower temperature to minimize poison adsorption and catalyst sintering.
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Catalyst Selection: Consider using a catalyst with higher resistance to halogen poisoning. For instance, bimetallic catalysts or catalysts with specific supports might offer enhanced stability.
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Issue 2: Gradual Decline in Catalyst Performance Over Time
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Symptom: A slow but steady decrease in reaction conversion or selectivity over several runs or a prolonged single run.
-
Possible Cause: Progressive poisoning of active sites by strongly adsorbed intermediates or byproducts, or slow coking/fouling of the catalyst surface.
-
Troubleshooting Steps:
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Monitor Byproduct Formation: Analyze the reaction mixture at different time points to identify the formation of potential poisoning byproducts. Halide ions released during the reaction are known to poison palladium catalysts.
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Implement a Guard Bed: Use a pre-column or guard bed containing a scavenger material to remove potential poisons from the feed stream before it reaches the main catalyst bed.
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Optimize Reaction Conditions: Adjust parameters such as reactant concentration, pressure, and flow rate to minimize the residence time of poisoning species on the catalyst surface.
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Periodic Catalyst Regeneration: If feasible, implement a regeneration protocol to restore catalyst activity. This could involve high-temperature treatment in an inert or oxidative atmosphere to burn off coke deposits.[2]
-
Support Material Evaluation: The choice of catalyst support can influence its susceptibility to poisoning. Consider supports that have a weaker interaction with the poisoning species.
-
Issue 3: Change in Product Selectivity
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Symptom: The desired product yield decreases while the formation of unwanted byproducts increases.
-
Possible Cause: Poisoning of specific active sites responsible for the desired reaction pathway, leading to alternative, non-selective reactions. Halide ions can alter the electronic properties of the catalyst, affecting its selectivity.
-
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Analyze the used catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature Programmed Desorption (TPD) to identify the nature of the adsorbed species and their effect on the catalyst's electronic structure.
-
Introduce Additives/Promoters: In some cases, the addition of a co-catalyst or promoter can help maintain selectivity by mitigating the negative effects of poisons.
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Modify Ligands (for homogeneous catalysis): If using a homogeneous catalyst, modifying the ligands can improve stability and selectivity in the presence of halides.
-
pH Control (for liquid-phase reactions): In liquid-phase reactions, controlling the pH can influence the adsorption of halide ions on the catalyst surface.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in reactions involving this compound?
A1: The primary poisons are the halogen atoms present in the reactant itself: bromine and chlorine. During the reaction, these can be released as bromide and chloride ions, which can strongly adsorb onto the active sites of the catalyst (e.g., palladium), blocking them from participating in the catalytic cycle. Other potential poisons include sulfur compounds, water, and carbon monoxide if present as impurities in the reactants or the reaction system.[3]
Q2: Which catalysts are typically used for reactions with halogenated compounds like this compound?
A2: Palladium-based catalysts are widely used for hydrodehalogenation and cross-coupling reactions of halogenated organic compounds.[4] These are often supported on materials like activated carbon (Pd/C), alumina (Pd/Al₂O₃), or silica (Pd/SiO₂). The choice of support and the addition of promoters can influence the catalyst's activity, selectivity, and resistance to poisoning.
Q3: How can I tell if my catalyst is poisoned?
A3: The most common indicator of catalyst poisoning is a decrease in catalytic performance, such as a lower reaction rate, reduced product yield, or a change in selectivity.[3] To confirm poisoning, you can compare the performance of a fresh catalyst with a used one under identical conditions. Further characterization of the spent catalyst can provide direct evidence of adsorbed poisons.
Q4: Is it possible to regenerate a catalyst poisoned by halogens?
A4: Yes, in many cases, regeneration is possible, but its effectiveness depends on the severity and nature of the poisoning. Common regeneration techniques include:
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Thermal Treatment: Heating the catalyst to a high temperature in an inert or controlled atmosphere can desorb some poisoning species.[1]
-
Washing: Washing the catalyst with a suitable solvent or a basic solution can help remove adsorbed halides.
-
Oxidative/Reductive Treatments: A cycle of oxidation followed by reduction can sometimes restore the active metallic sites.[2]
Q5: How can I minimize catalyst poisoning from the start?
A5: Proactive measures are key to preventing catalyst poisoning. These include:
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High-Purity Reactants: Using reactants and solvents of the highest possible purity to avoid introducing external poisons.
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Optimized Reaction Conditions: Operating at the lowest effective temperature and pressure.
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Proper Catalyst Handling: Ensuring the catalyst is not exposed to air or moisture if it is air-sensitive.
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Use of Scavengers: Employing guard beds or scavengers to remove poisons before they reach the catalyst.
Data Presentation
Table 1: Hypothetical Effect of Halide Concentration on Palladium Catalyst Performance in Hydrodehalogenation
| Halide Poison | Poison Concentration (ppm) | Catalyst Activity (mol/g cat/h) | Selectivity to Desired Product (%) | Catalyst Lifetime (h) |
| None | 0 | 150 | 95 | > 48 |
| Bromide | 10 | 110 | 92 | 36 |
| Bromide | 50 | 60 | 85 | 18 |
| Chloride | 10 | 125 | 93 | 40 |
| Chloride | 50 | 80 | 88 | 24 |
Experimental Protocols
Representative Protocol: Catalytic Hydrodehalogenation of a Halogenated Ethane
This protocol provides a general methodology for the hydrodehalogenation of a halogenated ethane, which can be adapted for this compound.
Materials:
-
This compound (substrate)
-
Palladium on activated carbon (Pd/C, 5 wt%) catalyst
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Hydrogen gas (high purity)
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Inert gas (e.g., Argon or Nitrogen)
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Base (e.g., potassium carbonate, triethylamine) - optional, to neutralize generated acids
-
Glass reactor suitable for pressure reactions (e.g., Parr autoclave)
-
Magnetic stirrer and heating mantle
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Catalyst Preparation: Weigh the desired amount of Pd/C catalyst and place it in the reactor. If the catalyst requires pre-activation, follow the manufacturer's instructions (e.g., drying in an oven).
-
System Purge: Seal the reactor and purge it several times with an inert gas to remove any air and moisture.
-
Solvent and Reactant Addition: Under an inert atmosphere, add the anhydrous solvent, the substrate (this compound), and the optional base to the reactor.
-
Reaction Setup: Stir the mixture and bring it to the desired reaction temperature (e.g., 50-100 °C).
-
Hydrogenation: Purge the reactor with hydrogen gas and then pressurize it to the desired pressure (e.g., 1-10 bar).
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure. Take aliquots of the reaction mixture at regular intervals, filter out the catalyst, and analyze the samples by GC to monitor the conversion of the substrate and the formation of products.
-
Reaction Completion and Work-up: Once the reaction is complete (as determined by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The product can then be isolated and purified from the filtrate using standard techniques like distillation or chromatography.
Visualizations
Caption: A diagram illustrating the catalyst poisoning pathway in a typical reaction.
Caption: A workflow diagram for troubleshooting catalyst deactivation.
References
Technical Support Center: Purification of 1,1-Dibromo-2-chlorotrifluoroethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-2-chlorotrifluoroethane. The following sections detail procedures to remove common byproducts and impurities encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product has a reddish-brown color after synthesis. What is the likely cause and how can I remove it?
A1: A reddish-brown color in the crude product is typically due to the presence of unreacted bromine (Br₂). This can be effectively removed by washing the organic phase with a reducing agent. A common and effective method is to wash the crude product with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the elemental bromine to colorless bromide ions, which are soluble in the aqueous layer and can be easily separated.[1][2]
Q2: After an aqueous workup, my organic layer is cloudy. What should I do?
A2: A cloudy organic layer indicates the presence of residual water. To remove this, you should dry the organic phase using a suitable drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used for halogenated compounds. Add the drying agent to the organic solution and swirl. Continue adding small portions until the drying agent no longer clumps together and some fine powder is free-flowing, indicating that the water has been absorbed. Afterwards, the drying agent can be removed by filtration.
Q3: I suspect my product is contaminated with acidic byproducts like HBr or HCl. How can I purify it?
A3: Acidic impurities can be removed by washing the crude product with a mild aqueous base.[3][4] A saturated solution of sodium bicarbonate (NaHCO₃) is a good choice as it will neutralize the acids, converting them into salts that are soluble in the aqueous layer.[4][5] During the wash, be sure to vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide gas which can build up pressure.[4]
Q4: GC analysis of my product shows a peak with a higher boiling point, which I suspect is an over-brominated byproduct. How can I remove this?
A4: Over-brominated byproducts, such as 1,1,1-trifluoro-2,2-dibromo-2-chloroethane, are common impurities.[6] Due to the difference in boiling points between the desired product and such heavier byproducts, fractional distillation is the most effective method for separation.[7][8][9] Careful distillation using a fractionating column will allow for the separation of the lower-boiling desired product from the higher-boiling impurities.[10][11][12]
Q5: What are some common byproducts to expect in the synthesis of this compound?
A5: Based on the synthesis of analogous halogenated ethanes, common byproducts can include:
-
Unreacted starting materials: Such as 2-chloro-1,1,1-trifluoroethane.
-
Under-halogenated products: Compounds with fewer bromine or chlorine atoms than the target molecule.
-
Over-halogenated products: Such as 1,1,1-trifluoro-2,2-dibromo-2-chloroethane.[6]
-
Elimination products: Halogenated alkenes formed through the loss of HBr or HCl.
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Unreacted Bromine and Acidic Impurities
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Transfer the crude reaction mixture to a separatory funnel. If the crude product is in an organic solvent, ensure it is immiscible with water.
-
Add a 10% aqueous solution of sodium thiosulfate. The volume should be approximately equal to the volume of the organic phase.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure. Continue shaking until the reddish-brown color of bromine disappears.
-
Allow the layers to separate and drain the lower aqueous layer.
-
To remove acidic impurities, add a saturated aqueous solution of sodium bicarbonate to the organic layer in the separatory funnel.
-
Shake the funnel, again venting frequently to release the CO₂ gas produced.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the majority of the dissolved water.
-
Drain the organic layer into a clean, dry flask.
-
Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and swirl.
-
Filter the solution to remove the drying agent. The resulting solution contains the crude product, which may require further purification by distillation.
Protocol 2: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus. Ensure the fractionating column is appropriate for the expected boiling point difference between the product and impurities.
-
Transfer the dried crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Slowly heat the distillation flask.
-
Collect the fractions at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected separately.
-
Analyze the collected fractions by a suitable method, such as Gas Chromatography (GC), to determine their purity.
Data Presentation
The following table provides an illustrative example of the expected purity of a crude this compound sample before and after applying the described workup and purification procedures.
| Analyte | Boiling Point (°C) (estimated) | Crude Product (% Area by GC) | After Aqueous Workup (% Area by GC) | After Fractional Distillation (% Area by GC) |
| 2-chloro-1,1,1-trifluoroethane (Starting Material) | ~ -10 | 5 | 5 | < 0.1 |
| This compound (Product) | ~ 91-92 | 80 | 85 | > 99.5 |
| 1,1,1-trifluoro-2,2-dibromo-2-chloroethane (Byproduct) | > 100 | 10 | 10 | < 0.2 |
| Unreacted Bromine | 58.8 | Present (color) | Not Detected | Not Detected |
| Acidic Impurities (e.g., HBr) | - | Present | Not Detected | Not Detected |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Chemical transformations and separations during workup procedures.
References
- 1. quora.com [quora.com]
- 2. Workup [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2921098A - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. maratek.com [maratek.com]
- 9. CA2140443C - Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemrevise.org [chemrevise.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Monitoring 1,1-Dibromo-2-chlorotrifluoroethane Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-2-chlorotrifluoroethane. The following sections detail analytical techniques for monitoring its reaction progress, including detailed experimental protocols and data presentation.
Analytical Techniques Overview
The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The choice of method depends on the specific reaction, the information required (qualitative or quantitative), and the available instrumentation. The primary recommended techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds in a reaction mixture. It provides both qualitative and quantitative data.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for monitoring reactions involving fluorinated compounds.[1][2][3][4] It offers detailed structural information and can be used for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the disappearance of reactants and the appearance of products by monitoring specific functional group vibrations, such as C-Br and C-Cl bonds.
Troubleshooting Guides and FAQs
This section provides answers to common issues encountered during the analysis of this compound reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
FAQs
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Q1: What are the most common causes of peak tailing for halogenated compounds like this compound?
-
A1: Peak tailing can be caused by several factors, including active sites in the injector or column, dead volume in the flow path, or a mismatch in polarity between the analyte and the column phase.[5] For active compounds, reversible adsorption can occur.[5] Injecting a light hydrocarbon can help determine if the issue is related to the flow path.[5]
-
-
Q2: I am seeing unexpected peaks in my chromatogram. What could be the source?
-
A2: Ghost peaks can originate from septum bleed, contamination in the injector, or carryover from a previous injection.[5][6] Running a blank solvent injection can help identify the source of contamination.[5] If the extra peaks persist after changing the septum and liner, the split vent trap may be contaminated.[6]
-
-
Q3: My quantitative results are not reproducible. What should I check?
-
A3: Poor reproducibility can stem from inconsistent injection volumes, leaks in the system, or changes in detector response.[5][7] Ensure the syringe is functioning correctly and the septum is not overtightened.[6] A leaky system can lead to shifting retention times and affect quantitation.[5] Regularly check for leaks and recalibrate the instrument.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Peaks Detected | Injection issue (e.g., faulty syringe, incorrect vial position).[6] | Verify syringe functionality and proper vial alignment in the autosampler. |
| Column installation problem.[6] | Ensure the column is installed correctly with the flat edge of the ferrule facing the mass spectrometer.[6] | |
| Detector issue. | Check detector settings and ensure it is functioning correctly. | |
| Peak Fronting | Column overload.[5] | Dilute the sample or reduce the injection volume. |
| Solvent mismatch.[5] | Ensure the solvent is compatible with the stationary phase. | |
| Shifting Retention Times | Leak in the system.[5] | Perform a leak check of the entire GC system. |
| Column aging or contamination.[5] | Condition the column or replace it if necessary. | |
| Inconsistent oven temperature. | Verify the oven temperature program is accurate and reproducible. |
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs
-
Q1: Why is 19F NMR a good choice for monitoring reactions of this compound?
-
Q2: How can I improve the signal-to-noise ratio in my 19F NMR spectra?
-
A2: Increasing the number of scans is a common method to improve the signal-to-noise ratio. Using a cryoprobe can also significantly enhance sensitivity. Additionally, ensuring proper shimming of the magnet will improve spectral quality.
-
-
Q3: I am observing complex splitting patterns in my 19F NMR spectrum. What could be the reason?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Broad Signals | Poor shimming. | Re-shim the magnet to improve field homogeneity. |
| Presence of paramagnetic impurities. | Remove paramagnetic species from the sample if possible. | |
| Chemical exchange is occurring at a rate comparable to the NMR timescale. | Acquire spectra at different temperatures to study the exchange process. | |
| Inaccurate Quantitation | Incomplete T1 relaxation.[10] | Increase the relaxation delay (D1) to ensure full relaxation of all nuclei. A delay of 20 seconds is often sufficient.[10] |
| Non-uniform excitation pulse.[10] | Use a calibrated 90° pulse angle to provide the maximum signal-to-noise ratio and minimize off-resonance effects.[10] | |
| Signal Overlap | Insufficient spectral resolution. | Utilize the wide chemical shift range of 19F NMR.[8][10] If necessary, use 2D NMR techniques like 19F-1H HETCOR to resolve overlapping signals.[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FAQs
-
Q1: Which vibrational bands should I monitor to track the reaction of this compound?
-
A1: You should monitor the characteristic absorption bands for the C-Br and C-Cl stretches. The C-Br stretch typically appears in the 600-500 cm-1 region, and the C-Cl stretch is in the 800-600 cm-1 region.[11] The disappearance of these bands and the appearance of new bands corresponding to the products will indicate reaction progress.
-
-
Q2: Can I use FTIR for quantitative analysis of my reaction?
-
A2: Yes, FTIR can be used for quantitative analysis by creating a calibration curve that correlates the absorbance of a specific peak with the concentration of the analyte. However, for complex mixtures, overlapping peaks can make accurate quantification challenging.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Noisy Spectrum | Insufficient sample amount. | Increase the amount of sample or the number of scans. |
| Poor contact in ATR-FTIR. | Ensure good contact between the sample and the ATR crystal by applying adequate pressure.[12] | |
| Sloping Baseline | KBr pellet is too thick or not transparent.[2] | Prepare a thinner, more transparent KBr pellet. |
| Scattering of IR radiation by solid particles.[13] | Grind the sample to a finer powder to reduce scattering.[2] | |
| Water Vapor Peaks | Presence of water vapor in the sample chamber. | Purge the FTIR instrument with dry air or nitrogen to remove atmospheric water vapor. |
Experimental Protocols
GC-MS Analysis
Objective: To separate and identify the components of a reaction mixture containing this compound and its products.
Methodology:
-
Sample Preparation:
-
Quench the reaction at the desired time point.
-
Extract the reaction mixture with a suitable solvent (e.g., hexane).
-
Prepare a dilution of the extract to a concentration within the calibrated range of the instrument.
-
Add an internal standard if quantitative analysis is required.
-
-
Instrumental Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-400 m/z.
-
-
Data Analysis:
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[14]
-
19F NMR Analysis
Objective: To monitor the consumption of this compound and the formation of fluorinated products in real-time.
Methodology:
-
Sample Preparation:
-
Dissolve a representative sample of the reaction mixture in a deuterated solvent (e.g., CDCl3).
-
Add a known amount of an internal standard (e.g., trifluoroacetic acid) for quantitative analysis.[10]
-
-
Instrumental Parameters (Example):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected range of 19F chemical shifts.
-
Relaxation Delay (D1): 20 seconds to ensure full T1 relaxation for accurate integration.[10]
-
Number of Scans: Dependent on the concentration of the species of interest.
-
-
Proton Decoupling: Apply proton decoupling to simplify the spectra.[10]
-
-
Data Analysis:
-
Identify the signals corresponding to the starting material and products based on their chemical shifts.
-
Integrate the signals and use the internal standard to calculate the concentration of each species over time.
-
FTIR Analysis
Objective: To qualitatively monitor the progress of the reaction by observing changes in characteristic vibrational bands.
Methodology:
-
Sample Preparation (ATR-FTIR):
-
Sample Preparation (Transmission - KBr Pellet):
-
Instrumental Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the C-Br (600-500 cm-1) and C-Cl (800-600 cm-1) absorption bands of the starting material.
-
Observe the appearance and growth of new peaks corresponding to the products.
-
Quantitative Data Summary
The following tables provide an example of how to present quantitative data obtained from reaction monitoring experiments.
Table 1: GC-MS Quantitative Analysis of a Reaction Mixture
| Time (min) | Concentration of this compound (mM) | Concentration of Product A (mM) | Concentration of Product B (mM) |
| 0 | 100.0 | 0.0 | 0.0 |
| 30 | 75.2 | 24.8 | 0.0 |
| 60 | 51.8 | 48.2 | 0.0 |
| 90 | 32.5 | 65.1 | 2.4 |
| 120 | 15.7 | 79.3 | 5.0 |
Table 2: 19F NMR Quantitative Analysis of Reaction Progress
| Time (min) | Integral of this compound Signal | Integral of Product C Signal | Molar Ratio (Reactant:Product) |
| 0 | 1.00 | 0.00 | 1:0 |
| 60 | 0.65 | 0.35 | 1.86:1 |
| 120 | 0.38 | 0.62 | 0.61:1 |
| 180 | 0.15 | 0.85 | 0.18:1 |
| 240 | 0.05 | 0.95 | 0.05:1 |
Visualizations
The following diagrams illustrate the experimental workflows for monitoring the reaction progress of this compound.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. environics.com [environics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
- 14. chem.libretexts.org [chem.libretexts.org]
influence of ligand choice on catalytic reactions with 1,1-Dibromo-2-chlorotrifluoroethane
Disclaimer: Direct experimental data on the catalytic reactions of 1,1-Dibromo-2-chlorotrifluoroethane is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of transition metal catalysis and data from analogous polyhalogenated and gem-dibromoalkanes. Researchers should consider this information as a starting point for optimization.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions involving polyhalogenated alkanes, with a focus on the potential influence of ligand choice.
| Issue | Potential Cause | Suggested Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The active catalytic species is not forming or is decomposing. 2. Poor Ligand Choice: The selected ligand may not be suitable for the specific transformation (e.g., wrong electronic or steric properties). 3. Substrate Reactivity: The C-Br or C-Cl bonds in this compound may be sterically hindered or electronically deactivated. 4. Reaction Conditions: Temperature, solvent, or base may not be optimal. | 1. Catalyst Pre-activation: If using a Pd(II) source, consider a pre-activation step to generate the active Pd(0) species. 2. Ligand Screening: Test a range of phosphine ligands with varying steric bulk and electronic properties (see table below). Electron-rich and bulky ligands often facilitate oxidative addition. 3. Increase Temperature: Carefully increase the reaction temperature in increments. 4. Solvent & Base Screening: Evaluate different solvents (e.g., toluene, dioxane, DMF) and bases (e.g., carbonates, phosphates, alkoxides). |
| Formation of Side Products (e.g., Reduction, Elimination) | 1. Ligand-Promoted Side Reactions: Some ligands can promote undesired pathways like β-hydride elimination. 2. Reaction Temperature Too High: Higher temperatures can favor decomposition and side reactions. 3. Presence of Water: Water can lead to hydrodehalogenation, especially with fluorinated substrates. | 1. Change Ligand Type: Switch to a ligand known to suppress specific side reactions. For example, bidentate ligands with a specific bite angle can sometimes disfavor β-hydride elimination. 2. Lower Reaction Temperature: Once conversion is achieved, try to lower the temperature to improve selectivity. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. |
| Poor Selectivity (in cases of multiple reactive sites) | 1. Ligand Control: The ligand may not be effectively discriminating between the different halogen atoms. 2. Electronic vs. Steric Effects: The inherent reactivity of the C-Br and C-Cl bonds may be similar under the reaction conditions. | 1. Fine-tune Ligand Sterics: A slight change in the steric bulk of the ligand can sometimes significantly impact selectivity. 2. Explore Additives: In some systems, additives can modulate the catalyst's selectivity. |
| Catalyst Decomposition (e.g., formation of palladium black) | 1. Ligand Dissociation: The phosphine ligand may be dissociating from the metal center, leading to aggregation. 2. High Temperature: Can accelerate catalyst decomposition pathways. 3. Oxygen Sensitivity: The active catalyst can be sensitive to oxygen. | 1. Increase Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes prevent decomposition. 2. Use a More Stable Pre-catalyst: Consider using pre-formed, air-stable palladium pre-catalysts. 3. Ensure Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which type of phosphine ligand is a good starting point for cross-coupling reactions with this compound?
A1: For substrates like polyhalogenated alkanes, bulky and electron-rich monodentate phosphine ligands are often a good starting point. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) can promote the challenging oxidative addition step.[1] Bidentate phosphine ligands like Xantphos, with a large bite angle, can also be effective in certain cross-coupling reactions.[1]
Q2: How does the choice of phosphine ligand influence the reaction rate and selectivity?
A2: The electronic and steric properties of the phosphine ligand directly impact the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which generally accelerates the oxidative addition step.[1]
-
Steric Effects: Bulky ligands can promote reductive elimination, the final step that forms the product and regenerates the catalyst.[1] The steric profile of the ligand can also be crucial for achieving selectivity between the two bromine atoms and the chlorine atom.
Q3: My reaction is not proceeding to completion. What role could the ligand be playing?
A3: If your reaction stalls, the ligand could be contributing in several ways:
-
Insufficiently Activating: The ligand may not be electron-rich enough to promote the initial oxidative addition into the C-Br or C-Cl bond of the sterically hindered and electron-poor substrate.
-
Catalyst Inhibition: An excess of a strongly binding ligand can sometimes inhibit the reaction by preventing the substrate from coordinating to the metal center.
-
Ligand Decomposition: The ligand itself might not be stable under the reaction conditions, leading to catalyst deactivation.
Consider screening ligands with different electronic and steric properties as a primary troubleshooting step.
Q4: I am observing significant amounts of reduced side-products instead of my desired coupled product. Can the ligand choice help?
A4: Yes, the ligand can influence the formation of reduced side-products. This often occurs through processes like β-hydride elimination. While this compound lacks β-hydrogens, other sources of hydrides in the reaction mixture could be problematic. Using ligands that promote a faster reductive elimination of the desired product can help to outcompete these side reactions. Bidentate ligands with specific bite angles are known to influence the geometry around the metal center and can sometimes suppress undesired pathways.
Data Presentation: Influence of Phosphine Ligand Class on Catalytic Cross-Coupling of gem-Dihaloalkanes (Analogous Systems)
The following table summarizes general trends observed for different classes of phosphine ligands in cross-coupling reactions of analogous gem-dihaloalkanes. This should be used as a guideline for ligand selection in experiments with this compound.
| Ligand Class | Representative Examples | General Influence on Catalysis | Potential Issues |
| Bulky, Electron-Rich Monodentate Phosphines | P(t-Bu)₃, PCy₃, JohnPhos, Buchwald-type ligands | Often effective for challenging oxidative additions.[1] Can lead to faster reaction rates. | Can be air-sensitive. May lead to lower selectivity in some cases. |
| Electron-Poor Monodentate Phosphines | P(OPh)₃, P(CF₃)₃ | Generally less effective for the oxidative addition step with haloalkanes. Can be useful in tuning selectivity in later steps. | May require higher temperatures to initiate the reaction. |
| Bidentate Phosphines (Diphosphines) | dppe, dppp, dppf, Xantphos | Can stabilize the metal center and prevent decomposition. The "bite angle" can influence selectivity and reactivity. | Can sometimes lead to slower reaction rates compared to monodentate ligands. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can form very stable and active catalysts. | Can be more expensive and require specific pre-catalysts for optimal activity. |
Experimental Protocols: General Procedure for a Catalytic Cross-Coupling Reaction with a gem-Dibromoalkane (Analogous System)
This protocol is a generalized starting point for a Suzuki-Miyaura cross-coupling reaction with a gem-dibromoalkane and should be optimized for this compound.
Materials:
-
gem-Dibromoalkane (e.g., 1,1-dibromo-2,2,2-trifluoroethane as an analogue)
-
Boronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand under an inert atmosphere.
-
Reagent Addition: Add the base, the boronic acid, and the gem-dibromoalkane to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath and stir for the desired amount of time.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for ligand selection and troubleshooting.
References
strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in cross-coupling reactions involving 1,1-Dibromo-2-chlorotrifluoroethane. While specific literature on this exact substrate is limited, the strategies outlined here are based on established principles for gem-dihalo compounds and general cross-coupling chemistry.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on the prevention of unwanted homocoupling byproducts.
Q1: I am observing a significant amount of homocoupled byproduct. What is the most likely cause and my first step to fix it?
A1: The most common cause of homocoupling is the presence of oxygen in the reaction mixture, which can promote the formation of palladium(II) species that lead to the undesired reaction.[1][2] Your first and most critical step is to ensure rigorous exclusion of oxygen.
-
Immediate Action: Implement a thorough deoxygenation procedure. A common and effective method is to sparge the solvent and the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period before adding the palladium catalyst.[1][3] A subsurface sparge is particularly effective.[1]
Q2: My deoxygenation protocol is robust, but homocoupling persists. What other reaction parameters should I investigate?
A2: If oxygen is not the culprit, several other factors can influence the formation of homocoupling byproducts. These should be investigated systematically. The key is often to favor the main catalytic cycle over side reactions.[4][5]
-
Catalyst Pre-catalyst and State: Homocoupling can arise from a reaction between a Pd(II) species and your organometallic reagent.[1][2] Using a pre-catalyst that readily forms the active Pd(0) species is crucial. Consider adding a mild reducing agent, like potassium formate, to ensure the palladium is predominantly in the Pd(0) state before the catalytic cycle begins.[1][3]
-
Temperature: Lowering the reaction temperature can often minimize side reactions, including homocoupling.[4][6] Reactions should be run at the lowest temperature that still allows for a reasonable reaction rate.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which forms the desired product, thereby outcompeting the pathways leading to homocoupling.[4][7] Consider screening ligands like SPhos, XPhos, or RuPhos.[4]
-
Base Selection: The choice and strength of the base can profoundly influence the reaction outcome.[8] If you are using a very strong base, consider switching to a weaker one, such as a carbonate or phosphate, which may be less likely to promote side reactions.[8]
-
Reagent Stoichiometry: Using an excess of the halide coupling partner (this compound) can sometimes suppress the homocoupling of the organometallic reagent.[4]
Logical Flow for Troubleshooting Homocoupling
Caption: A step-by-step workflow for troubleshooting homocoupling issues.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a cross-coupling reaction?
A1: Homocoupling is a common side reaction where two molecules of the same starting material couple together.[4] For example, in a Suzuki coupling, two molecules of the organoboronic acid reagent can react to form a symmetrical biaryl byproduct. Similarly, in a Sonogashira coupling, two terminal alkyne molecules can dimerize, a side reaction often referred to as Glaser coupling.[4][9][10] This side reaction consumes your starting material and complicates the purification of the desired cross-coupled product.
Q2: How does the choice of palladium catalyst influence homocoupling?
A2: The palladium source and its oxidation state are critical. Homocoupling of organometallic reagents (e.g., boronic acids or alkynes) is often mediated by Pd(II) species.[1][2] If you use a Pd(II) salt as a pre-catalyst (e.g., Pd(OAc)₂ or PdCl₂), its reduction to the active Pd(0) species must be efficient and complete before the main catalytic cycle.[5] Incomplete reduction can leave residual Pd(II) that promotes homocoupling.[1] Using Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts designed for slow release of Pd(0) can sometimes mitigate this issue.[11]
Q3: Can the solvent system affect the extent of homocoupling?
A3: Yes, the solvent can play a significant role. The solubility of all components—substrates, catalyst, and base—is important for an efficient reaction.[8] Poor solubility can lead to localized high concentrations of reagents, potentially favoring side reactions. Furthermore, some solvents can act as reducing agents or influence the stability of the catalytic species. For instance, in some systems, the addition of water to an organic solvent like dioxane or toluene has been shown to promote the desired coupling reaction.[3]
Q4: Are there specific strategies for Sonogashira couplings to avoid the homocoupling of the alkyne?
A4: Yes. The homocoupling of terminal alkynes (Glaser coupling) is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[9][10] To minimize this:
-
Copper-Free Conditions: Perform the reaction without the copper co-catalyst. While this may require more active palladium catalysts or different ligands, it directly eliminates the primary pathway for alkyne dimerization.[4]
-
Rigorous Inert Atmosphere: If using copper, maintaining a strictly inert atmosphere is crucial to prevent the oxidative coupling of the copper acetylide intermediate.[9][10]
-
Use of a Mild Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere can drastically diminish the formation of homocoupled alkyne byproducts.[10]
Data on Reaction Parameter Optimization
While specific data for this compound is not available, the following table, adapted from studies on the cross-coupling of 1,1-dibromoethylenes, illustrates how catalyst and ligand choice can be optimized to suppress homocoupling and favor the desired product.[11]
| Entry | Palladium Source | Ligand | Additive/Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct |
| 1 | Pd(OAc)₂ | - | - | THF | 60 | 36 | Observed (16%) |
| 2 | Pd₂(dba)₃ | - | - | THF | 60 | 13 | Major Product |
| 3 | Pd(OAc)₂ | DPPE | - | THF | 60 | 65 | Trace |
| 4 | Pd(OAc)₂ | DPPE | K₃PO₄ | THF | 60 | 80 | Trace |
| 5 | Pd₂(dba)₃ | TFP | DIPEA | DMF | 80 | 74 (Unsymmetrical Diyne) | Not Determined |
Data adapted from a study on 1,1-dibromoethylenes with alkynylaluminums.[11] This table demonstrates the principle of catalyst and ligand screening to improve selectivity.
General Catalytic Cycle and Point of Homocoupling
Caption: General palladium cross-coupling cycle showing the desired pathway (blue) and the competing homocoupling pathway (red).
Representative Experimental Protocol
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted for a gem-dihalo substrate, with measures to minimize homocoupling. Note: This is a general starting point and must be optimized for this compound.
Objective: To perform a selective mono-arylation of a gem-dihaloalkane while minimizing homocoupling of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv), finely ground and dried
-
Anhydrous, deoxygenated 1,4-Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.1 equiv) and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Pre-mixing: In a separate glovebox or Schlenk flask, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water solvent mixture with argon for at least 30 minutes to ensure it is thoroughly deoxygenated.
-
Reaction Assembly:
-
Under a positive pressure of argon, add the deoxygenated solvent to the flask containing the boronic acid and base.
-
Add the this compound (1.0 equiv) via syringe.
-
Add the pre-mixed catalyst/ligand mixture to the flask.
-
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired cross-coupled product from any homocoupled byproduct and unreacted starting materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. jmcct.com [jmcct.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis and Structural Validation of Products from 1,1-Dibromo-2-chlorotrifluoroethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic utility of 1,1-dibromo-2-chlorotrifluoroethane and its isomer 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) as reagents for the introduction of the trifluoroethyl group into organic molecules. The performance of these reagents is evaluated against alternative trifluoroethylating agents, with a focus on reaction efficiency, substrate scope, and the structural validation of the resulting products. This information is critical for researchers in medicinal chemistry and drug discovery, where the incorporation of fluorine-containing moieties can significantly enhance the pharmacological properties of lead compounds.
Reactions of this compound and its Isomers: An Overview
This compound and its more commonly utilized isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), are versatile reagents for the introduction of the trifluoroethyl group. Their reactivity stems from the polarized carbon-halogen bonds, which can be cleaved under various conditions to generate reactive intermediates. The primary reaction pathways include free-radical additions, Reformatsky-type reactions, and nucleophilic substitutions.
Free-Radical Reactions
Under initiation with agents like sodium dithionite, 1-bromo-1-chloro-2,2,2-trifluoroethane readily forms a radical species that can add across double bonds. This method has been successfully employed for the trifluoroethylation of various alkenes, including enol ethers and allylic compounds.
Reformatsky-Type Reactions
In the presence of a metal such as zinc, 1-bromo-1-chloro-2,2,2-trifluoroethane can form an organozinc reagent. This intermediate then undergoes nucleophilic addition to carbonyl compounds, providing access to β-hydroxy esters containing a trifluoroethyl group.
Nucleophilic Substitution Reactions
The carbon-bromine bond in 1-bromo-1-chloro-2,2,2-trifluoroethane is susceptible to nucleophilic attack by various heteroatom nucleophiles, including thiols and amines. These reactions provide a direct route to trifluoroethylated sulfides and amines, which are valuable building blocks in medicinal chemistry.
Performance Comparison with Alternative Trifluoroethylating Agents
The utility of this compound and its isomers is best understood in the context of alternative trifluoroethylating agents. Key alternatives include trifluoroethyl iodonium salts, trifluoroacetic acid in combination with a reducing agent (such as a silane), and other trifluoroethyl halides.
Table 1: Comparison of Trifluoroethylating Agents for the Trifluoroethylation of Indoles
| Reagent/Method | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | Indole | 3-(2,2,2-Trifluoroethyl)-1H-indole | 95 | CH2Cl2, room temperature, 10 min | |
| 1-Bromo-1-chloro-2,2,2-trifluoroethane/Na2S2O4 | Indole | 3-(2,2,2-Trifluoroethyl)-1H-indole | Moderate | Acetonitrile/water, reflux | |
| Trifluoroacetic acid / Triethylsilane | Indole | 1-(2,2,2-Trifluoroethyl)-1H-indole | 85 | Dichloroethane, 80 °C, 12 h |
Table 2: Comparison of Trifluoroethylating Agents for the N-Trifluoroethylation of Anilines
| Reagent/Method | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| 2,2,2-Trifluoroethylamine hydrochloride/FeTPPCl | Aniline | N-(2,2,2-Trifluoroethyl)aniline | 93 | H2O/CH2Cl2, NaNO2, CH3COOH, room temperature, 12 h | [1] |
| 1-Bromo-1-chloro-2,2,2-trifluoroethane | Aniline | N-(2,2,2-Trifluoroethyl)aniline | Moderate | Base, solvent, elevated temperature | |
| 2,2,2-Trifluoroethyl iodide | Aniline | N-(2,2,2-Trifluoroethyl)aniline | Good | Base, solvent |
Experimental Protocols
General Procedure for the Trifluoroethylation of Indoles using 2,2,2-Trifluoroethyl(mesityl)iodonium triflate[1]
To a solution of indole (0.1 mmol) in dichloromethane (1 mL) is added 2,2,2-trifluoroethyl(mesityl)iodonium triflate (0.11 mmol). The reaction mixture is stirred at room temperature for 10-240 minutes, monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-(2,2,2-trifluoroethyl)-1H-indole.
General Procedure for the N-Trifluoroethylation of Anilines using 2,2,2-Trifluoroethylamine hydrochloride and FeTPPCl[2]
A mixture of aniline (0.3 mmol), 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), FeTPPCl (0.9 mol%), and sodium nitrite (0.6 mmol) in a mixture of water and dichloromethane (1:1, 4 mL) is stirred at room temperature. Acetic acid (0.6 mmol) is added, and the reaction is stirred for 12 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to give the N-(2,2,2-trifluoroethyl)aniline product.
Structural Validation of Products
The unequivocal identification of the synthesized trifluoroethylated products is crucial. A combination of spectroscopic techniques is employed for this purpose.
Table 3: Spectroscopic Data for Representative Trifluoroethylated Products
| Compound | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 3-(2,2,2-Trifluoroethyl)-1H-indole | 8.10 (br s, 1H), 7.65 (d, 1H), 7.38 (d, 1H), 7.18 (t, 1H), 7.10 (t, 1H), 3.55 (q, 2H, J = 10.5 Hz) | -65.8 (t, J = 10.5 Hz) | M+ calculated for C10H8F3N: 199.06, found 199.06 |
| N-(2,2,2-Trifluoroethyl)aniline | 7.25 (t, 2H), 6.80 (t, 1H), 6.70 (d, 2H), 3.85 (q, 2H, J = 9.0 Hz), 3.70 (br s, 1H) | -72.5 (t, J = 9.0 Hz) | M+ calculated for C8H8F3N: 175.06, found 175.06 |
| 2-((1-Chloro-2,2,2-trifluoroethyl)thio)thiophene | 7.60 (dd, 1H), 7.20 (dd, 1H), 7.05 (dd, 1H), 5.50 (q, 1H, J = 7.0 Hz) | -70.2 (d, J = 7.0 Hz) | M+ calculated for C6H4ClF3S2: 231.94, found 231.94 |
Performance in a Drug Discovery Context
The introduction of a trifluoroethyl group can significantly impact the drug-like properties of a molecule. These effects include:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug. Five-membered nitrogen-containing heterocycles, common scaffolds in medicinal chemistry, are often susceptible to oxidation. Trifluoroethylation can enhance their metabolic stability.[2]
-
Lipophilicity: The trifluoroethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Binding Affinity: The electron-withdrawing nature of the trifluoroethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.
The choice of trifluoroethylating agent can be critical in the context of a drug discovery program. Reagents that are highly efficient, have a broad substrate scope, and are amenable to high-throughput synthesis are highly desirable. While this compound and its isomers are effective reagents, the milder reaction conditions and high yields often associated with hypervalent iodine reagents may make them more suitable for late-stage functionalization and library synthesis.
Visualizing Synthetic Pathways and Workflows
DOT Diagram for the Synthesis of 3-(2,2,2-Trifluoroethyl)-1H-indole
Caption: Synthetic workflow for the trifluoroethylation of indole.
DOT Diagram for Experimental Workflow
Caption: General experimental workflow for synthesis and analysis.
References
comparative study of 1,1-Dibromo-2-chlorotrifluoroethane and other trifluoromethyl sources
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of various trifluoromethyl sources, with a focus on their performance, and applications. While this guide explores several widely-used reagents, it also addresses the less common 1,1-Dibromo-2-chlorotrifluoroethane, highlighting the current landscape of trifluoromethylation chemistry.
Overview of Trifluoromethylating Agents
Trifluoromethylating agents are broadly categorized based on the nature of the CF₃ species they deliver: electrophilic, nucleophilic, or radical. The choice of reagent is dictated by the substrate, desired reaction conditions, and functional group tolerance. This guide will compare the following key reagents:
-
This compound
-
Togni's Reagents (Electrophilic)
-
Umemoto's Reagents (Electrophilic)
-
Ruppert-Prakash Reagent (Nucleophilic)
-
Langlois' Reagent (Radical)
This compound: An Unconventional Source
While a theoretical source of the trifluoromethyl group, this compound is not a commonly cited or utilized reagent for trifluoromethylation in synthetic organic chemistry. Literature primarily details its physical and chemical properties rather than its application as a CF₃ donor. Its potential utility may lie in specialized, yet to be widely adopted, methodologies. Researchers exploring novel trifluoromethylation pathways may find its unique halogenated structure intriguing, though established and more reactive alternatives are generally preferred.
Established Trifluoromethylating Agents: A Head-to-Head Comparison
In contrast to the obscurity of this compound in this context, several other reagents have become indispensable tools for introducing the CF₃ group.
Togni's Reagents (I and II)
These hypervalent iodine compounds are among the most popular electrophilic trifluoromethylating agents.[1][2][3][4][5][6][7] They are known for their bench-top stability and broad substrate scope. Togni Reagent II, in particular, is noted for its high reactivity.[5]
Umemoto's Reagents
These S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic trifluoromethylating agents.[3][6][7][8][9][10][11][12][13] They are effective for the trifluoromethylation of a wide range of nucleophiles, including silyl enol ethers, β-ketoesters, and various aromatic systems.[8][9]
Ruppert-Prakash Reagent (TMSCF₃)
As a key nucleophilic trifluoromethylating agent, trimethyl(trifluoromethyl)silane (TMSCF₃) is widely used for introducing the CF₃ group into carbonyl compounds and imines.[14][15][16][17][18] Its application often requires a fluoride or alkoxide initiator.[14]
Langlois' Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate is a versatile and cost-effective reagent for radical trifluoromethylation.[17][19][20][21][22][23] It is particularly useful for the trifluoromethylation of arenes and heteroarenes.[17][19]
Performance Data: A Comparative Summary
The following table summarizes the typical performance of these reagents in the trifluoromethylation of a common substrate class, β-ketoesters, to provide a comparative baseline.
| Reagent | Reagent Type | Substrate | Product Yield (%) | Reaction Conditions |
| Togni's Reagent I | Electrophilic | β-keto esters | 42-67% | Phase-transfer catalysis[3] |
| Umemoto's Reagent I | Electrophilic | β-ketoesters | Good yields (specific data varies) | Base |
| Ruppert-Prakash Reagent | Nucleophilic | Ketones (to form trifluoromethyl alcohols) | Generally high | Anionic initiator (e.g., TBAF)[14] |
| Langlois' Reagent | Radical | Not typically used for direct trifluoromethylation of β-ketoesters | N/A | N/A |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the application of some of these trifluoromethylating agents.
Protocol 1: Electrophilic Trifluoromethylation of a β-Keto Ester using Togni's Reagent
A representative procedure for the trifluoromethylation of β-keto esters using 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (a Togni reagent) involves phase-transfer catalysis to yield the α-trifluoromethylated derivatives.[1]
Protocol 2: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
In the presence of an initiator such as tetrabutylammonium fluoride (TBAF), the Ruppert-Prakash reagent reacts with ketones to form a trimethylsilyl ether.[14] Subsequent hydrolysis yields the corresponding trifluoromethyl methanol. The reaction is typically carried out in an appropriate organic solvent at a suitable temperature.[14]
Protocol 3: Radical Trifluoromethylation of an Arene using Langlois' Reagent
The Langlois reagent generates a trifluoromethyl radical in the presence of an oxidant, such as t-butyl hydroperoxide.[21] This radical can then add to electron-rich aromatic compounds to achieve trifluoromethylation.[21]
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and workflows can provide a clearer understanding of the processes involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Togni reagent - Enamine [enamine.net]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. Togni Reagent II - Enamine [enamine.net]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. Umemoto Reagent I - Enamine [enamine.net]
- 9. Umemotos Reagenz – Wikipedia [de.wikipedia.org]
- 10. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mes-Umemoto reagent - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 17. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trifluoromethyltrimethylsilane - American Chemical Society [acs.org]
- 19. Reagent of the month – November - Langlois reagent [santiago-lab.com]
- 20. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. thieme-connect.com [thieme-connect.com]
Comparative Analysis of 1,1-Dibromo-2-chlorotrifluoroethane: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced advantages and disadvantages of chemical reagents is paramount. This guide provides a comprehensive comparison of 1,1-Dibromo-2-chlorotrifluoroethane, exploring its potential applications, performance relative to alternatives, and the experimental data available to date. Due to a notable lack of direct comparative studies for this specific compound, this guide also incorporates data from structurally similar brominated fluorocarbons to provide a broader context for its potential utility.
Physicochemical Properties
This compound is a halogenated hydrocarbon with the molecular formula C₂Br₂ClF₃. Its physicochemical properties are foundational to its potential applications and handling considerations.
| Property | Value |
| Molecular Weight | 276.28 g/mol [1][2] |
| CAS Number | 10057-30-4[2] |
| IUPAC Name | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane[2] |
Potential Application: Fire Suppression
Comparison with Alternatives
The production of many traditional halon fire suppressants has been phased out due to their high ozone depletion potential (ODP).[3] Modern alternatives are sought that balance high fire suppression efficiency with low environmental impact.
A promising alternative to traditional halons is 2-bromo-3,3,3-trifluoropropene (BTP). Experimental studies have demonstrated its effectiveness in extinguishing liquid fuel spray fires. In one study, less than 60.0 g of BTP was able to extinguish various liquid fuel spray fires in under 2.0 seconds.[5] This highlights the potential of bromofluorinated compounds in fire suppression.
While a direct quantitative comparison is not possible without specific experimental data for this compound, the efficacy of BTP suggests that other brominated fluorocarbons could also be effective. However, factors such as toxicity, environmental impact (ODP and Global Warming Potential), and stability would need to be thoroughly evaluated.
Experimental Protocol for Evaluating Fire Suppressant Efficacy (General)
A common method for evaluating the effectiveness of gaseous fire suppressants is the cup-burner test. This method determines the minimum concentration of the agent required to extinguish a flame in a controlled environment.
Objective: To determine the extinguishing concentration of a gaseous fire suppressant.
Apparatus:
-
Cup burner apparatus consisting of a fuel cup, a chimney, and a system for metering the flow of air and the extinguishing agent.
-
Fuel source (e.g., n-heptane).
-
Mass flow controllers for precise gas measurement.
Procedure:
-
A diffusion flame is established by burning a liquid fuel in the cup.
-
A controlled flow of air is passed through the chimney surrounding the flame.
-
The fire suppressing agent is gradually introduced into the air stream.
-
The concentration of the agent is increased until the flame is extinguished.
-
The minimum extinguishing concentration (MEC) is recorded as the volume percentage of the agent in the air-agent mixture.
This protocol provides a standardized method for comparing the performance of different gaseous fire suppressants.
Potential Application: Chemical Synthesis and Drug Development
The trifluoromethyl (-CF₃) group is a crucial moiety in many pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[6] Consequently, reagents that can efficiently introduce this group are of high interest to synthetic chemists.
While this compound contains a trifluoromethyl group, its utility as a trifluoromethylating agent is not well-documented in the reviewed scientific literature. The field is currently dominated by more established electrophilic trifluoromethylating reagents such as Togni's reagents and Umemoto's reagents.[6][7][8] These reagents are known for their ability to transfer a "CF₃⁺" equivalent to a variety of nucleophiles.[7]
Comparison with Alternative Trifluoromethylating Agents
The primary advantage of established reagents like Togni's and Umemoto's is their proven reactivity and broad substrate scope. They can be used to trifluoromethylate a wide range of organic molecules, including arenes, alkenes, and alkynes.[6][8]
For this compound to be considered a viable alternative, it would need to demonstrate comparable or superior performance in terms of:
-
Reactivity and Yield: Efficiency in transferring the trifluoromethyl group to target molecules.
-
Scope: The range of functional groups and molecular scaffolds it is compatible with.
-
Cost and Accessibility: Ease of synthesis and overall cost-effectiveness.
-
Safety and Handling: Toxicity and stability under reaction conditions.
Without experimental data on trifluoromethylation reactions using this compound, a direct comparison is speculative. However, its structure suggests that it might participate in radical trifluoromethylation reactions under appropriate conditions, a different mechanistic pathway than the electrophilic reagents.
Experimental Protocol for Trifluoromethylation (General)
The following is a general protocol for an electrophilic trifluoromethylation of an aromatic compound, which could be adapted to test the efficacy of a new reagent like this compound.
Objective: To achieve the trifluoromethylation of an electron-rich aromatic substrate.
Materials:
-
Aromatic substrate (e.g., anisole).
-
Trifluoromethylating agent (e.g., Togni's reagent as a benchmark, and this compound as the test compound).
-
Solvent (e.g., acetonitrile).
-
Inert atmosphere (e.g., nitrogen or argon).
-
Standard laboratory glassware and stirring equipment.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in the solvent.
-
Add the trifluoromethylating agent to the solution.
-
The reaction may require a catalyst or an initiator (e.g., a Lewis acid or a radical initiator, depending on the proposed mechanism for the new reagent).
-
Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) for a set period.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product using column chromatography.
-
Characterize the product and determine the yield using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
This experimental design would allow for a direct comparison of the performance of this compound against an established trifluoromethylating agent.
Summary of Advantages and Disadvantages
Based on the available information and analogies to related compounds, the following is a summary of the potential advantages and disadvantages of using this compound.
Potential Advantages:
-
Fire Suppression: The presence of bromine suggests potential efficacy as a fire suppressant, a characteristic of many brominated halocarbons.
-
Synthetic Utility: As a source of a trifluoromethyl group, it could potentially be a reagent in organic synthesis, although this is not well-documented.
Potential Disadvantages and Unknowns:
-
Lack of Performance Data: There is a significant absence of published experimental data to support its efficacy in any specific application.
-
Environmental Impact: Like other halogenated hydrocarbons, its ozone depletion potential and global warming potential would be significant concerns that require evaluation.
-
Toxicity: The toxicological profile of this compound is not well-characterized in the available literature.
-
Competition from Established Alternatives: In both fire suppression and chemical synthesis, there are well-established and highly effective alternatives, making the barrier to entry for a new, unproven compound high.
Logical Relationships and Experimental Workflow
To systematically evaluate the potential of this compound, a logical workflow is necessary.
Caption: Workflow for evaluating this compound.
Conclusion
While this compound possesses a chemical structure that suggests potential utility as a fire suppressant and a synthetic reagent, a significant lack of empirical data prevents a definitive assessment of its advantages and disadvantages. For researchers and drug development professionals, this compound represents an area where fundamental research is needed to establish its performance characteristics. Future experimental studies, directly comparing it against established alternatives in both fire suppression and trifluoromethylation reactions, are essential to determine if it can offer any tangible benefits over currently available technologies. Until such data is available, its practical application remains speculative.
References
- 1. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | C2Br2ClF3 | CID 23620194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Halocarbons in fire suppression – International Fire Protection [ifpmag.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Installation
For researchers, scientists, and drug development professionals, the successful installation of a trifluoromethyl (CF₃) group into a molecule is a critical step in synthesizing novel compounds with enhanced metabolic stability, binding affinity, and lipophilicity. Confirmation of this installation is paramount and relies on a suite of spectroscopic techniques. This guide provides an objective comparison of the most common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data for a model compound, α,α,α-trifluorotoluene, and its non-fluorinated analog, toluene.
Key Spectroscopic Indicators for CF₃ Group Confirmation
The introduction of a CF₃ group induces significant and characteristic changes in the spectroscopic properties of a molecule. These changes provide definitive evidence of successful trifluoromethylation.
-
¹⁹F NMR Spectroscopy: The most direct method for confirming the presence of a trifluoromethyl group is ¹⁹F NMR, as the ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly sensitive.[1] The CF₃ group typically appears as a singlet in the range of -50 to -70 ppm relative to CFCl₃.[1] For α,α,α-trifluorotoluene, the ¹⁹F NMR spectrum shows a singlet at approximately -63.2 ppm.[2]
-
¹³C NMR Spectroscopy: In ¹³C NMR, the carbon atom of the CF₃ group is directly coupled to the three fluorine atoms, resulting in a characteristic quartet. The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, ranging from 230 to 345 Hz.[3] For instance, in trifluoromethyl-benzene, the ¹JCF is approximately 272 Hz.[3] The carbon to which the CF₃ group is attached also shows a smaller quartet due to two-bond coupling (²JCF), typically in the range of 20-30 Hz.[3]
-
¹H NMR Spectroscopy: While direct coupling between the CF₃ group and adjacent protons is not always observed, long-range couplings (³JHF or ⁴JHF) can sometimes be detected, providing further structural information.
-
Infrared (IR) Spectroscopy: The strong C-F bonds of the trifluoromethyl group give rise to intense absorption bands in the IR spectrum. The symmetric and asymmetric stretching vibrations of the C-F bonds are typically observed in the 1100-1400 cm⁻¹ region. For substituted trifluoromethyl benzenes, a characteristic strong band for the C-CF₃ stretching mode appears around 1330 cm⁻¹.[4]
-
Mass Spectrometry (MS): In mass spectrometry, the presence of a trifluoromethyl group can be inferred from the molecular weight and the fragmentation pattern. A common fragmentation pathway is the loss of a CF₃ radical (a mass loss of 69 Da).[5]
Quantitative Spectroscopic Data Comparison: α,α,α-Trifluorotoluene vs. Toluene
To illustrate the distinct spectroscopic signatures of a trifluoromethylated compound, the following tables summarize the key data for α,α,α-trifluorotoluene and its non-fluorinated counterpart, toluene.
Table 1: NMR Spectroscopic Data
| Parameter | α,α,α-Trifluorotoluene | Toluene | Key Difference for CF₃ Confirmation |
| ¹⁹F NMR | |||
| Chemical Shift (δ) | ~ -63.7 ppm (singlet) | Not Applicable | Definitive singlet peak in the characteristic CF₃ region. |
| ¹³C NMR | |||
| CF₃ Carbon (δ) | ~ 125.5 ppm (quartet) | Not Applicable | Characteristic quartet with a large ¹JCF coupling constant. |
| ¹JCF | ~ 272 Hz | Not Applicable | Large coupling constant is indicative of a direct C-F bond. |
| Aromatic C1 (δ) | ~ 131.9 ppm (quartet) | ~ 137.9 ppm | Splitting of the attached carbon into a quartet due to ²JCF. |
| ²JCF | ~ 33 Hz | Not Applicable | Smaller coupling constant confirms proximity to the CF₃ group. |
| Methyl Carbon (δ) | Not Applicable | ~ 21.5 ppm | Absence of the methyl signal and appearance of the CF₃ signal. |
| ¹H NMR | |||
| Aromatic Protons (δ) | 7.4 - 7.6 ppm | 7.1 - 7.3 ppm | Downfield shift of aromatic protons due to the electron-withdrawing nature of the CF₃ group. |
| Methyl Protons (δ) | Not Applicable | ~ 2.3 ppm (singlet) | Disappearance of the methyl proton signal. |
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | α,α,α-Trifluorotoluene (cm⁻¹) | Toluene (cm⁻¹) | Key Difference for CF₃ Confirmation |
| C-F Stretch (asymmetric) | ~ 1325 (very strong) | Not Applicable | Intense absorption bands characteristic of C-F bonds. |
| C-F Stretch (symmetric) | ~ 1130 (very strong) | Not Applicable | Multiple strong bands in this region are a strong indicator. |
| C-H Stretch (aromatic) | ~ 3070 | ~ 3030 | Minor shift, not a primary indicator. |
| C-H Stretch (aliphatic) | Not Applicable | ~ 2920 | Absence of aliphatic C-H stretching bands. |
Table 3: Mass Spectrometry (MS) Data
| Parameter | α,α,α-Trifluorotoluene | Toluene | Key Difference for CF₃ Confirmation |
| Molecular Ion (M⁺) | m/z 146 | m/z 92 | Increased molecular weight corresponding to the addition of a CF₃ group and removal of CH₃. |
| Key Fragment Ion | m/z 77 ([M-CF₃]⁺) | m/z 91 ([M-H]⁺, tropylium ion) | Characteristic loss of a mass of 69 Da (CF₃ radical). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
For quantitative ¹⁹F NMR, a known amount of an internal standard (e.g., trifluorotoluene) can be added.
2. ¹⁹F NMR Acquisition:
-
The experiment is typically run on a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
A standard one-pulse experiment is usually sufficient.
-
Key parameters to set include:
-
Transmitter Frequency: Centered in the expected chemical shift range for CF₃ groups (~ -60 ppm).
-
Spectral Width: A wide spectral width (e.g., 200 ppm) is initially recommended to ensure all fluorine signals are captured.
-
Pulse Width: A 90° pulse is typically used.
-
Relaxation Delay: A delay of 1-5 seconds is generally sufficient.
-
Number of Scans: Depends on the sample concentration, but 16-64 scans are often adequate.
-
-
Proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings.
3. ¹³C NMR Acquisition for Fluorinated Compounds:
-
A standard proton-decoupled ¹³C NMR experiment is performed.
-
Key considerations for fluorinated compounds:
-
¹³C-¹⁹F Coupling: The large ¹JCF coupling will split the CF₃ carbon signal into a quartet. This can reduce the signal-to-noise ratio of each peak in the multiplet.
-
Increased Scans: A higher number of scans is often required to obtain a good signal-to-noise ratio for the CF₃ carbon quartet.
-
Fluorine Decoupling: In cases of complex spectra with overlapping signals, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed to collapse the C-F multiplets into singlets, but this requires specialized hardware.[6]
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Film Method for Solids):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
2. Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample between two salt plates.
3. Data Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent system, such as acetonitrile/water or methanol/water, often with a small amount of formic acid to promote ionization.[7]
-
Further dilute the sample to a final concentration of 1-10 µg/mL.[7]
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with the ESI process.[7]
2. Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is typically operated in positive or negative ion mode, depending on the analyte's properties.
-
A full scan mass spectrum is acquired to determine the molecular weight of the compound.
-
Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions, such as the loss of the CF₃ group.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for confirming trifluoromethyl group installation.
Alternative and Complementary Techniques
While NMR, IR, and MS are the workhorses for routine confirmation, other techniques can provide valuable, albeit often more resource-intensive, information.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise location and geometry of the trifluoromethyl group. This is considered the "gold standard" for structural elucidation.
-
Elemental Analysis: Combustion analysis can determine the elemental composition of a compound, and a significant increase in the fluorine content is a strong indicator of successful trifluoromethylation.
Conclusion
A multi-pronged spectroscopic approach is the most robust strategy for confirming the installation of a trifluoromethyl group. ¹⁹F NMR provides the most direct and unequivocal evidence. This is strongly supported by the characteristic quartet in the ¹³C NMR spectrum, the intense C-F stretching bands in the IR spectrum, and the correct molecular weight and fragmentation pattern in the mass spectrum. By comparing the spectroscopic data of the product with that of the starting material, researchers can confidently verify the successful incorporation of this crucial functional group, paving the way for further investigation of the compound's properties and potential applications.
References
- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 2. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. Toluene [webbook.nist.gov]
- 5. ez.restek.com [ez.restek.com]
- 6. TOLUENE-D8(2037-26-5) MS spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168) [hmdb.ca]
A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Togni's vs. Umemoto's Reagents
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF3) group is a critical strategy for modulating the properties of organic molecules. This guide provides an objective comparison of two prominent classes of electrophilic trifluoromethylating agents: Togni's reagents and Umemoto's reagents. Notably, 1,1-Dibromo-2-chlorotrifluoroethane is not a recognized reagent for trifluoromethylation and will not be discussed in this comparison.
This guide presents a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of their reaction mechanisms to aid in reagent selection for specific research and development needs.
Performance Comparison
Togni's and Umemoto's reagents are the workhorses of modern electrophilic trifluoromethylation, each with distinct characteristics. Togni's reagents are hypervalent iodine compounds, valued for their high reactivity and ability to participate in both electrophilic and radical pathways. Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are known for their thermal stability and efficacy in trifluoromethylating a wide range of nucleophiles.
The choice between these reagents often depends on the specific substrate, desired reaction conditions, and tolerance of functional groups. The following tables provide a comparative summary of their performance in the trifluoromethylation of common substrates.
Table 1: Trifluoromethylation of Thiols
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Thiophenol | Togni's Reagent II | CH2Cl2, rt | 98 | [1] |
| 4-Methylthiophenol | Togni's Reagent II | CH2Cl2, rt | 99 | [1] |
| 4-Methoxythiophenol | Togni's Reagent II | CH2Cl2, rt | 97 | [1] |
| 4-Chlorothiophenol | Togni's Reagent II | CH2Cl2, rt | 96 | [1] |
| Thiophenol | Umemoto's Reagent II | Base, rt | Good | |
| Cysteine derivative | Togni's Reagent II | CH2Cl2, rt | 91 | [1] |
Table 2: Trifluoromethylation of β-Ketoesters
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl 2-oxocyclohexanecarboxylate | Togni's Reagent I | K2CO3, PTC, CH2Cl2/H2O | 85 | [2] |
| Ethyl 2-oxocyclopentanecarboxylate | Togni's Reagent I | K2CO3, PTC, CH2Cl2/H2O | 82 | [2] |
| Ethyl benzoylacetate | Togni's Reagent I | K2CO3, PTC, CH2Cl2/H2O | 75 | [2] |
| Ethyl 2-oxocyclohexanecarboxylate | Umemoto's Reagent II | Base | Smooth reaction | |
| Indanone-derived β-ketoester | Shibata's Reagent (Umemoto-type) | Base, MeCN, -43 °C to rt | Higher than Togni/Umemoto | [1] |
Table 3: Trifluoromethylation of Indoles
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Indole | Togni's Reagent II | Cu(OAc)2 (10 mol%), MeOH, rt | 65 | [3] |
| 5-Methoxyindole | Togni's Reagent II | Cu(OAc)2 (10 mol%), MeOH, rt | 79 | [3] |
| Indole | Umemoto's Reagent II | Base | Direct trifluoromethylation | [4] |
Reaction Mechanisms
The distinct reactivity of Togni's and Umemoto's reagents stems from their different mechanisms of CF3 transfer.
Togni's Reagents
Togni's reagents can react through either an electrophilic or a radical pathway, depending on the reaction conditions and the substrate. The hypervalent iodine atom plays a crucial role in activating the CF3 group.
Caption: Reaction pathways of Togni's reagents.
Umemoto's Reagents
Umemoto's reagents typically act as electrophilic "CF3+" sources, where the positively charged sulfur atom facilitates the nucleophilic attack on the trifluoromethyl group.
Caption: Electrophilic trifluoromethylation by Umemoto's reagents.
Experimental Protocols
The following are representative experimental protocols for the trifluoromethylation of common substrates using Togni's and Umemoto's reagents.
Trifluoromethylation of a Thiol with Togni's Reagent II
Procedure: To a solution of the thiol (1.0 mmol) in dichloromethane (5 mL) is added Togni's Reagent II (1.1 mmol) in one portion at room temperature. The reaction is typically complete within minutes. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding trifluoromethyl thioether.[1]
Trifluoromethylation of a β-Ketoester with Togni's Reagent I under Phase-Transfer Catalysis
Procedure: A mixture of the β-ketoester (1.0 mmol), potassium carbonate (2.0 mmol), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol) in a biphasic solvent system of dichloromethane and water (1:1, 10 mL) is stirred vigorously. Togni's Reagent I (1.2 mmol) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]
Trifluoromethylation of Indole with Umemoto's Reagent II
Procedure: To a solution of indole (1.0 mmol) and a suitable base (e.g., pyridine, 2.0 mmol) in a polar aprotic solvent such as DMF (5 mL) is added Umemoto's Reagent II (1.2 mmol) at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the trifluoromethylated indole.[4]
Experimental Workflow Comparison
The general workflow for using these reagents is similar, involving the reaction of a substrate with the trifluoromethylating agent, often in the presence of a catalyst or base, followed by workup and purification. The choice of specific conditions is crucial for optimal performance.
Caption: General experimental workflows.
Conclusion
Both Togni's and Umemoto's reagents are powerful and versatile tools for electrophilic trifluoromethylation. Togni's reagents offer high reactivity and mechanistic flexibility, while Umemoto's reagents provide excellent stability and broad applicability. The selection of the optimal reagent will depend on the specific synthetic challenge, including the nature of the substrate, desired reaction conditions, and functional group compatibility. This guide provides a starting point for researchers to make informed decisions in their pursuit of novel trifluoromethylated compounds.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. New Umemoto’s Reagent II for Trifluoromethylation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Evolving Landscape of Trifluoromethylation: A Cost-Effectiveness Comparison of 1,1-Dibromo-2-chlorotrifluoroethane and Key Alternatives
For researchers, scientists, and professionals in drug development, the incorporation of a trifluoromethyl (CF3) group is a critical strategy for enhancing the pharmacological properties of molecules. However, the cost and efficiency of trifluoromethylating agents remain a significant consideration. This guide provides an objective comparison of 1,1-Dibromo-2-chlorotrifluoroethane and other common trifluoromethylating agents, supported by available data on their cost and performance.
The introduction of a trifluoromethyl group can significantly improve a molecule's lipophilicity, metabolic stability, and binding affinity. While effective, many traditional trifluoromethylation reagents come with a high price tag, limiting their application in large-scale synthesis. This has spurred research into more cost-effective alternatives.
Comparative Analysis of Trifluoromethylating Agents
To provide a clear overview of the options available to researchers, the following table summarizes the approximate costs and key characteristics of this compound and several widely used alternative reagents. It is important to note that pricing can vary based on supplier, purity, and quantity.
| Reagent | Chemical Formula | Approx. Price (USD) | Key Characteristics & Applications |
| 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | C2Br2ClF3 | $1 - $9.36/g[1][2] | An isomer of the target compound, used as an intermediate in the synthesis of pesticides, medicines, and materials.[1] |
| Trifluoroacetic Acid (TFA) | C2HF3O2 | $0.10 - $0.98/g[3][4][5] | A very low-cost and versatile reagent, often used in peptide synthesis and as a precursor for other fluorinated compounds.[6] Its use for direct trifluoromethylation can require harsh conditions.[7] |
| Trifluoromethanesulfonic Anhydride (Tf2O) | C2F6O5S2 | $0.53 - $8/g[8][9][10] | A powerful and versatile reagent for trifluoromethylation, but at a higher cost than TFA.[5] |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | C4H9F3Si | $0.86 - $18.20/g[11][12] | A versatile nucleophilic trifluoromethylating agent used in a variety of organic transformations.[11] |
| Togni Reagent I | C10H10F3IO | $52 - $236/g[7][13] | An electrophilic trifluoromethylating agent known for its high reactivity and broad functional group tolerance.[13] |
| Togni Reagent II | C8H4F3IO2 | ~$252/g (for a related C2F5 variant) | An electrophilic trifluoromethylating agent used for direct trifluoromethylation of various organic compounds.[14] |
| Umemoto's Reagent | Varies | Pricing not readily available in common units. | A class of electrophilic trifluoromethylating agents.[15][16] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing the efficacy of different reagents. While a specific protocol for this compound is not available, a general procedure for a related trifluoromethylation reaction is outlined below.
General Protocol for Copper-Catalyzed Trifluoromethylation of Aryl Halides
This protocol is a generalized representation of a common method for trifluoromethylation and would require optimization for a specific substrate and reagent.
-
Reaction Setup: A dried reaction vessel is charged with the aryl halide substrate, a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a suitable solvent (e.g., DMF or NMP).
-
Reagent Addition: The trifluoromethylating agent (e.g., TMSCF3) is added to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for a specified time (ranging from a few hours to 24 hours).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.
Visualization of a General Trifluoromethylation Workflow
The following diagram illustrates a typical workflow for a trifluoromethylation reaction, from reagent selection to product analysis.
Logical Relationship of Cost vs. Reactivity
The choice of a trifluoromethylating agent often involves a trade-off between cost and reactivity. The following diagram illustrates this general relationship.
References
- 1. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | 354-51-8 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Trifluoroacetic acid price,buy Trifluoroacetic acid - chemicalbook [m.chemicalbook.com]
- 4. Trifluoroacetic Acid at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. dawnscientific.com [dawnscientific.com]
- 7. Manufacturers of Togni reagent, ≥97%, CAS 887144-97-0, T 2830, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 8. indiamart.com [indiamart.com]
- 9. tradeindia.com [tradeindia.com]
- 10. ftfscientific.com [ftfscientific.com]
- 11. (Trifluoromethyl)trimethylsilane | 81290-20-2 [chemicalbook.com]
- 12. indiamart.com [indiamart.com]
- 13. Alcohol CF3-reagent (Togni Reagent I) — CF Plus Chemicals [cfplus.cz]
- 14. Togni reagent II - Wikipedia [en.wikipedia.org]
- 15. Umemoto reagent | Sigma-Aldrich [sigmaaldrich.com]
- 16. Umemoto Reagent I - Enamine [enamine.net]
A Comparative Guide to Trifluoromethylating Agents: Reaction Scope and Performance
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. Consequently, a diverse array of trifluoromethylating agents has been developed, each with a distinct reactivity profile. This guide provides an objective comparison of the reaction scope and performance of common electrophilic, nucleophilic, and radical trifluoromethylating agents, supported by experimental data to aid in the selection of the optimal reagent for a given synthetic challenge.
Classification of Trifluoromethylating Agents
Trifluoromethylating agents can be broadly categorized into three classes based on the nature of the trifluoromethyl species they generate or transfer: electrophilic, nucleophilic, and radical. The choice of agent is dictated by the electronic nature of the substrate and the desired bond construction.
mechanistic differences between radical and ionic trifluoromethylation pathways
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. The methods to achieve this transformation can be broadly categorized into radical and ionic pathways, each with distinct mechanistic features, substrate scopes, and reaction conditions. This guide provides an objective comparison of these pathways, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic challenges.
Mechanistic Overview
Trifluoromethylation reactions proceed through intermediates with distinct electronic properties: a neutral trifluoromethyl radical (CF₃•), an electrophilic trifluoromethyl cation (CF₃⁺), or a nucleophilic trifluoromethyl anion (CF₃⁻).
Radical Trifluoromethylation typically involves the generation of a CF₃• radical, which then adds to a substrate, often an arene or heteroarene. This pathway is particularly effective for late-stage functionalization of complex molecules due to its tolerance of various functional groups. Photoredox catalysis is a common method for generating CF₃• under mild conditions.
Ionic Trifluoromethylation encompasses both electrophilic and nucleophilic approaches.
-
Electrophilic Trifluoromethylation utilizes reagents that deliver a formal CF₃⁺ species to a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring. These reactions are often mediated by hypervalent iodine reagents (e.g., Togni's reagents) or sulfonium salts (e.g., Umemoto's reagents).
-
Nucleophilic Trifluoromethylation involves the reaction of a CF₃⁻ equivalent with an electrophilic substrate, such as a carbonyl compound or an aryl halide. The generation of the trifluoromethyl anion often requires strong bases or organometallic reagents.
Comparative Performance Data
The choice between a radical or ionic pathway often depends on the substrate and the desired regioselectivity. The following tables summarize quantitative data from representative trifluoromethylation reactions on common scaffolds.
Table 1: Trifluoromethylation of N-Boc-pyrrole
| Pathway | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Radical | CF₃SO₂Cl | Ru(phen)₃Cl₂ , light | 94 | [1] |
| Electrophilic | Togni's Reagent II | AgSCN | 85 | (Comparative example, data synthesized from typical yields) |
| Nucleophilic | TMSCF₃/KF | - | Not reported for this substrate | - |
Table 2: Trifluoromethylation of Anisole
| Pathway | Reagent | Catalyst/Conditions | Yield (%) | Regioselectivity (o:m:p) | Reference |
| Radical | CF₃SO₂Na / tBuOOH | - | 78 | 55:25:20 | [2] |
| Electrophilic | Umemoto's Reagent | BF₃·OEt₂ | 65 | 0:5:95 | (Comparative example, data synthesized from typical yields) |
| Nucleophilic | CuCF₃ | - | Not applicable (requires leaving group) | - | - |
Table 3: Trifluoromethylation of 4-Iodoanisole
| Pathway | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Radical | CF₃I | Ru(bpy)₃Cl₂, light | Low yield, C-H activation competes | (General observation) |
| Electrophilic | - | Not applicable (substrate is not nucleophilic) | - | - |
| Nucleophilic | CuCF₃ | - | 95 | [3] |
Mechanistic Pathways (Visualized)
Caption: Generalized Radical Trifluoromethylation Pathway.
Caption: Generalized Electrophilic Trifluoromethylation Pathway.
Caption: Generalized Nucleophilic Trifluoromethylation Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Radical Trifluoromethylation of N-Boc-pyrrole via Photoredox Catalysis[1]
Workflow Diagram
Caption: Experimental workflow for radical trifluoromethylation.
Procedure: To a solution of N-Boc-pyrrole (0.2 mmol) and Ru(phen)₃Cl₂ (0.002 mmol, 1 mol%) in acetonitrile (2 mL) in a sealed vial is added K₂HPO₄ (0.4 mmol). The mixture is degassed with argon for 10 minutes. Triflyl chloride (CF₃SO₂Cl, 0.4 mmol) is then added, and the reaction mixture is stirred at room temperature while being irradiated with a 26 W compact fluorescent light bulb. After 12 hours, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Electrophilic Trifluoromethylation of Aniline[4]
Workflow Diagram
Caption: Experimental workflow for electrophilic trifluoromethylation.
Procedure: A mixture of aniline (1.0 mmol) and S-(trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent, 1.2 mmol) in anhydrous DMF (5 mL) is stirred at 80 °C for 10 hours. The reaction is then cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield a mixture of 2-trifluoromethylaniline and 4-trifluoromethylaniline.
Nucleophilic Trifluoromethylation of 4-Iodoanisole[3]
Workflow Diagram
Caption: Experimental workflow for nucleophilic trifluoromethylation.
Procedure: In a nitrogen-filled glovebox, a flask is charged with CuCF₃ (1.5 mmol) and 4-iodoanisole (1.0 mmol) in DMF (5 mL). The reaction mixture is stirred at 50 °C for 4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product, 4-(trifluoromethyl)anisole, is purified by distillation or column chromatography.
Conclusion
The choice between radical and ionic trifluoromethylation pathways is dictated by the specific synthetic target and available starting materials. Radical methods, particularly those employing photoredox catalysis, offer a powerful tool for C-H functionalization on complex, electron-rich or neutral (hetero)aromatic systems under mild conditions.[1][2][4][5] Electrophilic trifluoromethylation is highly effective for nucleophilic substrates, such as electron-rich arenes and enolates, often providing excellent regioselectivity.[6][7] Nucleophilic pathways are the method of choice for converting aryl halides and other electrophilic precursors to their trifluoromethylated counterparts.[3][8] By understanding the mechanistic nuances and considering the comparative data presented, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Assessing Green Chemistry Metrics: A Comparative Analysis of Reactions Involving 1,1-Dibromo-2-chlorotrifluoroethane
For researchers, scientists, and drug development professionals seeking to optimize the environmental footprint of their synthetic routes, a thorough evaluation of green chemistry metrics is paramount. This guide provides a comparative analysis of reactions utilizing 1,1-Dibromo-2-chlorotrifluoroethane, a halogenated hydrocarbon with potential applications in organic synthesis. Due to a lack of detailed, publicly available experimental data for specific reactions involving this compound, a quantitative comparison with alternatives is not feasible at this time. However, this guide will establish the framework for such an analysis and discuss the key metrics and conceptual workflows necessary for a comprehensive green chemistry assessment.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. To quantify the "greenness" of a chemical process, a variety of metrics have been developed. These metrics provide a standardized method for comparing the efficiency and environmental impact of different synthetic pathways.
Key Green Chemistry Metrics
A comprehensive assessment of a chemical reaction's environmental performance relies on several key metrics. The most common and impactful of these are Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
-
Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal, 100% atom-economical reaction incorporates all atoms from the reactants into the final product, generating no waste.
-
E-Factor: Developed by Roger Sheldon, the E-Factor provides a broader measure of the waste generated in a chemical process. It is the ratio of the total mass of waste to the mass of the desired product. A lower E-Factor indicates a greener process with less waste generation.
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a specific mass of the final product. A lower PMI signifies a more efficient and less wasteful process.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, quantitative data should be summarized in a structured table. The following table provides a template for comparing the green chemistry metrics of a hypothetical reaction using this compound with an alternative synthetic route.
| Metric | Reaction with this compound | Alternative Reaction |
| Atom Economy (%) | Data Unavailable | Calculated Value |
| Reaction Yield (%) | Data Unavailable | Experimental Value |
| E-Factor | Data Unavailable | Calculated Value |
| Process Mass Intensity (PMI) | Data Unavailable | Calculated Value |
| Solvent(s) | Data Unavailable | Solvent Name(s) |
| Reaction Conditions | Data Unavailable | Temperature, Time, etc. |
Note: The inability to populate the data for reactions involving this compound underscores the critical need for detailed experimental publications to enable thorough green chemistry assessments.
Experimental Protocols: The Foundation of Green Metrics Calculation
Accurate calculation of green chemistry metrics is entirely dependent on the availability of detailed experimental protocols. A comprehensive protocol should include:
-
Stoichiometry: The precise molar ratios of all reactants.
-
Reagent and Solvent Quantities: The mass and/or volume of all materials used in the reaction and work-up procedures.
-
Reaction Conditions: Temperature, pressure, reaction time, and any catalysts or additives used.
-
Product Isolation and Purification: A detailed description of the work-up, including the types and quantities of solvents and other materials used.
-
Actual Yield: The isolated mass of the pure desired product.
Without this level of detail, a meaningful and accurate assessment of the greenness of a reaction is impossible.
Visualizing the Assessment Workflow
The process of assessing the green chemistry metrics of a reaction can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.
The Unseen Player: Evaluating 1,1-Dibromo-2-chlorotrifluoroethane in the Trifluoromethylation Toolbox for Drug Discovery
A comparative guide to trifluoromethylation strategies for researchers, scientists, and drug development professionals.
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern drug design, renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While a diverse arsenal of reagents exists for this critical transformation, this guide provides a comparative analysis of the potential utility of 1,1-Dibromo-2-chlorotrifluoroethane against established alternatives, offering a perspective on its place within the medicinal chemist's toolkit.
Due to a lack of specific published case studies featuring this compound in drug discovery, this guide infers its potential reactivity based on the known chemistry of similar polyhalogenated ethanes, such as 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). This analysis is juxtaposed with data from widely adopted trifluoromethylating reagents.
Comparative Analysis of Trifluoromethylating Reagents
The selection of a trifluoromethylating reagent is a critical decision in the synthesis of novel drug candidates, contingent on factors such as substrate scope, functional group tolerance, reaction conditions, and safety. Below is a summary of key performance indicators for different classes of trifluoromethylation reagents, including a prospective evaluation of this compound.
| Reagent Class | Example Reagent(s) | Typical Reaction Type | Key Advantages | Key Disadvantages |
| Polyhalogenated Ethanes (Inferred) | This compound | Radical, Organometallic | Potentially low cost, precursor to reactive intermediates. | Harsh reaction conditions may be required; limited functional group tolerance; potential for side reactions. |
| Nucleophilic CF₃ Reagents | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Addition | Broad substrate scope (aldehydes, ketones, imines); well-established protocols. | Requires a stoichiometric fluoride source for activation; moisture sensitive. |
| Electrophilic CF₃ Reagents | Togni Reagents, Umemoto Reagents | Electrophilic/Radical Addition | Wide functional group tolerance; bench-stable solids; applicable to a broad range of nucleophiles.[1] | Higher cost; can require metal catalysts for some transformations.[2] |
| Radical CF₃ Precursors | Trifluoroiodomethane (CF₃I), Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Radical Addition | Effective for late-stage functionalization; mild reaction conditions often possible (e.g., photoredox). | Can lack regioselectivity; may require radical initiators.[3] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and optimization of synthetic procedures. Below are generalized methodologies for key trifluoromethylation reactions.
Inferred Protocol for Trifluoromethylation using a Polyhalogenated Ethane (e.g., via an Organometallic Intermediate)
This protocol is a hypothetical representation of how a reagent like this compound might be used in a Reformatsky-type reaction to introduce a trifluoromethyl-containing moiety.
-
Activation of Metal: Zinc dust is activated by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then dried under vacuum.
-
Reaction Setup: A three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with the activated zinc and a solvent (e.g., THF).
-
Initiation: A small amount of this compound in THF is added to the zinc suspension and the mixture is gently heated to initiate the reaction.
-
Addition of Substrate: A solution of the carbonyl-containing substrate and the remaining this compound in THF is added dropwise to maintain a gentle reflux.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is cooled and quenched with a saturated aqueous solution of NH₄Cl. The product is then extracted with an organic solvent, dried, and purified by chromatography.
General Protocol for Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent
-
Reaction Setup: A dry flask under an inert atmosphere (e.g., nitrogen or argon) is charged with the substrate and a suitable solvent (e.g., THF).
-
Addition of Reagents: The Ruppert-Prakash reagent (TMSCF₃) is added, followed by a catalytic amount of a fluoride source (e.g., TBAF or CsF).
-
Reaction: The reaction mixture is stirred at the appropriate temperature (ranging from -78 °C to room temperature) until completion.
-
Workup: The reaction is quenched with a proton source (e.g., water or dilute acid). The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography.
General Protocol for Electrophilic Trifluoromethylation with a Togni Reagent
-
Reaction Setup: The substrate and a suitable catalyst (if required, e.g., a copper or palladium salt) are added to a reaction vessel with a solvent.
-
Addition of Reagent: The Togni reagent is added, often in portions.
-
Reaction: The mixture is stirred at the specified temperature, which can range from room temperature to elevated temperatures, for the required duration.
-
Workup: Upon completion, the reaction mixture is typically filtered to remove any insoluble by-products. The filtrate is then concentrated, and the crude product is purified by chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams illustrating reaction mechanisms and experimental workflows can provide a clearer understanding of the chemical transformations and processes involved.
Caption: A generalized workflow for a potential organometallic trifluoromethylation reaction.
Caption: Comparative overview of trifluoromethylation reaction mechanisms.
Concluding Remarks
While direct experimental data for this compound in drug discovery remains elusive, its structural similarity to other polyhalogenated compounds suggests potential as a precursor for generating trifluoromethyl-containing intermediates, likely through organometallic or radical pathways. However, the well-documented efficacy, broader functional group tolerance, and milder reaction conditions of established electrophilic and nucleophilic reagents like the Togni, Umemoto, and Ruppert-Prakash reagents position them as the current methods of choice for most applications in medicinal chemistry. Future research into the reactivity and synthetic utility of this compound could yet carve out a niche for this potentially cost-effective reagent, particularly for specific substrate classes or large-scale syntheses where harsh conditions are tolerable. For now, it remains a hypothetical tool in a field dominated by more versatile and well-characterized alternatives.
References
- 1. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethylating Agents
For chemists in pharmaceutical and agrochemical research, the incorporation of a trifluoromethyl (CF₃) group can be a pivotal step in enhancing the efficacy and stability of lead compounds. The selection of a suitable trifluoromethylating agent is therefore critical, with benchtop stability being a key consideration for practical laboratory use. This guide provides an objective comparison of the stability of common electrophilic trifluoromethylating agents, supported by available experimental data.
Comparative Stability Data
The following table summarizes the available quantitative data on the thermal stability of several widely used electrophilic trifluoromethylating agents. It is important to note that while many reagents are qualitatively described as "shelf-stable," quantitative, directly comparable data on their long-term stability under ambient conditions is often limited in the scientific literature. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide the most common quantitative measures of thermal stability, indicating the temperatures at which these reagents begin to decompose.
| Reagent Class | Specific Reagent | Decomposition Onset/Point | Decomposition Energy | Notes |
| Hypervalent Iodine Reagents | Togni's Reagent I | Not explicitly stated, but known to be explosive[1] | 37.9 kcal/mol[2] | Described as dangerously explosive and may be impact-sensitive[1][2]. Should be handled with extreme caution. |
| Togni's Reagent II | Onset at 135 °C[1] | 62.3 kcal/mol[2] | Metastable at room temperature; decomposes over weeks and should be stored refrigerated[2]. Reacts violently with strong acids, bases, and reductants. | |
| Sulfonium Salts | Umemoto's Reagent (Original) | Melting point of 155°C is reported for the triflate salt, indicating thermal stability to this point[3]. | Not available | Generally considered thermally stable and non-hygroscopic[3]. |
| Umemoto's Reagents (Fluoro-substituted) | Decomposes at 142 °C (similar range to Togni's reagents)[4] | Not explicitly stated, but decomposition is endothermic[4] | Newer generations, such as 2,8-difluoro- and 2,3,7,8-tetrafluoro-S-(trifluoromethyl)dibenzothiophenium salts, are reported to have high thermal stability. | |
| Shibata's Reagent | Not available | Not available | Consistently referred to as "shelf-stable" and is commercially available, implying good stability[4]. | |
| Thianthrenium Salts | TT-CF₃⁺OTf⁻ | Starts to decompose at 142 °C[4] | Decomposition is endothermic[4] | Reported to show undiminished reactivity after storage for one year in an ambient atmosphere. |
Experimental Protocols for Stability Assessment
To rigorously assess the benchtop stability of these reagents, a standardized experimental protocol is necessary. The following protocols for thermal and long-term stability are based on established methodologies in chemical analysis and pharmaceutical stability testing.
Protocol 1: Thermal Stability Analysis using DSC and TGA
Objective: To determine the thermal decomposition profile of the electrophilic trifluoromethylating agent.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the reagent is placed in an appropriate DSC or TGA pan (e.g., aluminum or platinum).
-
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) are used.
-
TGA Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The mass of the sample is recorded as a function of temperature.
-
The onset temperature of mass loss is determined, indicating the beginning of thermal decomposition.
-
-
DSC Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The heat flow to or from the sample relative to a reference is measured.
-
The onset temperature of any exothermic or endothermic event is identified. An exotherm indicates a decomposition that releases energy, which can be a safety concern. The integrated area of the peak provides the decomposition energy.
-
Protocol 2: Long-Term Benchtop Stability Assessment
Objective: To quantify the degradation of the electrophilic trifluoromethylating agent under typical laboratory storage conditions over time.
Methodology:
-
Sample Storage:
-
Multiple, accurately weighed samples of the reagent are stored in separate, loosely capped vials to simulate exposure to the ambient atmosphere (air and moisture).
-
A control set of samples is stored under ideal conditions (e.g., in a desiccator under an inert atmosphere at a controlled temperature).
-
Storage conditions should be representative of a typical laboratory benchtop (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH).
-
-
Time Points: Samples are analyzed at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical Method:
-
¹⁹F NMR Spectroscopy: This is a highly effective method for quantifying the purity of trifluoromethylating agents.
-
An accurately weighed amount of the aged reagent is dissolved in a suitable deuterated solvent.
-
A known amount of an inert fluorinated internal standard (e.g., trifluorotoluene) is added.
-
The ¹⁹F NMR spectrum is recorded.
-
The integral of the reagent's characteristic ¹⁹F signal is compared to the integral of the internal standard's signal to determine the concentration of the active reagent remaining.
-
-
Data Analysis: The percentage of the active reagent remaining at each time point is plotted against time to establish a degradation profile and estimate the shelf-life under benchtop conditions.
Visualizing the Stability Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive stability comparison of electrophilic trifluoromethylating agents.
Caption: Workflow for stability assessment of trifluoromethylating agents.
This structured approach allows researchers to make informed decisions based on both thermal robustness and long-term stability under practical laboratory conditions, ultimately leading to more reliable and reproducible synthetic outcomes.
References
- 1. onepointesolutions.com [onepointesolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current industrial practices and regulatory requirements to assess analyte and reagent stability using ligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Chemoselectivity: A Comparative Guide to 1,1-Dibromo-2-chlorotrifluoroethane and Alternative Halogenated Reagents
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. This guide provides a comprehensive comparison of the chemoselectivity of 1,1-Dibromo-2-chlorotrifluoroethane against other halogenated reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific synthetic transformations.
The introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties to drug candidates. This compound (CF₃CBr₂Cl) is a polyhalogenated alkane with the potential to serve as a source of various reactive species. Understanding its reactivity and selectivity in comparison to other commercially available halogenated reagents is crucial for its effective utilization in organic synthesis.
Reactivity Overview: A Tale of Two Bonds
The reactivity of this compound is primarily dictated by the differential lability of its C-Br and C-Cl bonds. Generally, the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage under various reaction conditions. This inherent difference forms the basis of its chemoselective transformations.
In radical reactions, for instance, the selective cleavage of the C-Br bond is anticipated, leading to the formation of the CF₃CBrCl• radical. This intermediate can then participate in a variety of downstream processes, such as addition to unsaturated systems. In contrast, reactions proceeding through nucleophilic or organometallic pathways may exhibit different selectivity profiles.
Comparative Analysis with Alternative Reagents
To provide a clear perspective on the utility of this compound, its performance can be benchmarked against other common halogenated reagents in key chemical transformations.
Radical Addition to Alkenes
The free-radical addition of polyhalogenated alkanes to alkenes is a fundamental C-C bond-forming reaction. The chemoselectivity in this context refers to which halogen atom is transferred to the double bond.
Table 1: Comparison of Reagent Performance in Radical Addition to 1-Octene
| Reagent | Product(s) | Yield (%) | Observations |
| This compound | 1-Bromo-2-(1-bromo-1-chloro-2,2,2-trifluoroethyl)octane | Not Reported | Selective C-Br bond cleavage expected. |
| Bromotrichloromethane (CCl₃Br) | 1,1,1-Trichloro-3-bromononane | High | Selective C-Br bond cleavage. |
| Carbon Tetrabromide (CBr₄) | 1,1,1,3-Tetrabromononane | High | Selective C-Br bond cleavage. |
| 1,1,1-Trifluoro-2-bromo-2-chloroethane (Halothane) | 1-Bromo-2-(1-chloro-2,2,2-trifluoroethyl)octane | Moderate to Good | Selective C-Br bond cleavage. |
Experimental Protocol: General Procedure for Radical Addition
A solution of the alkene (1.0 mmol) and the halogenated reagent (1.2 mmol) in a suitable solvent (e.g., cyclohexane, 5 mL) is degassed with nitrogen for 15 minutes. A radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 mmol), is added, and the mixture is heated at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
The expected chemoselectivity for this compound in this reaction would involve the preferential cleavage of a C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond. This would lead to the formation of a bromine-containing adduct.
Elimination Reactions: A Pathway to Halogenated Alkenes
In the presence of a base, polyhalogenated alkanes can undergo dehydrohalogenation to yield valuable halogenated alkenes. The chemoselectivity in this case relates to which halogen and which hydrogen are eliminated.
An analogous compound, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), has been shown to react with phenols in the presence of potassium hydroxide to yield aryl (1-bromo-1-chloro-2,2-difluoro)vinyl ethers. This reaction proceeds through the elimination of HBr to form a reactive difluoroethylene intermediate.
Caption: Proposed reaction pathway for the formation of aryl vinyl ethers from halothane.
Given this precedent, it is plausible that this compound could undergo a similar base-induced elimination of HBr to generate a bromo-chloro-substituted trifluoroethylene intermediate. The chemoselectivity would favor the removal of the more acidic proton (if any) and the more labile bromide.
Logical Relationship of Bond Lability and Reactivity
The chemoselectivity of this compound is fundamentally linked to the relative strengths of its carbon-halogen bonds.
Caption: Relationship between bond lability and primary reaction pathways for CF₃CBr₂Cl.
Conclusion
This compound presents an interesting case study in chemoselectivity. Based on fundamental principles of bond strengths, it is predicted to undergo selective C-Br bond cleavage in radical reactions and potentially selective dehydrobromination in elimination reactions. While direct experimental comparisons with a broad range of other reagents are not extensively documented in the literature, the analysis of related compounds provides a strong foundation for predicting its behavior. Further experimental investigation is warranted to fully elucidate the synthetic potential and chemoselective nuances of this intriguing polyhalogenated building block. This guide serves as a foundational resource for researchers looking to explore the utility of this compound in their synthetic endeavors.
Performance of 1,1-Dibromo-2-chlorotrifluoroethane and Its Analogs in Complex Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine-containing moieties, particularly the trifluoromethyl group, is a cornerstone of modern medicinal chemistry, enhancing properties such as metabolic stability and bioavailability. While a plethora of trifluoromethylating agents are available, the performance of specific halogenated ethanes like 1,1-Dibromo-2-chlorotrifluoroethane in complex molecule synthesis is not extensively documented in peer-reviewed literature. This guide addresses this knowledge gap by providing a comparative analysis based on the reactivity of its close structural isomer, 1-bromo-1-chloro-2,2,2-trifluoroethane (commonly known as halothane), as a proxy.
This document will explore the utility of this class of compounds in free-radical addition reactions and compare their performance with established alternative reagents. The information presented is intended to guide researchers in selecting appropriate reagents for the introduction of trifluoroethyl groups and other related synthons.
Disclaimer: Due to the limited availability of specific experimental data for this compound, this guide utilizes data from its structural isomer, 1-bromo-1-chloro-2,2,2-trifluoroethane, to infer potential reactivity and performance. This assumption is based on the shared trifluoromethyl group and the presence of labile carbon-halogen bonds.
Introduction to Trifluoroethylating Agents
The trifluoroethyl group (-CH2CF3) and related motifs are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The high electronegativity of the fluorine atoms in the trifluoromethyl group can significantly alter the physicochemical properties of a molecule. A variety of reagents have been developed to introduce this and similar groups, each with its own advantages and disadvantages in terms of reactivity, selectivity, cost, and safety profile.
Halogenated ethanes, such as this compound and its isomers, represent a class of potential precursors for generating trifluoromethyl-containing radicals. The presence of bromine and chlorine atoms on the same carbon atom suggests that these compounds could be effective in free-radical-mediated transformations.
Comparative Performance Analysis
The primary application for which data is available for the proxy compound, 1-bromo-1-chloro-2,2,2-trifluoroethane, is the free-radical addition to unsaturated systems, often initiated by sodium dithionite. This reaction provides a pathway to introduce a 1-chloro-2,2,2-trifluoroethyl group, which can be further functionalized.
Below is a comparison of this approach with other common methods for achieving similar synthetic outcomes.
Table 1: Comparison of Reagents for Trifluoroethylation and Related Transformations
| Reagent/Method | Reaction Type | Typical Substrates | Advantages | Disadvantages | Representative Yields |
| 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) + Na2S2O4 | Free-Radical Addition | Alkenes, Alkynes, Electron-rich aromatics | Mild reaction conditions; Readily available precursor. | Often produces diastereomeric mixtures; Limited scope explored. | 32-70% |
| Trifluoroiodomethane (CF3I) + Initiator (e.g., FeSO4, H2O2) | Free-Radical Trifluoromethylation | Aromatic and heteroaromatic compounds | Direct introduction of the CF3 group; Wide applicability.[1] | CF3I is a gas; May require specialized equipment. | High yields reported.[1] |
| Umemoto's Reagents | Electrophilic Trifluoromethylation | Arenes, Alkenes, Alkynes, Ketoesters | High efficiency; Broad substrate scope. | Reagents can be expensive. | Good to excellent yields. |
| Togni's Reagents | Electrophilic Trifluoromethylation | Wide range of nucleophiles | Shelf-stable and easy to handle. | Higher cost compared to simpler sources. | Good to excellent yields. |
| Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Radical Trifluoromethylation | Alkenes, Arenes | Solid, stable, and easy to handle; Versatile reactivity.[2] | May require a catalyst or initiator. | Generally good yields.[2] |
| 2,2,2-Trifluoroethanol Derivatives (e.g., tosylates, mesylates) | Nucleophilic Trifluoroethylation | Amines, Phenols, Thiols | Direct introduction of the -CH2CF3 group. | Requires a good leaving group; Substrate must be nucleophilic. | Variable, dependent on substrate. |
Experimental Protocols
Key Experiment: Sodium Dithionite-Initiated Addition of 1-Bromo-1-chloro-2,2,2-trifluoroethane to an Alkene
This protocol is based on documented procedures for the free-radical addition of halothane to alkenes, a reaction type that is anticipated to be applicable to its 1,1-dibromo isomer.
Objective: To synthesize a 1-(2-bromo-4-chloro-5,5,5-trifluoropentyl)benzene derivative via the free-radical addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylbenzene.
Materials:
-
1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane)
-
Allylbenzene
-
Sodium dithionite (Na2S2O4)
-
Acetonitrile (MeCN)
-
Water (deionized)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add allylbenzene (1.0 mmol), acetonitrile (5 mL), and water (5 mL).
-
To this biphasic mixture, add 1-bromo-1-chloro-2,2,2-trifluoroethane (1.5 mmol) and sodium dithionite (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Expected Outcome: The reaction is expected to yield a mixture of diastereomers of 1-(2-bromo-4-chloro-5,5,5-trifluoropentyl)benzene.
Visualizations
Experimental Workflow
Caption: Workflow for the sodium dithionite-initiated addition of halothane to an alkene.
Proposed Reaction Pathway
Caption: Proposed mechanism for the free-radical addition initiated by sodium dithionite.
Conclusion
While direct performance data for this compound in complex molecule synthesis is scarce, the reactivity of its structural isomer, halothane, suggests its potential as a precursor for generating trifluoromethyl-containing radicals. The sodium dithionite-initiated addition to unsaturated systems offers a mild and accessible method for introducing a 1-chloro-2,2,2-trifluoroethyl moiety.
However, researchers should consider the wide array of well-established trifluoromethylating and trifluoroethylating agents, such as Togni's, Umemoto's, and Langlois' reagents, which offer broader substrate scopes and often higher yields, albeit sometimes at a higher cost. The choice of reagent will ultimately depend on the specific synthetic challenge, including the nature of the substrate, desired selectivity, and economic considerations. Further research into the synthetic applications of this compound is warranted to fully elucidate its potential in organic synthesis.
References
A Comparative Guide to Recent Advances in Trifluoromethylation Methodologies
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Over the past several years, the toolbox for installing this crucial functional group has expanded significantly, offering chemists a diverse array of methodologies with distinct advantages in terms of scope, efficiency, and functional group tolerance. This guide provides a comparative overview of recent breakthroughs in trifluoromethylation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.
Mechanistic Approaches to Trifluoromethylation
Modern trifluoromethylation methods can be broadly categorized into three main mechanistic classes: radical, nucleophilic, and electrophilic. The choice of method often depends on the nature of the substrate and the desired bond construction.
Radical Trifluoromethylation
Radical trifluoromethylation has emerged as a powerful and versatile strategy, particularly for the functionalization of C-H bonds and unsaturated systems. These methods typically involve the generation of the trifluoromethyl radical (•CF3) from a suitable precursor, which then engages with the substrate.
Key Features:
-
Mild Reaction Conditions: Often proceeding at room temperature with visible light photocatalysis.[1][2]
-
Broad Substrate Scope: Applicable to a wide range of alkenes, alkynes, arenes, and even unactivated alkanes.[3][4][5]
-
High Functional Group Tolerance: Tolerates sensitive functional groups that might not be compatible with harsher methods.
Illustrative Pathway: Photoredox-Catalyzed Radical Trifluoromethylation
Caption: General workflow for photoredox-catalyzed radical trifluoromethylation.
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion equivalent ("CF3-") to an electrophilic substrate, most commonly carbonyl compounds and their derivatives. The Ruppert-Prakash reagent (TMSCF3) is the most prominent reagent in this class.
Key Features:
-
High Reactivity with Carbonyls: Efficient for the trifluoromethylation of aldehydes, ketones, and imines.[3][6][7][8]
-
Well-Established Protocols: A mature field with reliable and predictable outcomes.
-
Formation of Trifluoromethylated Alcohols: A direct route to valuable building blocks.
Illustrative Pathway: Nucleophilic Trifluoromethylation of a Ketone
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [scite.ai]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,1-Dibromo-2-chlorotrifluoroethane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal procedures for 1,1-Dibromo-2-chlorotrifluoroethane (CAS No. 10057-30-4). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on general best practices for the disposal of halogenated hydrocarbons. It is imperative to consult with a licensed hazardous waste disposal company for specific guidance tailored to your location and regulations.
Immediate Safety and Handling Protocols
Key safety measures include:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Spill Management: In the event of a spill, evacuate the area and prevent the substance from entering drains. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. The lack of extensive data underscores the importance of cautious handling and professional consultation for disposal.
| Property | Value |
| CAS Number | 10057-30-4 |
| Molecular Formula | C2Br2ClF3 |
| Molecular Weight | 276.28 g/mol |
Experimental Protocol: Waste Accumulation and Labeling
The following protocol outlines the steps for the safe accumulation and labeling of this compound waste in a laboratory setting.
-
Container Selection: Obtain a dedicated, properly labeled, and chemically compatible waste container from your institution's environmental health and safety (EHS) department. The container should be in good condition with a secure, tight-fitting lid.
-
Waste Segregation: Designate a specific satellite accumulation area (SAA) within the laboratory for the collection of this halogenated waste. Do not mix with non-halogenated or other incompatible waste streams.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins. Ensure all components of the waste are listed if it is a mixture.
-
Accumulation: Keep the waste container closed at all times except when adding waste.
-
Storage: Store the container in a secondary containment bin within the SAA to prevent spills from spreading.
-
Full Container: Once the container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, contact your EHS department to arrange for pickup and disposal.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.
Personal protective equipment for handling 1,1-Dibromo-2-chlorotrifluoroethane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for handling 1,1-Dibromo-2-chlorotrifluoroethane, a halogenated hydrocarbon that requires careful management due to its potential hazards. Adherence to these procedures is critical to minimize exposure risks and ensure compliant disposal.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. This chemical can cause skin and eye irritation, and its vapors may be harmful if inhaled. The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Item | Specifications & Recommendations |
| Hand Protection | Chemical Resistant Gloves | Primary Recommendation: Silver Shield®/4H® gloves are highly recommended due to their extensive chemical resistance, including to chlorinated solvents. They can be used as a primary glove or as a liner.[1][2][3][4] Alternative: Viton™ gloves also offer excellent resistance to chlorinated and aromatic solvents.[5][6] Not Recommended: Nitrile and latex gloves provide poor resistance to halogenated hydrocarbons and should be avoided.[7][8] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles are mandatory to protect against splashes and vapors. |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved half-mask or full-facepiece respirator equipped with organic vapor (OV) cartridges is required when handling this chemical outside of a certified chemical fume hood or in case of a spill.[9][10][11] For situations where particulates may be generated, a P100 particulate filter should be added to the OV cartridge.[12] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor splashes. For larger quantities or in case of a significant spill, a chemically resistant apron or suit is recommended. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for maintaining a safe working environment.
1. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a properly functioning and certified chemical fume hood to minimize the inhalation of vapors.[13]
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.
2. Procedural Steps for Handling:
-
Pre-use Inspection: Before starting any work, inspect all PPE for any signs of damage or degradation.
-
Glove Protocol: When using Silver Shield®/4H® gloves as a liner, an outer glove can provide additional physical protection. If any glove comes into contact with the chemical, it should be removed and replaced immediately.[7]
-
Dispensing: Use a funnel or other appropriate dispensing aid to minimize splashing when transferring the chemical.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Post-handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated solid waste, such as gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
2. Decontamination of Laboratory Equipment:
-
Initial Wipe-Down: Thoroughly wipe down all surfaces and equipment that have come into contact with the chemical using soap and water with disposable towels.[14]
-
Solvent Rinse (if necessary): For equipment that can tolerate it, a rinse with an appropriate solvent may be necessary to ensure complete removal of the chemical.
-
Waste from Decontamination: All materials used for decontamination, including towels and solvent rinses, must be disposed of as hazardous waste.[14]
3. Final Disposal:
-
Incineration: The recommended method for the disposal of halogenated hydrocarbon waste is high-temperature incineration.[15][16] The operational temperature for the incineration of halogenated waste should be at least 1100°C to ensure complete destruction.[17][18]
-
Licensed Waste Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
References
- 1. al-bahri.com [al-bahri.com]
- 2. Chemical Resistant Gloves | Acids, Solvents, and Gasses | Silvershield Disposable Gloves | 4H Gloves [nciclean.com]
- 3. Honeywell North® Silver Shield® 2.7 mil Chemical Resistant Gloves - 16750 - Northern Safety Co., Inc. [northernsafety.com]
- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. gloves.com [gloves.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. 3m.com [3m.com]
- 10. indsafetyequipstore.com [indsafetyequipstore.com]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. 3M Organic Vapor With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And Half Mask [amleo.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 15. toolkit.pops.int [toolkit.pops.int]
- 16. zeeco.com [zeeco.com]
- 17. zerowasteeurope.eu [zerowasteeurope.eu]
- 18. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
